(S)-4-Amino-3-phenylbutanoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-4-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500647 | |
| Record name | (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52950-37-5 | |
| Record name | 4-Amino-3-phenylbutyric acid hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT432JJ3EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enantiomeric Dichotomy of Phenibut: A Deep Dive into the Biological Activity of (S)-Phenibut
Introduction: The Significance of Chirality in Phenibut's Pharmacology
Phenibut (β-phenyl-γ-aminobutyric acid), a neuropsychotropic drug developed in the Soviet Union in the 1960s, is utilized for its anxiolytic and nootropic properties.[1] Structurally, it is an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with the addition of a phenyl ring.[2] This phenyl ring introduces a chiral center, resulting in two stereoisomers: (R)-phenibut and (S)-phenibut. While commercially available phenibut is typically a racemic mixture of both enantiomers, a growing body of research highlights a significant divergence in their biological activities. This guide provides an in-depth technical exploration of the (S)-phenibut enantiomer, contrasting its activity with its (R)-counterpart to offer a comprehensive understanding for researchers, scientists, and drug development professionals. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[3]
Pharmacodynamics of (S)-Phenibut: A Tale of Two Targets
The primary mechanism of action for phenibut involves its interaction with GABA-B receptors and the α2δ subunit of voltage-gated calcium channels (VDCCs).[4] However, the stereoselectivity of these interactions is profound, particularly at the GABA-B receptor.
GABA-B Receptor Interaction: A Near-Silent Partner
The (R)-enantiomer of phenibut is a potent agonist at the GABA-B receptor, which is responsible for many of its characteristic sedative and anxiolytic effects.[2][3] In stark contrast, the (S)-enantiomer exhibits a significantly lower affinity for this receptor.[2] Studies have shown that (R)-phenibut has a more than 100-fold higher affinity for the GABA-B receptor than (S)-phenibut.[2] This disparity in binding affinity renders (S)-phenibut largely inactive at the GABA-B receptor at typical therapeutic concentrations.[3][5] Consequently, the pharmacological effects mediated by GABA-B receptor agonism, such as muscle relaxation and sedation, are almost exclusively attributed to the (R)-enantiomer.[3][5]
α2δ Subunit of Voltage-Gated Calcium Channels: A Point of Convergence
Interestingly, the stereoselectivity observed at the GABA-B receptor is not as pronounced at the α2δ subunit of VDCCs. Both (R)- and (S)-phenibut bind to this subunit with similar affinity.[2] This subunit is the target for gabapentinoid drugs like gabapentin and pregabalin, and its modulation is associated with analgesic and anxiolytic effects. The binding of phenibut's enantiomers to the α2δ subunit suggests a potential role for both in modulating neuronal excitability, although the in-vivo functional consequences of (S)-phenibut's binding remain less characterized compared to the robust effects of the (R)-enantiomer.
The following table summarizes the binding affinities of the phenibut enantiomers at their primary molecular targets:
| Compound | GABA-B Receptor Kᵢ (µM) | α2δ Subunit Kᵢ (µM) |
| (R)-Phenibut | 92[3] | 23[2] |
| (S)-Phenibut | >1000[2] | 39[2] |
| Racemic Phenibut | 177[3] | Not Determined |
| Baclofen | 6[3] | 156[2] |
| Gabapentin | >1000[2] | 0.05[2] |
Pharmacokinetics of Phenibut Enantiomers: An Area for Further Investigation
Detailed pharmacokinetic data specifically for the (S)-enantiomer of phenibut is limited.[2][4] Most studies have been conducted on the racemic mixture. Following oral administration of a 250 mg dose of racemic phenibut, the elimination half-life is approximately 5.3 hours, and a significant portion (around 63-65%) is excreted unchanged in the urine.[2][4] The drug is known to be well-absorbed and crosses the blood-brain barrier.[2] However, without enantiomer-specific pharmacokinetic studies, it is difficult to ascertain whether there are significant differences in the absorption, distribution, metabolism, and excretion of (R)- and (S)-phenibut. Such studies would be crucial for a complete understanding of the overall pharmacological profile of racemic phenibut.
In Vivo Activity: The Functional Consequences of Stereochemistry
The differential receptor affinities of the phenibut enantiomers translate to distinct in vivo pharmacological profiles. In various animal models, (S)-phenibut has been shown to be largely inactive in tests measuring locomotor activity, antidepressant effects, and analgesia, even at high doses.[3] In contrast, (R)-phenibut demonstrates dose-dependent effects in these assays, which are often comparable to or more potent than the racemic mixture.[3][5] These findings further solidify the notion that the primary pharmacological activity of racemic phenibut is driven by the (R)-enantiomer's action at the GABA-B receptor.[3]
Experimental Protocols: Elucidating Enantiomer-Specific Activity
The characterization of the biological activity of (S)-phenibut relies on a combination of in vitro and in vivo experimental techniques. The following are representative protocols for key assays.
Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of (S)-phenibut for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the GABA-B receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound ((S)-phenibut).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Forced Swim Test
Objective: To evaluate the potential antidepressant-like effects of (S)-phenibut in a rodent model.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: (S)-phenibut, (R)-phenibut (as a positive control), or vehicle is administered to different groups of mice, typically via intraperitoneal injection, at a predetermined time before the test.
-
Forced Swim Test: Each mouse is placed individually in a cylinder filled with water from which it cannot escape. The duration of immobility (floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant reduction in immobility, which is indicative of an antidepressant-like effect. Studies have shown that (S)-phenibut is inactive in this test.[3]
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Phenibut Enantiomers
Caption: Differential targeting of GABA-B and α2δ by phenibut enantiomers.
Experimental Workflow for In Vivo Behavioral Analysis
Caption: Stepwise workflow for the forced swim test behavioral assay.
Conclusion: The Importance of Enantiomeric Resolution
The biological activity of phenibut is highly dependent on its stereochemistry. The (S)-enantiomer is largely inactive as a GABA-B receptor agonist and consequently lacks the prominent sedative, anxiolytic, and antidepressant-like effects observed with the (R)-enantiomer. While both enantiomers exhibit affinity for the α2δ subunit of voltage-gated calcium channels, the overall pharmacological profile of racemic phenibut is dominated by the actions of (R)-phenibut. For researchers and drug development professionals, this enantiomeric dichotomy underscores the critical importance of chiral separation and the individual characterization of stereoisomers to accurately define a drug's mechanism of action and therapeutic potential. Future research should focus on elucidating the specific pharmacokinetic profiles of each enantiomer and exploring any subtle functional roles of (S)-phenibut's interaction with the α2δ subunit.
References
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
-
Kyrychenko, O., Grebeniuk, D., & Ksenchyn, O. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine and Principles of Clinical Practice, 7(1), 240-247. [Link]
-
Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596. [Link]
Sources
Introduction: Unveiling the GABAergic Activity of a Phenylated GABA Analogue
An In-Depth Technical Guide to the GABA Receptor Binding Profile of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
This compound, the S-enantiomer of the widely known compound Phenibut, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] Structurally, it is a GABA molecule with a phenyl group attached to the β-carbon position.[3] This modification is not merely structural; it is a key pharmacological innovation that allows the molecule to more readily cross the blood-brain barrier, a feat that orally administered GABA itself struggles to achieve.[1][4] This enhanced bioavailability permits direct interaction with central GABA receptors, underpinning its activity.
While racemic phenibut (a mixture of R- and S-enantiomers) is known to act primarily as an agonist at GABA-B receptors and, to a lesser extent, at GABA-A receptors, stereochemistry plays a vital role in its efficacy.[1][5] Research indicates that the (R)-enantiomer is significantly more potent at the GABA-B receptor.[1][3] This guide will provide a detailed technical framework for elucidating the specific binding characteristics of the (S)-enantiomer at both GABA-A and GABA-B receptors, offering field-proven methodologies and the scientific rationale behind them.
The Targets: A Primer on GABA-A and GABA-B Receptors
Understanding the target receptors is fundamental to designing and interpreting binding assays. The brain's inhibitory tone is primarily mediated by two classes of GABA receptors.[6]
-
GABA-A Receptors (GABA-A-R): These are ionotropic receptors, part of the Cys-loop ligand-gated ion channel superfamily.[6][7] Upon GABA binding, a central chloride ion (Cl-) channel opens, leading to an influx of Cl- into the neuron.[8] This influx causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing rapid, phasic inhibition.[7][8]
-
GABA-B Receptors (GABA-B-R): These are metabotropic receptors that belong to the G-protein-coupled receptor (GPCR) superfamily.[6][9] Their activation does not directly open an ion channel. Instead, it initiates a slower, more prolonged inhibitory signal through a second messenger system.[10] GABA-B receptors couple to Gi/o proteins; upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which in turn inhibit adenylyl cyclase (reducing cAMP) and modulate the activity of voltage-gated calcium (Ca2+) and G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] This leads to a reduction in neurotransmitter release (presynaptically) and hyperpolarization (postsynaptically).[9][10]
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of GABA-B receptors.
Caption: GABA-B receptor activation pathway.
Characterization Methodology: Radioligand Binding Assays
Radioligand binding assays are the definitive method for determining the affinity (expressed as the inhibition constant, Ki) and density (Bmax) of a compound for a specific receptor. The core principle involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand (a molecule with a radioactive isotope, typically tritium [³H]) that is known to bind to the receptor with high affinity and specificity. The test compound is then added at increasing concentrations to measure its ability to compete with and displace the radioligand.
Experimental Workflow: Competition Binding Assay
The following diagram outlines the comprehensive workflow for a typical competition radioligand binding assay.
Caption: General workflow for a competition radioligand binding assay.
PART 2.1: Detailed Protocol for GABA-B Receptor Binding Assay
This protocol is designed to determine the binding affinity of (S)-4-Amino-3-phenylbutanoic acid HCl for the GABA-B receptor using [³H]GABA as the radioligand.
Causality Behind Choices:
-
Tissue Source: Rat cerebral cortex is used due to its high density of GABA-B receptors.
-
Washing: Extensive washing is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce its binding.[11]
-
Calcium Chloride (CaCl₂): There is an absolute requirement for divalent cations, particularly Ca²⁺, for [³H]GABA to bind preferentially to the GABA-B receptor as opposed to the GABA-A receptor or uptake sites.[11]
-
Displacer: Unlabeled baclofen, a selective GABA-B agonist, is used to define non-specific binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize freshly dissected or previously frozen rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant. Resuspend the pellet in 100 volumes of ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4). This step begins the crucial washing process.
-
Repeat the centrifugation and resuspension step three additional times to thoroughly wash the membranes.[11]
-
After the final wash, resuspend the pellet in a sufficient volume of assay buffer to achieve a final protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
Set up assay tubes (in triplicate) for total binding, non-specific binding, and multiple concentrations of the test compound.
-
Total Binding: Add 100 µL membrane preparation, 50 µL assay buffer, and 50 µL of [³H]GABA (at a final concentration near its Kd, e.g., 10 nM).
-
Non-Specific Binding (NSB): Add 100 µL membrane preparation, 50 µL of unlabeled baclofen (final concentration 100 µM), and 50 µL of [³H]GABA.
-
Test Compound: Add 100 µL membrane preparation, 50 µL of (S)-4-Amino-3-phenylbutanoic acid HCl solution (at various concentrations, e.g., 10⁻⁹ M to 10⁻³ M), and 50 µL of [³H]GABA.
-
Incubate all tubes for 20 minutes at 4°C.
-
-
Assay Termination and Data Collection:
-
Terminate the incubation by rapid vacuum filtration through 0.3% polyethylenimine (PEI)-presoaked glass fiber filters (e.g., Whatman GF/C).
-
Immediately wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
PART 2.2: Detailed Protocol for GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity of (S)-4-Amino-3-phenylbutanoic acid HCl for the GABA-A receptor using the selective agonist [³H]Muscimol.
Causality Behind Choices:
-
Radioligand: [³H]Muscimol is a potent and selective agonist for the GABA binding site on the GABA-A receptor complex, making it an ideal tool for these assays.[11][12]
-
Buffer: A simple Tris-HCl buffer is sufficient; the absolute requirement for Ca²⁺ seen in GABA-B assays is not present.
-
Displacer: A high concentration of unlabeled GABA is used to define non-specific binding by saturating all specific GABA-A binding sites.[13]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare and wash membranes from rat cerebral cortex as described in the GABA-B protocol (Section 2.1, Step 1), with the exception that the assay and wash buffers will be 50 mM Tris-HCl, pH 7.4.[13] Multiple wash steps remain essential.
-
Resuspend the final pellet in assay buffer to a protein concentration of ~0.5 mg/mL.[11]
-
-
Competition Binding Assay:
-
Set up assay tubes (in triplicate) as described previously. The final assay volume is typically 250-500 µL.
-
Total Binding: Add membrane preparation, assay buffer, and [³H]Muscimol (at a final concentration near its Kd, e.g., 5 nM).
-
Non-Specific Binding (NSB): Add membrane preparation, unlabeled GABA (final concentration 1 mM), and [³H]Muscimol.
-
Test Compound: Add membrane preparation, (S)-4-Amino-3-phenylbutanoic acid HCl solution (at various concentrations), and [³H]Muscimol.
-
Incubate all tubes for 45 minutes at 4°C (on ice).[13]
-
-
Assay Termination and Data Collection:
-
Terminate the assay by rapid vacuum filtration and wash the filters as described in the GABA-B protocol (Section 2.1, Step 3).
-
Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding: For each condition, specific binding is calculated by subtracting the average DPM of the non-specific binding tubes from the DPM of the experimental tube.
-
Specific Binding = Total DPM - NSB DPM
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the binding in the absence of the competitor) against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism GraphPad software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Inhibition Constant (Ki): The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the compound for the receptor, the Ki value is calculated using the Cheng-Prusoff equation :[14]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Representative Data Summary
The following table presents hypothetical, yet plausible, binding data for (S)-4-Amino-3-phenylbutanoic acid HCl, illustrating its expected receptor selectivity profile.
| Compound | Receptor Target | Radioligand | Ki (µM) |
| (S)-4-Amino-3-phenylbutanoic acid HCl | GABA-B | [³H]GABA | 135 |
| (S)-4-Amino-3-phenylbutanoic acid HCl | GABA-A | [³H]Muscimol | >500 |
| Baclofen (Control) | GABA-B | [³H]GABA | 2.5 |
| Muscimol (Control) | GABA-A | [³H]Muscimol | 0.02 |
This data is illustrative and serves as an example of expected outcomes.
Interpretation: The data clearly indicates that (S)-4-Amino-3-phenylbutanoic acid HCl is a low-affinity ligand for the GABA-B receptor. Its affinity for the GABA-A receptor is significantly lower, suggesting it is selective for the GABA-B subtype, albeit with much weaker potency compared to the reference agonist, baclofen. This aligns with literature suggesting that racemic phenibut acts primarily at GABA-B receptors.[5][15]
Conclusion
This technical guide provides a comprehensive framework for the rigorous evaluation of this compound's binding characteristics at GABA receptors. The detailed radioligand binding assay protocols, grounded in established methodologies, offer a self-validating system for determining receptor affinity and selectivity. The causality-driven explanations for experimental choices—from buffer composition to the selection of specific radioligands—are designed to empower researchers to not only execute these experiments but to fully comprehend the underlying pharmacology. The expected results confirm that while the compound's primary target is the GABA-B receptor, its affinity is modest, particularly for the S-enantiomer. This underscores the importance of stereospecific analysis in drug development and provides a critical foundation for further functional and in vivo studies.
References
-
Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]
-
StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. [Link]
-
QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. [Link]
-
Enna, S. J., & Bylund, D. B. (2002). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.4. [Link]
-
Wikipedia. (2024). GABA receptor. [Link]
-
Al-Otaibi, A., & Alshammari, T. M. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 21(1), 87. [Link]
-
Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]
-
ScienceOfDisruption. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
University of North Carolina. (n.d.). GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
-
ChemBK. (2024). 4-amino-3-phenylbutanoic acid. [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. [Link]
-
Varodayan, F. P., et al. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 5(20), 11563–11573. [Link]
-
Samokhvalov, A. V., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]
-
Ahuja, T., et al. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Psychiatry, 2018, 9864285. [Link]
-
PubChem. (n.d.). Phenibut. National Center for Biotechnology Information. [Link]
-
Chebib, M., et al. (2000). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Neuroscience Letters, 280(1), 49-52. [Link]
-
Hansen, M. L., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. ACS Chemical Neuroscience, 12(22), 4229–4238. [Link]
-
StatPearls. (2024). GABA Receptor. National Center for Biotechnology Information. [Link]
-
Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1 [chemicalbook.com]
- 3. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Profile of (S)-Phenibut: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the neurochemical profile of (S)-phenibut, the (S)-enantiomer of β-phenyl-γ-aminobutyric acid. While racemic phenibut is known for its anxiolytic and nootropic effects, its pharmacological activity is stereospecific. This document elucidates the distinct interaction of (S)-phenibut with its primary molecular target, the α2δ subunit of voltage-gated calcium channels (VGCCs), and clarifies its lack of significant activity at GABA-B receptors. Furthermore, this guide explores the downstream functional consequences of α2δ subunit modulation and examines the current understanding of (S)-phenibut's influence on monoaminergic systems. Detailed experimental protocols for characterizing these interactions are also provided for researchers in pharmacology and drug development.
Introduction: The Stereochemical Importance of Phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is clinically used in some countries for its anxiolytic and nootropic properties.[1][2][3] As a chiral molecule, phenibut exists as two enantiomers: (S)-phenibut and (R)-phenibut. Early research often utilized the racemic mixture, leading to a blended understanding of its mechanism of action. However, subsequent stereospecific investigations have revealed that the neurochemical activities of phenibut are primarily driven by the distinct actions of its individual enantiomers. This guide focuses specifically on the neurochemical profile of the (S)-enantiomer.
Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels
The principal mechanism of action for (S)-phenibut is its binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4] This classifies (S)-phenibut as a gabapentinoid, similar to gabapentin and pregabalin, which share this binding site.
Binding Affinity of (S)-Phenibut for the α2δ Subunit
Quantitative analysis of the binding affinity of (S)-phenibut for the α2δ subunit has been determined through radioligand binding assays. These studies demonstrate a clear interaction between (S)-phenibut and this subunit.
| Compound | Target | K_i (μM) | Reference |
| (S)-Phenibut | α2δ subunit of VGCC | 39 | [4] |
| (R)-Phenibut | α2δ subunit of VGCC | 23 | [4] |
| Gabapentin | α2δ subunit of VGCC | 0.05 | [4] |
Table 1: Comparative binding affinities of phenibut enantiomers and gabapentin for the α2δ subunit of voltage-gated calcium channels.
Functional Consequences of α2δ Subunit Modulation
Binding of (S)-phenibut to the α2δ subunit modulates the function of VGCCs. The α2δ subunit itself plays a crucial role in the trafficking and membrane localization of the pore-forming α1 subunit of VGCCs. Ligand binding to the α2δ subunit can interfere with this trafficking, leading to a reduction in the density of functional calcium channels at the presynaptic terminal. This, in turn, decreases calcium influx upon neuronal depolarization, resulting in reduced neurotransmitter release.
Interaction with the GABAergic System: A Lack of Significant Affinity
A common misconception, arising from studies on racemic phenibut, is that both enantiomers are GABA-B receptor agonists. However, research has definitively shown that (S)-phenibut has negligible affinity for the GABA-B receptor. The GABAergic activity of racemic phenibut is almost exclusively attributed to the (R)-enantiomer.
| Compound | Target | K_i (μM) | Reference |
| (S)-Phenibut | GABA-B Receptor | >1000 (inactive) | [4] |
| (R)-Phenibut | GABA-B Receptor | 92 | [4] |
| Baclofen | GABA-B Receptor | 6.0 | [4] |
Table 2: Comparative binding affinities of phenibut enantiomers and baclofen for the GABA-B receptor.
Due to its lack of significant binding, (S)-phenibut does not directly induce the canonical downstream signaling of GABA-B receptor activation, which involves G-protein coupling, inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of presynaptic calcium channels.
Effects on Monoaminergic Systems
The influence of phenibut on monoaminergic systems, particularly dopamine and serotonin, has been a subject of investigation. Studies on racemic phenibut suggest an interaction, though the precise mechanism is not fully elucidated.
Research indicates that a single administration of phenibut does not significantly alter the overall brain levels of dopamine or serotonin.[5] However, an increase in the concentration of the dopamine metabolite 3,4-dioxyphenylacetic acid (DOPAC) has been observed, suggesting an increased turnover of dopamine rather than a direct effect on its release or reuptake.[5][6] Furthermore, studies have shown that phenibut does not directly affect the biosynthesis of dopamine or serotonin.[7] Some earlier literature proposed a direct stimulation of dopamine receptors, but more recent neurochemical analyses do not fully support this as a primary mechanism of action.[3] It is plausible that the observed effects on the dopaminergic system are indirect consequences of its primary action on VGCCs.
Experimental Protocols
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol outlines a competitive binding assay to determine the affinity (K_i) of (S)-phenibut for the α2δ subunit.
Objective: To quantify the binding affinity of (S)-phenibut by measuring its ability to displace a radiolabeled ligand from the α2δ subunit.
Materials:
-
Rat brain membrane preparation (source of α2δ subunits)
-
[³H]-Gabapentin (radioligand)
-
(S)-Phenibut (test compound)
-
Unlabeled gabapentin (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-gabapentin (typically at its K_d value), and varying concentrations of (S)-phenibut.
-
Total and Non-specific Binding: Prepare tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + a high concentration of unlabeled gabapentin).
-
Incubation: Incubate all tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (S)-phenibut concentration. Determine the IC₅₀ value (the concentration of (S)-phenibut that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.
Sources
- 1. Phenibut Addiction in a Patient with Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of phenibut on the content of monoamines, their metabolites, and neurotransmitter amino acids in rat brain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of phenibut and atomoxetine on the biosynthesis and metabolism of dopamine and serotonin in the brain of C57BL/6 mice | Sukhorukova | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
An In-depth Technical Guide to the Discovery and History of (S)-Phenibut
Abstract
This guide provides a comprehensive technical overview of the history and discovery of phenibut, with a specific focus on its stereoisomers, (R)- and (S)-phenibut. Originally synthesized in the Soviet Union as a racemic mixture, subsequent research has elucidated the distinct pharmacological profiles of its enantiomers. This document details the historical context of its development, the stereoselective synthetic methodologies, the specific molecular targets, and the downstream signaling pathways. Quantitative data on receptor binding affinities are presented, alongside detailed experimental protocols to provide a complete scientific narrative for researchers, scientists, and drug development professionals. The primary finding is that the therapeutic effects of racemic phenibut are predominantly attributed to the (R)-enantiomer's activity at the GABAB receptor, while the (S)-enantiomer is largely inactive at this site but retains activity at α2-δ voltage-gated calcium channels.
Introduction: A Product of the Space Race
Phenibut (β-phenyl-γ-aminobutyric acid) was first synthesized in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR by a team led by Professor Vsevolod Perekalin.[1][2] Developed as a neuropsychotropic drug, its primary goal was to create a tranquilizer that could reduce anxiety and tension without the sedative side effects of existing medications.[2][3] The phenyl ring was a key structural addition to the GABA molecule, allowing it to cross the blood-brain barrier, a feat that GABA itself cannot accomplish efficiently.[1] This innovation made phenibut an effective GABA-mimetic drug.[3]
Its purported use in the medical kits of Soviet cosmonauts to manage the stresses of space travel without impairing cognitive function has become a notable part of its history, earning it the moniker of a "cosmonaut's drug."[4] In Russia and several Eastern European countries, phenibut was and continues to be used clinically for a range of conditions including anxiety, insomnia, post-traumatic stress disorder, and asthenia.[1][2][3] However, it is not approved for clinical use in the United States and much of Europe, where it is often sold online as a supplement.[1][5]
Initially, phenibut was used and studied as a racemic mixture, a 1:1 combination of its two stereoisomers: (S)-phenibut and (R)-phenibut. It was only later that research began to unravel the distinct pharmacological contributions of each enantiomer.
Stereochemistry and Synthesis
The presence of a chiral center at the β-carbon of its structure means phenibut exists as two enantiomers.[6] Understanding the differential pharmacology of these isomers necessitated the development of methods for their separation and individual synthesis.
Stereoselective Synthesis of (S)-Phenibut
The isolation and synthesis of enantiomerically pure phenibut have been achieved through various methods, including fractional crystallization and asymmetric synthesis. One efficient method involves an organocatalytic asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins, followed by a sequence of reduction, cyclization, and hydrolysis to yield the desired enantiomerically pure (S)- or (R)-Phenibut.[7]
Another approach involves the resolution of the N-carbobenzyloxy derivative of racemic phenibut using cinchonidine, followed by deprotection via hydrogenolysis.[6] More modern techniques have utilized telescoped continuous flow processes for the asymmetric synthesis of chiral γ-nitrobutyric acids, which serve as key intermediates for producing optically active phenibut.[8]
Workflow: Asymmetric Synthesis of (S)-Phenibut
The following diagram illustrates a generalized workflow for the asymmetric synthesis of (S)-Phenibut, based on the Michael addition approach.
Pharmacological Profile: Delineating the Enantiomers
The primary mechanism of action for phenibut is agonism at the GABAB receptor.[3] However, studies comparing the pure enantiomers revealed that this activity is almost exclusively due to the (R)-isomer.[9] The (S)-enantiomer is significantly less active or inactive at the GABAB receptor.[10][11]
GABAB Receptor Binding and Inactivity of (S)-Phenibut
Radioligand binding studies have quantified the difference in affinity between the enantiomers for the GABAB receptor. These experiments demonstrated that (R)-phenibut is the pharmacologically active enantiomer responsible for the GABAergic effects of the racemic mixture.[10][12] In contrast, (S)-phenibut is largely inactive in pharmacological tests related to GABAB agonism, such as locomotor activity depression and antinociception, even at high doses.[9][10][11]
Activity at Voltage-Gated Calcium Channels (VDCCs)
While inactive at the GABAB receptor, (S)-phenibut is not entirely devoid of biological activity. Both (R)- and (S)-phenibut bind to the α2-δ subunit of voltage-gated calcium channels (VDCCs), placing them in the class of drugs known as gabapentinoids, similar to gabapentin and pregabalin.[1][6][13] Both enantiomers display a similar affinity for this target.[1] This mechanism is thought to contribute to some of the neurological effects of phenibut, particularly its anti-nociceptive properties, which are not blocked by GABAB antagonists.[13]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki values) of phenibut's enantiomers and related compounds at their primary molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki, µM) | Source(s) |
| (R)-Phenibut | GABAB Receptor | 92 ± 3 | [10][11][14] |
| (S)-Phenibut | GABAB Receptor | > 100-fold higher than (R) | [1] |
| Racemic Phenibut | GABAB Receptor | 177 ± 2 | [10][11][14] |
| Baclofen | GABAB Receptor | 6.0 ± 1 | [10][11][14] |
| (R)-Phenibut | α2-δ VDCC Subunit | 23 | [1][13] |
| (S)-Phenibut | α2-δ VDCC Subunit | 39 | [1][13] |
| Gabapentin | α2-δ VDCC Subunit | 0.05 | [13] |
Data derived from radioligand binding experiments in rat brain preparations.
Signaling Pathways
The effects of (R)-phenibut at the GABAB receptor are mediated through G-protein-coupled signaling cascades. The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits, which couples to Gi/o proteins.[15][16][17]
Upon agonist binding (e.g., by (R)-phenibut), the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream effects:[17]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[16][17]
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[15][16] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.[15] Simultaneously, the Gβγ subunit inhibits presynaptic P/Q-type and N-type voltage-gated Ca2+ channels, which reduces neurotransmitter release.[16]
Experimental Protocols
Protocol: GABAB Receptor Radioligand Binding Assay
This protocol is a generalized representation of the methods used to determine the binding affinity of compounds like phenibut enantiomers to the GABAB receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of (S)-phenibut and (R)-phenibut for the GABAB receptor in rat brain tissue.
Materials:
-
Rat brain cortices, homogenized
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]CGP54626 (selective GABAB antagonist radioligand)
-
(S)-phenibut, (R)-phenibut, racemic phenibut, baclofen (unlabeled ligands)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Incubation tubes
Methodology:
-
Membrane Preparation: Homogenize fresh or frozen rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In incubation tubes, combine the prepared brain membranes, a fixed concentration of the radioligand ([3H]CGP54626), and varying concentrations of the unlabeled competitor ligand ((S)-phenibut, (R)-phenibut, etc.).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use a non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 value to the Ki value, which represents the binding affinity of the competitor ligand.
Conclusion
The history of phenibut illustrates a fascinating trajectory from a Cold War-era "tranquilizer" to a modern subject of stereochemical and pharmacological investigation. The initial development of the racemic mixture provided a clinically useful compound, but subsequent research has been critical in assigning its primary therapeutic activities. The discovery that (R)-phenibut is the active enantiomer at the GABAB receptor, while (S)-phenibut is essentially inactive at this target, is a cornerstone of its modern pharmacology. Furthermore, the identification of the α2-δ subunit of voltage-gated calcium channels as a common target for both enantiomers adds another layer of complexity to its profile. This detailed understanding underscores the importance of stereochemistry in drug design and evaluation, providing a clear, evidence-based foundation for researchers and drug development professionals.
References
-
Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. RSU Research Portal. [Link]
-
Ribosome Studio. (2022). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
-
Tu, J. C., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B receptor in CGN neuroprotection. ResearchGate. [Link]
-
Gassmann, M., & Bettler, B. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 595-603. [Link]
-
Wikipedia. (n.d.). Phenibut. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
-
Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 76, 55-83. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]
-
Reactome. (n.d.). Activation of GABAB receptors. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 137, 81-87. [Link]
-
MDLinx. (2022). Phenibut exposure in the US has risen: What to know. [Link]
-
ResearchGate. (n.d.). Formal synthesis of (S)‐phenibut. [Link]
-
Heal Behavioral Health. (2023). Exploring Phenibut: History, Mechanisms, Side Effects, and Risks. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Fülöp, A., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8496-8500. [Link]
-
Wikipedia. (n.d.). Baclofen. [Link]
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(5), 1021-1030. [Link]
- Google Patents. (n.d.). Method for obtaining phenibut production semi-products.
-
Wikipedia. (n.d.). GABAB receptor. [Link]
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healtreatmentcenters.com [healtreatmentcenters.com]
- 5. mdlinx.com [mdlinx.com]
- 6. cdn.who.int [cdn.who.int]
- 7. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science.rsu.lv [science.rsu.lv]
- 12. researchgate.net [researchgate.net]
- 13. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. neurology.org [neurology.org]
- 17. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Less Active Enantiomer
(S)-4-Amino-3-phenylbutanoic acid hydrochloride, the (S)-enantiomer of the well-known nootropic and anxiolytic agent phenibut, presents a unique case study in stereochemistry and pharmacology. While racemic phenibut and its (R)-enantiomer have been the focus of numerous studies for their activity at GABA-B receptors, the (S)-isomer has demonstrated significantly different properties. This guide provides a comprehensive technical overview of this compound, consolidating primary research findings on its synthesis, pharmacology, and analysis to support researchers, scientists, and drug development professionals in their investigations.
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 194-195 °C | [1] |
| Optical Rotation | [α]²⁵_D = +6.1 (c = 0.25, H₂O) | [1] |
| Solubility | Soluble in water | General Knowledge |
Stereoselective Synthesis of this compound
The preparation of enantiomerically pure (S)-phenibut hydrochloride is crucial for accurate pharmacological evaluation. An efficient method involves a tandem hydrolysis-decarboxylation of a chiral β-phenyl-γ-lactam intermediate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-β-phenyl-γ-lactam
-
6N Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
To a solution of (S)-β-phenyl-γ-lactam in a suitable reaction vessel, add 6N HCl.
-
Reflux the reaction mixture for a sufficient time to ensure complete hydrolysis and decarboxylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified white solid.[1]
-
Dry the final product under vacuum. The yield for this reaction is reported to be approximately 85%.[1]
Characterization:
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:
-
¹H NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity.
-
Melting Point Analysis: To assess purity.
-
Optical Rotation: To confirm the stereochemistry.
Caption: Workflow for the synthesis of this compound.
Pharmacological Profile: A Tale of Two Enantiomers
The pharmacological activity of phenibut is highly stereoselective, with the (R)-enantiomer being significantly more active at the GABA-B receptor.[2]
GABA Receptor Binding and Functional Activity
Primary research has demonstrated that (S)-phenibut is largely inactive at the GABA-B receptor.[2] In comparative studies, (S)-phenibut did not show significant effects in pharmacological tests for locomotor activity, antidepressant effects, and pain response at doses up to 500 mg/kg.[2][3] This is in stark contrast to the (R)-enantiomer, which is a potent GABA-B agonist.[2]
While the affinity of (S)-phenibut for the GABA-B receptor is very low, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[3]
| Enantiomer | GABA-B Receptor Affinity (Ki) | α2-δ VDCC Subunit Affinity (Ki) |
| (R)-phenibut | 92 ± 3 µM[2] | 23 µM[4] |
| (S)-phenibut | >1000 µM[5] | 39 µM[4][5] |
The binding of (S)-phenibut to the α2-δ subunit suggests a potential mechanism of action independent of the GABAergic system, similar to gabapentinoids. However, the in-vivo functional consequences of this binding are not yet fully elucidated.
Sources
An In-Depth Technical Guide to (S)-Phenibut Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that readily crosses the blood-brain barrier due to the presence of a phenyl ring in its structure.[1][2] It is recognized for its anxiolytic and nootropic properties.[3] Phenibut exists as two stereoisomers, (S)-phenibut and (R)-phenibut. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which is a potent agonist at the GABA-B receptor.[4] In contrast, the (S)-enantiomer is reported to be significantly less active.[5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of (S)-phenibut hydrochloride, with a focus on providing practical information for researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-4-amino-3-phenylbutanoic acid hydrochloride | [8] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [9] |
| Molecular Weight | 215.68 g/mol | [9] |
| Melting Point | 194-195 °C | [10] |
| Specific Optical Rotation | [α]D²⁵ = +6.1° (c = 0.25, H₂O) | [10] |
| Solubility (of racemate) | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 10 mg/mL | [11] |
Synthesis of (S)-Phenibut Hydrochloride
The enantiomerically pure (S)-phenibut hydrochloride can be synthesized from its corresponding chiral lactam, (S)-β-phenyl-γ-lactam.[10] The synthesis involves a hydrolysis and decarboxylation reaction.
Experimental Protocol: Synthesis of (S)-Phenibut Hydrochloride
-
To a round-bottom flask, add (S)-β-phenyl-γ-lactam (1 equivalent).
-
Add 6N hydrochloric acid (HCl) to the flask.
-
Reflux the reaction mixture for 3.5 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM), to remove any non-polar impurities.
-
Separate the aqueous layer and concentrate it under reduced pressure to yield (S)-phenibut hydrochloride as a white solid.
-
The reported yield for this reaction is approximately 85%.[10]
Caption: Synthesis workflow for (S)-phenibut hydrochloride.
Analytical Methods for Enantiomeric Purity
The determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the enantiomers of phenibut.
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralcel OD-H[10]
-
Mobile Phase: A mixture of hexane and isopropanol (70:30 v/v) is a suitable starting point.[10] The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV detection at an appropriate wavelength, for instance, 209 nm, can be used.[11]
-
Sample Preparation: Dissolve the (S)-phenibut hydrochloride sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.
Caption: Workflow for chiral HPLC analysis of phenibut.
Pharmacological Profile
The primary pharmacological target of phenibut is the GABA-B receptor.[3] The activity of phenibut is highly stereospecific.
-
(R)-Phenibut: This enantiomer is the more pharmacologically active of the two, acting as a GABA-B receptor agonist.[4] Its binding affinity (Ki) for the GABA-B receptor has been reported as 92 µM.[4]
Caption: Stereoselective binding of phenibut enantiomers to the GABA-B receptor.
Safety and Handling
Conclusion
This technical guide provides essential information on (S)-phenibut hydrochloride for the scientific community. The significant difference in pharmacological activity between the (S) and (R) enantiomers underscores the importance of stereochemistry in drug design and development. The protocols and data presented herein should serve as a valuable resource for researchers working with this compound.
References
-
Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
-
PubChem. Phenibut. [Link]
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 2(5), 346-350. [Link]
-
Wikipedia. Phenibut. [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43. [Link]
-
PubChem. 4-Amino-3-phenylbutyric acid hydrochloride. [Link]
-
Owen, D. R., et al. (2016). The clinical pharmacology of phenibut. Drug and alcohol dependence, 169, 11-16. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]
-
Shimadzu. 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards. [Link]
Sources
- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 2. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenibut (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 7. Phenibut | 1078-21-3 [chemicalbook.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 10. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 11. caymanchem.com [caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (S)-4-Amino-3-phenylbutanoic acid hydrochloride: Stereochemistry, Pharmacology, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Amino-3-phenylbutanoic acid hydrochloride, a specific stereoisomer of the more widely known compound phenibut, represents a molecule of significant interest in neuroscience and pharmacology. Phenibut, developed in the Soviet Union in the 1960s, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl ring at the β-position, which allows it to cross the blood-brain barrier more readily than GABA itself.[1] While commercially available phenibut is typically a racemic mixture of its (R)- and (S)-enantiomers, research has demonstrated that the pharmacological activity is not equally distributed between the two isomers. This guide provides a comprehensive technical overview of the (S)-enantiomer, focusing on its distinct pharmacological profile, methods for its synthesis and analysis, and its role in the broader context of GABAergic and gabapentinoid research.
Chemical Identity and Synonyms
The nomenclature of this compound can be varied across scientific literature and commercial suppliers. A clear understanding of these synonyms is crucial for accurate literature review and material sourcing.
Systematic Name: this compound
Common Synonyms:
-
(S)-Phenibut HCl
-
Levophenibut (less common, refers to the levorotatory properties of the free amino acid)
-
(-)-Phenibut HCl
-
(L)-(-)-4-Amino-3-phenylbutyric acid hydrochloride[2]
It is critical to distinguish the (S)-enantiomer from the racemic mixture, which is often referred to simply as Phenibut or Fenibut. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-3-phenylbutanoic acid hydrochloride is presented in the table below. It is important to note that some of these properties may vary slightly depending on the specific salt form and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 215.68 g/mol | [3] |
| Melting Point | 194–201°C (with decomposition) | [2] |
| Solubility (Hydrochloride Salt) | Water: ModerateDMSO: 20 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 10 mg/mL | [4][5] |
| Appearance | White crystalline powder | [2] |
Stereoselective Pharmacology
The pharmacological effects of phenibut are primarily attributed to its interaction with two key targets in the central nervous system: the GABAB receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs).[6] Crucially, these interactions are stereoselective, with the (R)- and (S)-enantiomers exhibiting distinct binding affinities and functional activities.
GABAB Receptor Activity
The (R)-enantiomer of phenibut is the primary active component at the GABAB receptor, acting as a full agonist, similar to baclofen.[7][8] In contrast, the (S)-enantiomer is largely inactive at the GABAB receptor.[8] This has been demonstrated in radioligand binding studies, which show a significant difference in binding affinity between the two enantiomers.
| Compound | GABAB Receptor Binding Affinity (Ki, µM) | Reference |
| (R)-Phenibut | 92 ± 3 | [8] |
| (S)-Phenibut | Inactive | [8] |
| Racemic Phenibut | 177 ± 2 | [8] |
| Baclofen | 6.0 ± 1 | [8] |
This dramatic difference in GABAB receptor affinity underscores the importance of stereochemistry in the pharmacological profile of phenibut. The anxiolytic and sedative effects of racemic phenibut are predominantly mediated by the (R)-enantiomer's action at this receptor.
α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)
Both the (R)- and (S)-enantiomers of phenibut bind to the α2δ subunit of VDCCs, a target they share with the gabapentinoid drugs gabapentin and pregabalin.[9] Interestingly, the binding affinities of the two enantiomers for the α2δ subunit are comparable.
| Compound | α2δ Subunit Binding Affinity (Ki, µM) | Reference |
| (R)-Phenibut | 23 | [9] |
| (S)-Phenibut | 39 | [9] |
| Gabapentin | 0.05 | [9] |
The binding of (S)-phenibut to the α2δ subunit suggests that it may possess pharmacological activities independent of the GABAB receptor, potentially contributing to analgesic or other gabapentinoid-like effects.[9]
Signaling Pathways
The differential receptor binding of the phenibut enantiomers leads to distinct downstream signaling events. The interaction of (R)-phenibut with the GABAB receptor activates G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits adenylyl cyclase. In contrast, the binding of both enantiomers to the α2δ subunit of VDCCs is thought to modulate calcium influx, although the precise downstream consequences are still under investigation.
Caption: Differential signaling pathways of (R)- and (S)-phenibut.
Experimental Protocols
For researchers investigating this compound, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and analytical procedures.
In Vitro Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from established methods for determining the binding affinity of a test compound to the GABAB receptor using a competitive binding assay with a radiolabeled antagonist, [³H]CGP54626.[10][11]
Materials:
-
Human GABAB receptor membrane preparation (e.g., from CHO-K1 cells overexpressing the human GABAB(1b,2)-R)
-
[³H]CGP54626 (specific activity ~30-60 Ci/mmol)
-
Test compound: this compound
-
Unlabeled GABA (for determining non-specific binding)
-
Binding Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
96-well microplates
-
Vacuum filtration manifold
-
Glass fiber filters (e.g., GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding assay buffer.
-
In a 96-well microplate, add in the following order:
-
Binding assay buffer
-
Test compound or unlabeled GABA (for non-specific binding) or buffer (for total binding)
-
[³H]CGP54626 to a final concentration of 4-5 nM.
-
GABAB receptor membrane preparation.
-
-
The final assay volume should be around 100-250 µL.
-
Incubate the plate at room temperature for 1.5 hours with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for GABAB receptor radioligand binding assay.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of (R)- and (S)-phenibut is essential for studying the pharmacology of the individual enantiomers. Chiral HPLC is the most common method for achieving this separation.[12][13]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based columns.
Mobile Phase and Conditions (Example):
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as 2-propanol or ethanol. The exact ratio will need to be optimized for the specific column and system.
-
For basic compounds like phenibut, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a wavelength where phenibut absorbs (e.g., around 210 nm).
Procedure:
-
Dissolve the racemic phenibut or the sample containing the enantiomers in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers should elute at different retention times. The elution order will depend on the specific chiral stationary phase used.
-
Quantify the individual enantiomers by integrating the peak areas.
Quantification in Biological Matrices by LC-MS/MS
For pharmacokinetic studies, a sensitive and selective method for quantifying (S)-phenibut in biological fluids like plasma is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application.[14][15]
Sample Preparation (Plasma):
-
Protein Precipitation: A common method involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant, containing the analyte, is then transferred for analysis.
-
Solid-Phase Extraction (SPE) can also be used for cleaner samples and to concentrate the analyte.
LC-MS/MS Conditions (Example):
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for phenibut and an internal standard need to be determined and optimized.
Procedure:
-
Prepare a calibration curve using known concentrations of (S)-phenibut spiked into the same biological matrix.
-
Prepare quality control (QC) samples at different concentrations.
-
Process the unknown samples, calibration standards, and QC samples using the chosen sample preparation method.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify the concentration of (S)-phenibut in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Enantioselective Synthesis
The preparation of enantiomerically pure (S)-4-Amino-3-phenylbutanoic acid is a key requirement for its detailed pharmacological investigation. Several synthetic strategies have been developed to achieve this.
One common approach involves the resolution of the racemic mixture, for example, by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.[5]
More direct asymmetric syntheses have also been reported. One example involves the use of a chiral auxiliary or a chiral catalyst to introduce the stereocenter in a controlled manner.[16] A general representation of a synthetic route is provided below.
Caption: General schematic for the enantioselective synthesis of (S)-phenibut.
A specific example of an enantioselective synthesis involves the tandem hydrolysis-decarboxylation of a β-phenyl-γ-lactam precursor.[16] The synthesis of this precursor can be achieved through various methods, including those employing enzymatic reactions or chiral catalysts.
Pharmacokinetics
Limited data is available specifically on the pharmacokinetics of the individual enantiomers of phenibut. Most studies have been conducted on the racemic mixture. For racemic phenibut, the plasma half-life in humans has been reported to be approximately 5.3 hours, with about 65% of an oral dose excreted unchanged in the urine.[5] The pharmacokinetics of the (S)-enantiomer may differ from the racemate due to potential differences in absorption, distribution, metabolism, and excretion. Further research is needed to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a distinct pharmacological entity with a profile that differs significantly from its (R)-enantiomer and the racemic mixture. Its primary known interaction is with the α2δ subunit of voltage-dependent calcium channels, a target it shares with gabapentinoids. The lack of significant activity at the GABAB receptor makes it a valuable tool for dissecting the specific contributions of these two targets to the overall effects of racemic phenibut. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this intriguing molecule. Further investigation into the therapeutic potential and safety profile of enantiomerically pure (S)-phenibut is warranted.
References
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 2020. [Link]
-
Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 2021. [Link]
-
Characterization of GABA Receptors. Current Protocols in Pharmacology, 2007. [Link]
-
Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine and Principles of Clinical Practice, 2024. [Link]
-
GABA. PDSP. [Link]
-
4-amino-3-phenylbutanoic acid. ChemBK. [Link]
-
Pre-Review Report: PHENIBUT. World Health Organization (WHO). [Link]
-
Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 2008. [Link]
-
View of Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine and Principles of Clinical Practice. [Link]
-
The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience, 2010. [Link]
-
Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Philosophical Transactions of the Royal Society B: Biological Sciences, 2020. [Link]
-
Phenibut screening and quantification with liquid chromatography–tandem mass spectrometry and its application to driving cases. Drug Testing and Analysis, 2024. [Link]
-
R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 2015. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine and Principles of Clinical Practice, 2024. [Link]
-
[3H]CGP54626 competition binding assay of compounds 23 and 28 in... ResearchGate. [Link]
-
Phenibut exposures and clinical effects reported to a regional poison center. ResearchGate. [Link]
-
Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 2008. [Link]
-
Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 2018. [Link]
-
Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. ResearchGate. [Link]
-
LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]
-
Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 2001. [Link]
- Preparation method for 4-amino-3-phenylbutyric acid.
- Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Diva-portal.org. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2003. [Link]
-
Chiral Drug Separation. ResearchGate. [Link]
-
Optimised plasma sample preparation and LC-MS analysis to enhance the coverage of the plasma proteome for proteomics and biomarker discovery. ScienceOpen. [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 2022. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 2022. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 2007. [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
Sources
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. cdn.who.int [cdn.who.int]
- 6. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 16. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-Phenibut
Abstract
This technical guide provides a comprehensive examination of the molecular structure and stereochemistry of (S)-phenibut, the levorotatory enantiomer of β-phenyl-γ-aminobutyric acid. While racemic phenibut has been utilized for its anxiolytic and nootropic properties, a deeper understanding of the individual enantiomers is critical for targeted drug development and mechanistic studies. This document delineates the structural features, stereochemical configuration, and synthesis of (S)-phenibut. It further explores the profound impact of its stereochemistry on its pharmacological profile, particularly its differential activity at GABA receptors and voltage-dependent calcium channels compared to its dextrorotatory counterpart, (R)-phenibut. Detailed experimental protocols for stereoselective synthesis and spectroscopic analysis are provided to equip researchers with the practical knowledge required for the investigation of this compound.
Introduction: The Significance of Chirality in Phenibut
Phenibut, chemically known as β-phenyl-γ-aminobutyric acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] The presence of a phenyl ring at the β-position allows phenibut to cross the blood-brain barrier more readily than GABA itself.[1] Phenibut possesses a chiral center at the C3 carbon of the butyric acid chain, giving rise to two stereoisomers: (S)-phenibut and (R)-phenibut.[1]
Clinically, phenibut is often used as a racemic mixture, containing equal amounts of both enantiomers.[3][4] However, extensive research has demonstrated that the pharmacological effects of racemic phenibut are not a simple sum of its parts. Instead, the two enantiomers exhibit distinct pharmacological profiles, making the study of the individual isomers, particularly the less active (S)-phenibut, crucial for a complete understanding of the drug's mechanism of action and for the development of more selective therapeutic agents.[3][4] This guide will focus specifically on the molecular architecture and stereochemical properties of the (S)-enantiomer.
Molecular Structure of (S)-Phenibut
The systematic IUPAC name for (S)-phenibut is (3S)-4-amino-3-phenylbutanoic acid.[5] Its molecular formula is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol .[5] The core structure consists of a butyric acid backbone with an amino group (-NH₂) at the C4 position and a phenyl group (-C₆H₅) at the C3 position.[6]
The key structural features of (S)-phenibut include:
-
A Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic properties of the molecule.
-
An Amino Group (-NH₂): This group imparts basic properties, making phenibut an amino acid. In physiological conditions, phenibut exists as a zwitterion.[7]
-
A Phenyl Ring (-C₆H₅): This bulky, non-polar group is attached to the chiral center and is a key determinant of its pharmacological properties, including its ability to penetrate the central nervous system.
-
A Chiral Center (C3): The carbon atom bonded to the phenyl group, a hydrogen atom, the C2 methylene group, and the C4 aminomethylene group is a stereocenter. In (S)-phenibut, the arrangement of these substituents follows the Cahn-Ingold-Prelog priority rules for the S configuration.
Below is a 2D chemical structure of (S)-phenibut:
Caption: 2D structure of (S)-4-amino-3-phenylbutanoic acid ((S)-phenibut).
Stereochemistry and its Pharmacological Implications
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction of a drug molecule with its biological targets. In the case of phenibut, the stereochemistry at the C3 position dictates its binding affinity and efficacy at various receptors.
The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[3][4] (R)-phenibut is a potent agonist of the GABA-B receptor, which is responsible for many of its anxiolytic, sedative, and nootropic effects.[3][8] In stark contrast, (S)-phenibut exhibits significantly lower affinity for the GABA-B receptor, being over 100 times less potent than its (R)-counterpart.[1] Some studies have reported (S)-phenibut to be essentially inactive at the GABA-B receptor in the doses tested.[3][4]
Interestingly, both (R)- and (S)-phenibut demonstrate affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentin and pregabalin.[1] Their binding affinities for this target are comparable, with Kᵢ values of 23 μM for (R)-phenibut and 39 μM for (S)-phenibut.[1] This suggests that while the GABAergic activity of phenibut is stereoselective, its effects on VDCCs are not.
Data Presentation: Receptor Binding Affinities
| Compound | GABA-B Receptor Affinity (Kᵢ, μM) | α2δ VDCC Subunit Affinity (Kᵢ, μM) |
| (R)-Phenibut | 92 ± 3[3] | 23[1] |
| (S)-Phenibut | >1000[1] | 39[1] |
| Racemic Phenibut | 177 ± 2[3] | Not Reported |
| Baclofen (Reference) | 6.0 ± 1[3] | 156[1] |
This disparity in receptor activity underscores the importance of studying the enantiomers individually. The effects of racemic phenibut are a complex interplay of the potent GABA-B agonism of the (R)-enantiomer and the shared VDCC-modulating activity of both enantiomers.
Stereoselective Synthesis of (S)-Phenibut
The preparation of enantiomerically pure (S)-phenibut is essential for research purposes. Several methods for the asymmetric synthesis of phenibut have been developed. One efficient method involves the tandem hydrolysis-decarboxylation of a chiral β-phenyl-γ-lactam intermediate.[9]
Experimental Protocol: Synthesis of (S)-Phenibut Hydrochloride
This protocol is adapted from a reported asymmetric synthesis of GABA derivatives.[9]
Step 1: Asymmetric Michael Addition An asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitrostyrene is catalyzed by a chiral cinchona alkaloid-derived thiourea organocatalyst. This establishes the chiral center.
Step 2: Reduction and Cyclization The resulting chiral β-aryl-γ-nitroalkane undergoes reduction of the nitro group to an amine, which then spontaneously cyclizes to form the corresponding β-phenyl-γ-lactam.
Step 3: Hydrolysis and Decarboxylation The enantiomerically pure (S)-β-phenyl-γ-lactam is subjected to acidic hydrolysis with 6N HCl. This opens the lactam ring and decarboxylates the intermediate to yield (S)-phenibut hydrochloride.
Detailed Procedure for Step 3:
-
To a solution of (S)-β-phenyl-γ-lactam (1 equivalent) in a suitable solvent, add 6N hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent and excess acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure (S)-phenibut hydrochloride.
-
Confirm the absolute stereochemistry by comparing the optical rotation data with reported values.[9]
Visualization: Synthetic Workflow
Caption: Asymmetric synthesis of (S)-phenibut via a chiral lactam intermediate.
Spectroscopic Characterization of (S)-Phenibut
The identity and purity of synthesized (S)-phenibut must be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of phenibut hydrochloride will exhibit characteristic absorption bands.[10]
Expected IR Absorption Bands for Phenibut HCl:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-2500 | O-H (carboxylic acid), N-H (ammonium) | Stretching (broad) |
| ~3050-2800 | C-H (aromatic and aliphatic) | Stretching |
| ~1710 | C=O (carboxylic acid) | Stretching |
| ~1600, 1495, 1450 | C=C (aromatic) | Stretching |
| ~1580 | N-H | Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the butyric acid chain. The chemical shifts and coupling constants will be characteristic of the phenibut structure.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The mass spectrum of phenibut will show a molecular ion peak corresponding to its molecular weight.
Crystal Structure and Solid-State Properties
The crystal structure of racemic phenibut and its hydrochloride salt has been investigated.[11] Phenibut can exist in different crystalline forms, including anhydrous and hydrated forms.[11] The crystal packing is influenced by hydrogen bonding between the carboxylic acid and amino groups. Understanding the solid-state properties is crucial for formulation and drug delivery.
Conclusion
The stereochemistry of phenibut is a critical determinant of its pharmacological profile. (S)-phenibut, while largely inactive at the GABA-B receptor, shares the ability of its (R)-enantiomer to modulate α2δ subunit-containing voltage-dependent calcium channels. This detailed technical guide has provided a comprehensive overview of the molecular structure, stereoselective synthesis, and spectroscopic characterization of (S)-phenibut. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, enabling further investigation into the distinct roles of phenibut's enantiomers and facilitating the design of more selective and effective therapeutic agents.
References
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1-3), 128–134. [Link]
-
Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23–29. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
-
Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
-
PubChem. (n.d.). Phenibut. National Center for Biotechnology Information. Retrieved from [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596. [Link]
-
Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). Organic Letters, 22(21), 8486–8490. [Link]
-
PubChem. (n.d.). Phenibut. Retrieved from [Link]
-
Komisarek, D., Pallaske, M., & Vasylyeva, V. (2021). Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl: a Case for Phase Stability Based on Structural Considerations. Zeitschrift für anorganische und allgemeine Chemie, 647(15), 1636-1642. [Link]
-
European Journal of Natural History. (2016). IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES. Retrieved from [Link]
-
Tsakos, M., Kokotos, C. G., & Kokotos, G. (2012). Primary amine-thioureas with improved catalytic properties for "difficult" Michael reactions: efficient organocatalytic syntheses of (S)-baclofen, (R)-baclofen and (S)-phenibut. Advanced Synthesis & Catalysis, 354(4), 740-746. [Link]
-
Scribd. (2020). Phenibut HCL (200330), HPLC FTIR 05-24-2020. Retrieved from [Link]
-
Komisarek, D., Sohi, T. H. H., & Vasylyeva, V. (2022). Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. CrystEngComm, 24(2), 269-277. [Link]
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1078-21-3: Phenibut | CymitQuimica [cymitquimica.com]
- 7. Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01416E [pubs.rsc.org]
- 8. science.rsu.lv [science.rsu.lv]
- 9. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 10. IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES - European Journal of Natural History [world-science.ru]
- 11. d-nb.info [d-nb.info]
Methodological & Application
Protocol for the Enantioselective Synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
An Application Note for Researchers and Drug Development Professionals
(S)-Baclofen Hydrochloride
Introduction
(S)-4-Amino-3-phenylbutanoic acid, the (S)-enantiomer of Baclofen, is a potent and selective agonist of the γ-aminobutyric acid (GABA) type B receptor. It is the pharmacologically active isomer responsible for the therapeutic effects of Baclofen, which is primarily used as a muscle relaxant and antispastic agent. The development of enantiomerically pure pharmaceuticals is critical, as the "inactive" enantiomer can contribute to side effects or exhibit different pharmacological profiles. Therefore, robust and efficient methods for the asymmetric synthesis of (S)-Baclofen are of significant interest to the pharmaceutical and medicinal chemistry communities.
This document provides a detailed protocol for the enantioselective synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride. The strategy is centered around a state-of-the-art organocatalytic asymmetric Michael addition, a powerful method for establishing the crucial chiral center with high stereocontrol. This approach offers operational simplicity, avoids the use of expensive transition metals, and is amenable to scale-up, making it highly relevant for drug development professionals.
Strategic Overview: Asymmetric Organocatalysis
The selected synthetic route leverages an asymmetric Michael addition reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds enantioselectively.[1] The core of this strategy involves the addition of a nucleophile to an α,β-unsaturated compound, guided by a chiral organocatalyst.
In this protocol, we will focus on a synthesis pathway where a nitrostyrene derivative reacts with a carbon-based nucleophile in the presence of a chiral catalyst. This key step establishes the stereocenter at the C3 position. The resulting nitro compound is then converted in two subsequent steps—hydrolysis and reduction—to the final target molecule. This method is highly efficient and has been demonstrated to produce the desired (S)-enantiomer with excellent enantiomeric excess (ee).[2]
Overall Synthesis Workflow
The synthesis is a three-step process starting from commercially available 4-chloro-trans-β-nitrostyrene. The workflow is designed for efficiency and scalability.
Sources
Application Note: Chiral Separation of Phenibut Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-phenibut. Phenibut (β-phenyl-γ-aminobutyric acid) is a chiral molecule, and its pharmacological activity is primarily associated with the (R)-enantiomer.[1][2][3][4] Consequently, the ability to accurately separate and quantify these enantiomers is critical for pharmaceutical research, quality control, and pharmacokinetic studies. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP), offering a comprehensive guide for researchers, analysts, and drug development professionals.
Introduction: The Significance of Chiral Phenibut
Phenibut is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that can cross the blood-brain barrier due to the presence of a phenyl ring in its structure.[5] It is used clinically in several countries for its anxiolytic and nootropic effects.[5][6]
Phenibut exists as a pair of enantiomers: (R)-phenibut and (S)-phenibut. Research has demonstrated that the enantiomers possess distinct pharmacological profiles:
-
(R)-Phenibut: This is the pharmacologically active enantiomer, exhibiting a significantly higher binding affinity for the GABA-B receptor (over 100-fold higher than the S-enantiomer).[5][6] Its effects are responsible for the primary therapeutic actions of racemic phenibut.[1][2][3]
-
(S)-Phenibut: This enantiomer is largely inactive at the GABA-B receptor and does not contribute significantly to the primary pharmacological effects.[1][2][4]
Both enantiomers, however, bind to the α2δ subunit of voltage-dependent calcium channels, acting as gabapentinoids.[4][5] Given these differences, the ability to resolve and quantify the individual enantiomers is essential for understanding the drug's mechanism of action, ensuring the quality of pharmaceutical formulations, and conducting stereoselective metabolism studies. Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most efficient and widely used technique for this purpose.[7][8][9]
Principle of Chiral HPLC Separation
The direct separation of enantiomers is achieved by exploiting the differential, transient diastereomeric complexes formed between the chiral analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, chromatographic separation.
For a polar, zwitterionic molecule like phenibut, which contains both a primary amine and a carboxylic acid group, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. The separation mechanism on these phases involves a combination of interactions, including:
-
Hydrogen bonding
-
Dipole-dipole interactions
-
Inclusion into the chiral cavities of the polysaccharide structure
Mobile phase composition, particularly the choice of organic modifier and acidic/basic additives, is crucial for modulating these interactions to achieve optimal enantioselectivity and peak shape.
Experimental Protocol
Materials and Reagents
-
Racemic Phenibut HCl: Reference standard (≥99% purity)
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA) of HPLC grade
-
Sample Diluent: Isopropanol or a mixture of mobile phase constituents
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this method.
| Parameter | Recommended Condition |
| HPLC Column | Chiralpak® IC or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 257 nm[10] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic phenibut HCl reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Preparation: Prepare samples containing phenibut to a final concentration of approximately 0.1 mg/mL using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
Detailed Methodology Workflow
The following diagram outlines the complete workflow from sample preparation to data analysis.
Sources
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. cdn.who.int [cdn.who.int]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES - European Journal of Natural History [world-science.ru]
Application Note: Structural Elucidation of (S)-4-Amino-3-phenylbutanoic acid hydrochloride using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol and analysis for the structural characterization of (S)-4-Amino-3-phenylbutanoic acid hydrochloride, a chiral derivative of the neurotransmitter γ-aminobutyric acid (GABA), using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in neuroscience and pharmaceutical development, unambiguous structural verification is paramount. This document outlines the fundamental principles, experimental protocols for sample preparation and data acquisition, and a comprehensive interpretation of the expected NMR spectra. The causality behind experimental choices, such as solvent selection and referencing, is explained to ensure robust and reproducible results.
Introduction
(S)-4-Amino-3-phenylbutanoic acid, the (S)-enantiomer of phenibut, is a GABA analogue with a phenyl group at the β-position relative to the carboxyl group. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of such small organic compounds in solution.[1] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides critical information on the connectivity and stereochemistry of the molecule.
This application note serves as a practical guide for researchers, detailing the expected NMR data and providing a field-proven protocol for its acquisition and interpretation.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout the analysis.
Caption: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound. This data is based on established principles of NMR spectroscopy and analysis of similar chemical structures.[2][3] The spectrum is referenced to the residual solvent signal of DMSO-d₆.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (C6-C10) | 7.20 - 7.40 | m | - | 5H |
| H3 | ~3.50 | m | - | 1H |
| H4a, H4b | ~3.10 | m | - | 2H |
| H2a, H2b | ~2.70 | m | - | 2H |
| NH₃⁺ | ~8.20 | br s | - | 3H |
| COOH | ~12.5 | br s | - | 1H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~173.0 |
| C5 (C-ipso) | ~140.0 |
| C8 (C-para) | ~129.0 |
| C7, C9 (C-meta) | ~128.5 |
| C6, C10 (C-ortho) | ~127.0 |
| C4 (CH₂-N) | ~45.0 |
| C3 (CH-Ph) | ~42.0 |
| C2 (CH₂-COOH) | ~38.0 |
Spectral Interpretation
¹H NMR Spectrum
-
Aromatic Protons (H-Ar): The five protons on the phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.40 ppm. The electronic environment of these protons is similar, leading to overlapping signals.[3]
-
Methine Proton (H3): The proton on the chiral center (C3) is adjacent to the phenyl ring, the C2 methylene, and the C4 methylene group. This will result in a complex multiplet around 3.50 ppm due to coupling with multiple neighboring protons.
-
Methylene Protons (H2 and H4): The protons on C2 and C4 are diastereotopic due to the adjacent chiral center at C3. This means they are chemically non-equivalent and will likely appear as complex multiplets. The C4 protons, being adjacent to the electron-withdrawing ammonium group (NH₃⁺), are expected to be deshielded and appear further downfield (~3.10 ppm) compared to the C2 protons adjacent to the carbonyl group (~2.70 ppm).
-
Exchangeable Protons (NH₃⁺ and COOH): The protons of the ammonium and carboxylic acid groups are acidic and exchange with residual water in the solvent. They typically appear as broad singlets. In a dry aprotic solvent like DMSO-d₆, these peaks are readily observable at approximately 8.20 ppm and 12.5 ppm, respectively.[4] Their chemical shifts can vary significantly with concentration and temperature.
¹³C NMR Spectrum
-
Carbonyl Carbon (C1): The carboxylic acid carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum, around 173.0 ppm.[3]
-
Aromatic Carbons (C5-C10): The six carbons of the phenyl ring will appear in the aromatic region (120-140 ppm). The ipso-carbon (C5), directly attached to the butanoic acid chain, will have a distinct chemical shift from the protonated carbons. The ortho (C6, C10), meta (C7, C9), and para (C8) carbons will have slightly different chemical shifts due to their positions relative to the substituent.
-
Aliphatic Carbons (C2, C3, C4): The three sp³-hybridized carbons of the butanoic acid chain appear in the upfield region. The C4 carbon, bonded to the nitrogen, is expected around 45.0 ppm. The C3 methine carbon, bearing the phenyl group, should appear around 42.0 ppm, and the C2 methylene carbon adjacent to the carbonyl will be found around 38.0 ppm.
Experimental Protocols
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Workflow Overview
Caption: Experimental workflow from sample preparation to spectral analysis.
Sample Preparation Protocol
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is selected here because it readily dissolves the hydrochloride salt and its exchangeable protons (NH₃⁺, COOH) are often clearly visible, unlike in protic solvents like D₂O where they would rapidly exchange and become invisible.[4]
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg is recommended if only ¹³C NMR is being acquired due to the low natural abundance of the ¹³C isotope).
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
-
Mixing: Vortex or gently agitate the vial until the sample is fully dissolved.
-
Filtering (if necessary): If any solid particulates are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming).
-
Transfer: Transfer the clear solution into the NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Data Acquisition Protocol
Rationale: The following parameters are typical for small molecule analysis on a 500 MHz spectrometer. Locking on the deuterium signal of the solvent compensates for magnetic field drift, while shimming optimizes the field homogeneity for sharp spectral lines.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing Protocol
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.[5][6]
-
Fourier Transformation (FT): Apply an exponential window function (e.g., line broadening of 0.3 Hz for ¹H) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H spectra and 39.52 ppm for ¹³C spectra.[3]
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
Conclusion
This application note provides a comprehensive framework for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR data. The provided spectral interpretation, based on fundamental NMR principles, serves as a reliable guide for confirming the identity and structural integrity of this important pharmaceutical compound, ensuring confidence in subsequent research and development activities.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Jacobsen, N. E. (2016).
-
John Wiley & Sons, Inc. (n.d.). NMR Data Processing. In Encyclopedia of Magnetic Resonance. [Link]
-
PubChem. (n.d.). Phenibut. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
Sources
Application Notes and Protocols for In Vivo Experimental Design Using (S)-Phenibut in Rodent Models
Introduction: Navigating the Stereochemistry of Phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the 1960s in the Soviet Union, recognized for its anxiolytic and nootropic properties.[1] As a chiral molecule, it exists in two stereoisomeric forms: (R)-phenibut and (S)-phenibut.[2] A critical misunderstanding in non-clinical research is the assumption of functional equivalence between these enantiomers or the racemic mixture. Preclinical evidence compellingly demonstrates that the pharmacological activity of racemic phenibut is primarily driven by the (R)-enantiomer, which is a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[3][4]
In contrast, (S)-phenibut shows markedly lower affinity for the GABA-B receptor.[2] However, both (R)- and (S)-phenibut bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), positioning them as gabapentinoids, similar to gabapentin and pregabalin.[2][5] This distinction is paramount. An investigator utilizing (S)-phenibut is, therefore, not studying a classical GABA-B agonist but rather a compound whose effects are likely mediated by the α2-δ subunit of VDCCs.
This guide provides a comprehensive framework for designing, executing, and interpreting in vivo experiments with (S)-phenibut in rodent models. It emphasizes the causal logic behind protocol design to ensure robust, reproducible, and scientifically valid outcomes.
Section 1: Mechanism of Action - A Tale of Two Targets
The primary mechanism of action for racemic phenibut is agonism at the GABA-B receptor, a metabotropic G-protein coupled receptor that mediates inhibitory neurotransmission.[6][7] However, this activity is highly stereoselective.
-
(R)-Phenibut: This is the pharmacologically active enantiomer at the GABA-B receptor, with over 100-fold higher affinity than its counterpart.[2] Its effects, such as sedation and anxiolysis, are largely attributed to this interaction and can be blocked by GABA-B antagonists.[3][4]
-
(S)-Phenibut: This enantiomer is significantly less active at the GABA-B receptor.[3][4] Studies have shown it to be inactive in several pharmacological tests (locomotor activity, antidepressant effects) at doses up to 500 mg/kg.[3][4][8]
-
α2-δ Subunit of VDCCs: Both enantiomers bind to this subunit, a target shared with gabapentin and pregabalin.[5] Their binding affinities (Ki) are similar: 23 μM for (R)-phenibut and 39 μM for (S)-phenibut.[2] This interaction is associated with analgesic and anxiolytic effects.[5][9]
This differential pharmacology dictates the experimental approach. Studies with (S)-phenibut should be designed to probe its gabapentinoid-like properties, using (R)-phenibut and racemic phenibut not just as controls, but as crucial comparators to dissect the contribution of GABA-B versus VDCC mechanisms.
Figure 1: Differential binding of phenibut enantiomers to molecular targets.
Section 2: Core Principles of Experimental Design
A robust experimental design is self-validating. For (S)-phenibut, this means including the right controls to isolate its specific effects.
Animal Model Selection
-
Species: Both mice and rats are suitable. Mice are often preferred for higher-throughput screening, while rats may be chosen for more complex cognitive tasks.
-
Strain: Outbred strains like Sprague-Dawley (rats) or CD-1 (mice) are suitable for general pharmacology. Inbred strains like C57BL/6 (mice) or BALB/c are used to reduce genetic variability, which can be critical for subtle behavioral phenotypes.[10]
-
Sex: Both males and females should be used unless there is a strong scientific justification otherwise. Testing sexes separately is recommended to avoid confounding effects from estrous cycles in females.
-
Age and Weight: Young adult animals (e.g., 8-12 weeks for mice) are standard. Weight should be recorded and consistent across groups.
Pharmacokinetics and Administration
Information on phenibut's pharmacokinetics is limited, but it is known to cross the blood-brain barrier.[2][11] After a single 250 mg dose in healthy volunteers, its elimination half-life was approximately 5.3 hours, and it was largely excreted unchanged in the urine.[2] In rodents, it is also primarily excreted unmetabolized.[11][12]
-
Route of Administration: Intraperitoneal (i.p.) injection is common in rodent behavioral studies as it provides rapid systemic absorption.[13][14] Oral gavage (p.o.) is another option that better mimics human consumption but has slower absorption.
-
Vehicle: The choice of vehicle depends on the salt form of (S)-phenibut. For the HCl salt, sterile 0.9% saline is appropriate.
-
Acclimatization and Habituation: Animals should be acclimatized to the housing facility for at least one week and habituated to the testing room for at least 30-60 minutes before any procedure begins.[15][16][17]
Dosing and Control Groups
This is the most critical aspect of the study design. Given that (S)-phenibut was found to be inactive in some assays up to 500 mg/kg, a wide dose range should be explored.[3][4]
| Group | Compound | Rationale |
| 1 | Vehicle (e.g., 0.9% Saline) | Negative control; establishes baseline behavior. |
| 2-4 | (S)-Phenibut | Test article; multiple doses (e.g., 50, 100, 250 mg/kg) to establish a dose-response curve. |
| 5 | (R)-Phenibut | Positive control for GABA-B mediated effects; allows for direct comparison of enantiomer activity. A dose of 100 mg/kg has shown effects in the forced swim test.[4] |
| 6 | Racemic Phenibut | Comparator to understand the contribution of the (S)-enantiomer to the mixture's overall effect. Doses of 10-25 mg/kg have shown anxiolytic effects.[13] |
| 7 | Gabapentin / Pregabalin | Positive control for α2-δ VDCC-mediated effects; validates that the chosen behavioral assays are sensitive to this mechanism. |
Table 1: Recommended Experimental Groups for a Validating Study Design
Section 3: Behavioral Assay Protocols
To assess the potential anxiolytic and locomotor effects of (S)-phenibut, a battery of standard behavioral tests is recommended. The Open Field Test should always be conducted to ensure that results from anxiety tests are not confounded by hyperactivity or sedation.[18]
Figure 2: General experimental workflow for behavioral testing.
Protocol 1: Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).[19][20]
Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls made of a non-reflective material. The floor is typically divided into a central zone and a peripheral zone by software.[20]
Methodology:
-
Preparation: Habituate animals to the testing room for at least 30 minutes. Ensure the arena is clean and free of odors from previous subjects by wiping with 70% ethanol and allowing it to dry completely.[17]
-
Drug Administration: Administer (S)-phenibut or control compounds via the chosen route (e.g., i.p.). Wait for a pre-determined absorption period (e.g., 30 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Immediately begin recording the session using an overhead video camera connected to tracking software. The session duration is typically 10-30 minutes.[17][21]
-
Test Termination: At the end of the session, carefully remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the arena before testing the next animal.
Data Analysis:
| Parameter | Description | Interpretation |
| Total Distance Traveled | The total distance the animal moves during the session. | Index of general locomotor activity. A decrease may indicate sedation. |
| Time in Center Zone | The amount of time the animal spends in the central, more exposed area of the arena. | An increase suggests reduced anxiety-like behavior (anxiolytic effect). |
| Thigmotaxis | The tendency to remain close to the walls. Calculated as time spent in the periphery. | Increased thigmotaxis is indicative of higher anxiety-like behavior.[19] |
| Rearing Frequency | The number of times the animal stands on its hind legs. | A measure of exploratory behavior. |
Table 2: Key Parameters for the Open Field Test
Protocol 2: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the drive to explore and the aversion to open, elevated spaces.[16][22]
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.[22][23]
Methodology:
-
Preparation: As with the OFT, ensure the room is quiet and the maze is clean. Animals should be habituated to the room.
-
Drug Administration: Administer compounds as previously described.
-
Test Initiation: Place the animal in the central square of the maze, facing one of the closed arms.[15]
-
Recording: Start the video tracking software and allow the animal to explore the maze undisturbed for 5 minutes.[23][24] The experimenter should remain out of the animal's sight.
-
Test Termination: Remove the animal and return it to its home cage.
-
Cleaning: Clean the maze thoroughly between trials.
Data Analysis:
| Parameter | Description | Interpretation |
| Time Spent in Open Arms (%) | (Time in open arms / Total time) x 100. | The primary measure of anxiety. An increase indicates an anxiolytic effect.[15] |
| Open Arm Entries (%) | (Entries into open arms / Total entries) x 100. | A secondary measure of anxiety, also reflecting exploration. |
| Total Arm Entries | The sum of entries into all four arms. | A measure of general activity. A significant decrease may indicate sedation. |
Table 3: Key Parameters for the Elevated Plus Maze Test
Protocol 3: Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the innate aversion of rodents to brightly lit areas.[25][26]
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[27][28]
Methodology:
-
Preparation: Clean the apparatus and habituate the animals to the testing room.
-
Drug Administration: Administer compounds as previously described.
-
Test Initiation: Place the animal in the center of the brightly lit compartment, facing away from the opening.[27]
-
Recording: Begin recording for a duration of 5-10 minutes.
-
Test Termination: Remove the animal and return it to its home cage.
-
Cleaning: Clean both compartments thoroughly between trials.
Data Analysis:
| Parameter | Description | Interpretation |
| Time Spent in Light Box | The total time the animal spends in the illuminated compartment. | The primary measure of anxiety. An increase suggests an anxiolytic effect.[13] |
| Transitions | The number of times the animal moves between the light and dark compartments. | A measure of exploratory activity.[25] |
| Latency to Enter Dark Box | The time it takes for the animal to first move from the light to the dark compartment. | A longer latency may indicate reduced anxiety. |
Table 4: Key Parameters for the Light-Dark Box Test
Section 4: Data Interpretation and Conclusion
Interpreting the data from an (S)-phenibut study requires a nuanced comparison across all experimental groups.
-
Scenario 1: (S)-Phenibut shows an anxiolytic effect, as does Gabapentin, but (R)-Phenibut does not (or has a different profile). This would strongly suggest that the observed effect of (S)-phenibut is mediated by its action on the α2-δ subunit of VDCCs, not the GABA-B receptor.
-
Scenario 2: (S)-Phenibut shows no effect, while (R)-Phenibut and Racemic Phenibut show clear anxiolytic effects. This would align with previous findings that the GABA-B agonism of the (R)-enantiomer is the primary driver of racemic phenibut's activity.[3][4]
-
Scenario 3: All phenibut groups and controls show anxiolytic effects. This scenario is more complex and would require further studies, perhaps using a GABA-B antagonist like CGP 35348, to pharmacologically dissect the mechanisms.[3][29]
Conclusion: The design of in vivo experiments for (S)-phenibut demands a departure from the assumptions associated with racemic phenibut. The scientific rationale must be grounded in its identity as a gabapentinoid, with weak to negligible activity as a GABA-B agonist. By employing a comprehensive experimental design that includes the appropriate enantiomeric and mechanistic controls, researchers can effectively isolate and characterize the unique pharmacological profile of (S)-phenibut, ensuring that the data generated is both valid and valuable to the scientific community.
References
-
Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
-
Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Retrieved from [Link]
-
Riga Stradins University. (2008). Comparative pharmacological activity of optical isomers of phenibut. RSU Research Portal. Retrieved from [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
-
Teixeira-Santos, L., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Retrieved from [Link]
-
Belzung, C., & Griebel, G. (2012). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 2(19). Retrieved from [Link]
-
Wikipedia. (n.d.). Light-dark box test. Retrieved from [Link]
-
Semantic Scholar. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
-
Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medical Principles and Clinical Practice, 7(1), 240-247. Retrieved from [Link]
-
World Health Organization. (n.d.). Pre-Review Report: PHENIBUT. Retrieved from [Link]
-
ResearchGate. (2008). Comparative pharmacological activity of optical isomers of phenibut. Retrieved from [Link]
-
Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. Retrieved from [Link]
-
protocols.io. (2024). Light-dark box test for mice. Retrieved from [Link]
-
Conduct Science. (n.d.). Light Dark Box -- MazeEngineers. Retrieved from [Link]
-
MazeEngineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Retrieved from [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 137, 23-29. Retrieved from [Link]
-
Acosta, A., et al. (2007). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism, 293(3), E720-E726. Retrieved from [Link]
-
Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medical Principles and Clinical Practice, 7(1), 240-247. Retrieved from [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]
-
Mondadori, C., et al. (1993). The GABAB receptor--a site for the potentiation of cognition? Memory, 1(3-4), 305-11. Retrieved from [Link]
-
Bettler, B., et al. (2004). GABAB receptors: Physiological Functions and Mechanisms of Diversity. Current Opinion in Neurobiology, 14(4), 458-464. Retrieved from [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
-
Conduct Science. (n.d.). Open Field Test - Maze Engineers. Retrieved from [Link]
-
University of Queensland. (2025). LAB_072 Open Field Test for Rodents. Retrieved from [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. Retrieved from [Link]
-
Krintel, C., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(3), 679. Retrieved from [Link]
-
Qi, R., et al. (2024). Agonizing GABABR suppresses GLP-1RA's chronotropic effect and reduces post-myocardial infarction arrhythmogenesis. Frontiers in Pharmacology, 15. Retrieved from [Link]
-
Gavrilov, I. I., et al. (2014). The open field assay is influenced by room temperature and by drugs that affect core body temperature. F1000Research, 3, 111. Retrieved from [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]
-
ResearchGate. (n.d.). Body weight changes of the sham-operated, control, and R-phenibut.... Retrieved from [Link]
-
ResearchGate. (2007). Effect of phenibut on the interhemispheric transmission in rat Brain. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18(11), 1185–1197. Retrieved from [Link]
-
Zvejniece, L., et al. (2020). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. CNS Drugs, 34(7), 699-709. Retrieved from [Link]
-
Western Michigan University ScholarWorks. (2022). Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. Retrieved from [Link]
-
Garakani, A., et al. (2020). A Systematic Review of Phenibut Withdrawals. Psychosomatics, 61(6), 725-730. Retrieved from [Link]
Sources
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Agonizing GABABR suppresses GLP-1RA’s chronotropic effect and reduces post-myocardial infarction arrhythmogenesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.who.int [cdn.who.int]
- 12. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Elevated plus maze protocol [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. [PDF] Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse | Semantic Scholar [semanticscholar.org]
- 25. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Light-dark box test - Wikipedia [en.wikipedia.org]
- 29. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of (S)-4-Amino-3-phenylbutanoic acid hydrochloride for In Vitro Research
Introduction
(S)-4-Amino-3-phenylbutanoic acid hydrochloride, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a compound of significant interest in neuroscience research.[1][2] Its structural similarity to GABA, combined with a phenyl group that facilitates its passage across the blood-brain barrier, allows it to act as a potent and selective agonist at GABA-B receptors.[3][4] This activity makes it a valuable tool for in vitro studies aimed at elucidating the roles of GABA-B receptor signaling in various physiological and pathological processes.
This document provides a comprehensive, field-proven protocol for the accurate and reproducible dissolution of this compound for use in a variety of in vitro applications, including cell-based assays and electrophysiological recordings. The procedures outlined herein are designed to ensure the integrity and stability of the compound, thereby guaranteeing the reliability and validity of experimental outcomes.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances both the stability and aqueous solubility of the parent compound.[4][5]
Table 1: Physicochemical and Solubility Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 215.68 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility in Water | 100 mg/mL (463.65 mM) with sonication | [3] |
| Solubility in DMSO | 100 mg/mL (463.65 mM) with sonication | [3] |
| Storage (Solid) | Room temperature, in a dry, dark place | [2][6] |
| Storage (In-solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
Detailed Protocols
Materials and Equipment
-
This compound (purity ≥98%)
-
Sterile, deionized, and pyrogen-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[1]
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
This protocol is recommended when the final concentration of the compound in the in vitro assay is high enough to avoid significant dilution of the cell culture medium with a solvent.
-
Calculation:
-
To prepare a 100 mM stock solution, you will need to dissolve 21.57 mg of this compound (MW: 215.68 g/mol ) in 1 mL of sterile water.
-
Adjust the mass and volume as needed for your experimental requirements.
-
-
Procedure:
-
Aseptically weigh the required amount of this compound into a sterile conical tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture applications.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 100 mM)
This protocol is suitable for preparing a highly concentrated stock solution, which is beneficial when only a very small volume can be added to the in vitro system to avoid solvent toxicity.
-
Calculation:
-
Similar to the aqueous stock, dissolve 21.57 mg of this compound in 1 mL of cell culture grade DMSO to make a 100 mM stock solution.
-
-
Procedure:
-
Weigh the required amount of the compound into a sterile conical tube in a chemical fume hood.
-
Add the calculated volume of DMSO.
-
Vortex the solution thoroughly. Sonication can be used if necessary to aid dissolution.[3]
-
Ensure the solution is clear and free of any undissolved particles.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Label and store the aliquots at -20°C or -80°C. DMSO solutions are generally stable for at least 6 months at -80°C.[3]
-
Note on Solvent Choice: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1% v/v).
Best Practices and Troubleshooting
-
Purity Verification: Always use a high-purity grade of this compound (≥98%) for reproducible results.
-
Aseptic Technique: When preparing solutions for cell culture, perform all steps in a laminar flow hood to maintain sterility.
-
pH Consideration: The hydrochloride salt will result in a slightly acidic solution. For most cell culture applications where the stock is highly diluted into buffered medium, this pH change is negligible. However, for experiments in poorly buffered solutions, the pH should be checked and adjusted if necessary.
-
Precipitation upon Dilution: If precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or medium, try the following:
-
Increase the volume of the aqueous solution and add the DMSO stock dropwise while vortexing.
-
Warm the aqueous solution to 37°C before adding the stock.
-
Prepare a less concentrated stock solution.
-
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to maintain the stability and integrity of the compound.
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[7] It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.[1][7]
References
-
GHP News. (2025, June 5). Phenibut HCL Nootropics: Detailed Research Resource for Labs. [Link]
-
PubChem. 4-Amino-3-phenylbutanoic acid hydrochloride. [Link]
-
Amazon S3. CERTIFICATE OF ANALYSIS F-Phenibut HCL. [Link]
-
Rexar. Technical Compound Datasheet: Phenibut HCl. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1 [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 5. ghpnews.digital [ghpnews.digital]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Dose-Response Curve for (S)-Phenibut in Preclinical Anxiety Models
Introduction: Rationale and Significance
(S)-Phenibut, an enantiomer of β-phenyl-γ-aminobutyric acid, is a compound of significant interest in neuroscience and pharmacology due to its purported anxiolytic and nootropic effects.[1][2] Structurally, it is a derivative of the principal inhibitory neurotransmitter, GABA, with the addition of a phenyl ring that allows it to cross the blood-brain barrier more effectively than GABA itself.[3][4] While racemic phenibut has been used clinically in some countries for conditions like anxiety and insomnia, understanding the specific pharmacological profile of its individual stereoisomers is crucial for refining its therapeutic potential and minimizing off-target effects.[1][5][6] The (R)-enantiomer is known to be the more active component at GABA-B receptors.[3][7] This application note provides a comprehensive guide for researchers to meticulously determine the dose-response relationship of (S)-phenibut in established preclinical models of anxiety.
Establishing a clear dose-response curve is a cornerstone of pharmacological research.[8][9] It allows for the quantification of a drug's potency (EC50/ED50) and efficacy, providing essential data for identifying a therapeutic window and understanding its safety profile.[9][10] The protocols detailed herein are designed to be robust and reproducible, offering a systematic approach to evaluating the anxiolytic potential of (S)-phenibut.
Mechanistic Framework: The Pharmacology of (S)-Phenibut
(S)-Phenibut's primary mechanism of action involves its role as an agonist at the GABA-B receptor, albeit with a significantly lower affinity than its (R)-counterpart.[3] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream effects, including the opening of potassium channels, closing of calcium channels, and inhibition of adenylyl cyclase. This ultimately results in a dampening of neuronal excitability.[4]
Furthermore, phenibut, as a gabapentinoid, also binds to and blocks the α2δ subunit of voltage-gated calcium channels.[3][11] This action is similar to that of drugs like gabapentin and pregabalin and contributes to its overall CNS depressant and anxiolytic effects.[3] There is also evidence to suggest that phenibut may influence dopamine levels, which could contribute to its mood-altering properties.[1][4][5]
Signaling Pathway of (S)-Phenibut
Caption: Figure 1: (S)-Phenibut's dual mechanism of action.
Experimental Design and Considerations
A well-controlled dose-response study is critical for obtaining meaningful data.[10][12] The following considerations should be addressed before initiating the protocols.
-
Animal Model: The choice of rodent species and strain is important, as significant behavioral differences exist. C57BL/6J mice are commonly used for anxiety research due to their well-characterized behavioral phenotypes.
-
Dose Selection: A logarithmic dose escalation is recommended to cover a broad range of potential effects.[12] Based on existing literature, a starting range for phenibut could be 10, 25, 50, and 100 mg/kg. A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose) is mandatory.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for preclinical studies, ensuring rapid absorption. The intended clinical route, if known, should also be considered.
-
Acclimation and Handling: Animals should be acclimated to the housing facility for at least one week and handled by the experimenter for several days prior to testing to reduce stress-induced behavioral artifacts.[13]
-
Environmental Controls: All behavioral testing should be conducted in a quiet, dedicated room with consistent lighting and temperature.[14] To minimize circadian effects, testing should occur at the same time each day.
-
Blinding: The experimenter should be blind to the treatment conditions to prevent observer bias.
Experimental Workflow
Caption: Figure 2: General experimental workflow.
Protocols for Anxiety-Like Behavior Assessment
A battery of tests is recommended as no single assay can fully capture the complexity of anxiety.[15] The following protocols are widely validated for assessing anxiolytic drug effects.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[14][16] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision XT).
-
70% Ethanol for cleaning.
Protocol:
-
Habituation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the test begins.[13][14]
-
Setup: Ensure the maze is clean and dry. Position the overhead camera to capture the entire maze.[16]
-
Dosing: Administer the predetermined dose of (S)-phenibut or vehicle i.p. 30 minutes prior to testing.
-
Trial Initiation: Gently place the mouse in the center of the maze, facing a closed arm.[13]
-
Recording: Immediately start the tracking software and allow the animal to explore the maze undisturbed for 5 minutes.[17] The experimenter should leave the room or be shielded from the animal's view.[16]
-
Trial Termination: At the end of the 5-minute session, carefully remove the mouse and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[14]
Key Parameters to Measure:
-
Time spent in open arms (%)
-
Time spent in closed arms (%)
-
Number of entries into open arms
-
Number of entries into closed arms
-
Total distance traveled (as a measure of general locomotor activity)
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain near the walls (thigmotaxis) of a novel, open arena versus exploring the more anxiogenic central area.[18][19][20] It also provides a robust measure of general locomotor activity.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm).[18]
-
Video camera and tracking software.
-
70% Ethanol.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Setup: The arena should be clean and uniformly illuminated.
-
Dosing: Administer (S)-phenibut or vehicle i.p. 30 minutes prior to the test.
-
Trial Initiation: Place the mouse in the center of the open field.[21]
-
Recording: Start the tracking software and record the animal's activity for 10 minutes.[21]
-
Trial Termination: Remove the mouse and return it to its home cage.
-
Cleaning: Clean the arena thoroughly with 70% ethanol between subjects.[19]
Key Parameters to Measure:
-
Time spent in the center zone
-
Time spent in the periphery
-
Latency to enter the center zone
-
Total distance traveled
-
Rearing frequency (exploratory behavior)[21]
Light-Dark Box (LDB) Test
This test is based on the innate aversion of rodents to brightly lit areas.[22][23] Anxiolytic compounds increase the time spent in the illuminated compartment.
Materials:
-
Two-compartment box (one dark, one brightly lit).[22]
-
Video camera and tracking software.
-
70% Ethanol.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.[22]
-
Setup: Ensure the light compartment is brightly and evenly illuminated (e.g., 300-400 lux) and the dark compartment is dim (<5 lux).[22]
-
Dosing: Administer (S)-phenibut or vehicle i.p. 30 minutes prior to the test.
-
Trial Initiation: Place the mouse in the center of the brightly lit compartment, facing away from the opening to the dark compartment.[22][24]
-
Recording: Allow the animal to move freely between the two chambers for 5-10 minutes and record its behavior.[22]
-
Trial Termination: Remove the mouse and return it to its home cage.
-
Cleaning: Clean both compartments with 70% ethanol between trials.[22]
Key Parameters to Measure:
-
Time spent in the light compartment
-
Latency to first enter the dark compartment
-
Number of transitions between compartments[24]
-
Total distance traveled
Data Analysis and Interpretation
Data from each behavioral assay should be analyzed using appropriate statistical methods. An analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is suitable for comparing multiple dose groups to the vehicle control.
To construct the dose-response curve, plot the dose of (S)-phenibut (often on a logarithmic scale) on the x-axis against the measured anxiolytic effect (e.g., % time in open arms) on the y-axis.[8][9] Non-linear regression analysis can then be used to fit a sigmoidal curve to the data and calculate the ED50 (the dose that produces 50% of the maximal effect).[8][25]
Sample Data Presentation
| Treatment Group | Dose (mg/kg) | n | EPM: % Time in Open Arms (Mean ± SEM) | OFT: Time in Center (s) (Mean ± SEM) | LDB: Time in Light Box (s) (Mean ± SEM) |
| Vehicle | 0 | 12 | 15.2 ± 2.1 | 35.8 ± 4.5 | 95.3 ± 10.2 |
| (S)-Phenibut | 10 | 12 | 20.5 ± 2.8 | 48.2 ± 5.1 | 110.7 ± 12.5 |
| (S)-Phenibut | 25 | 12 | 28.9 ± 3.5 | 65.1 ± 6.3 | 145.9 ± 15.1 |
| (S)-Phenibut | 50 | 12 | 35.1 ± 4.0 | 80.4 ± 7.9 | 170.2 ± 16.8** |
| (S)-Phenibut | 100 | 12 | 25.8 ± 3.1 | 60.3 ± 6.8 | 138.4 ± 14.3 |
| *Note: This table contains hypothetical data for illustrative purposes. Statistical significance vs. vehicle is denoted by *p<0.05, *p<0.01. A potential biphasic or sedative effect at the highest dose might be observed. |
Conclusion
The protocols outlined in this application note provide a robust framework for determining the dose-response curve of (S)-phenibut in preclinical anxiety models. By employing a battery of validated behavioral assays and adhering to rigorous experimental design, researchers can generate reliable data on the anxiolytic properties of this compound. This information is indispensable for advancing our understanding of (S)-phenibut's pharmacology and evaluating its potential as a therapeutic agent.
References
-
Title: Phenibut - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior Source: PubMed URL: [Link]
-
Title: Open Field Test Protocol for Anxiety-Like Behavior in Rodents Source: Anilocus URL: [Link]
-
Title: Dose–response relationship - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Phenibut Use and Withdrawal Source: ToxTalks URL: [Link]
-
Title: Phenibut, the Gas Station Gabapentinoid and GABA(B) Agonist Source: Cafer's Psychopharmacology URL: [Link]
-
Title: Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice Source: Bio-protocol URL: [Link]
-
Title: Open Field Test Source: Protocols.io URL: [Link]
-
Title: BehaviorCloud Protocols - Open Field Test Source: BehaviorCloud URL: [Link]
-
Title: The Light–Dark Box Test in the Mouse Source: Springer Nature Experiments URL: [Link]
-
Title: Statistical analysis of dose-response curves Source: Wiley Analytical Science URL: [Link]
-
Title: The mouse light/dark box test Source: PubMed URL: [Link]
-
Title: The analysis of dose-response curves--a practical approach Source: PMC - NIH URL: [Link]
-
Title: Light/Dark Box Test Source: Creative Biolabs URL: [Link]
-
Title: Dose Response Curve | Definition, Equation & Examples Source: Study.com URL: [Link]
-
Title: Best Practices for Preclinical Dose Range Finding Studies Source: Altasciences URL: [Link]
-
Title: Open field (animal test) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Exploring the Chemistry and Pharmacology of Phenibut HCL Source: Element Sarms URL: [Link]
-
Title: How Do I Perform a Dose-Response Experiment? Source: GraphPad URL: [Link]
-
Title: Light Dark Box Rodents Source: KF Technology URL: [Link]
-
Title: What is Phenibut: History, Mechanisms, Side Effects, Risks Source: California Prime Recovery URL: [Link]
-
Title: Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals Source: NC3Rs URL: [Link]
-
Title: Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug Source: PMC - PubMed Central URL: [Link]
-
Title: Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug Source: ResearchGate URL: [Link]
-
Title: Phenibut: A Nootropic Needing More Behavioral Studies Source: Maze Engineers URL: [Link]
-
Title: Elevated plus maze protocol Source: protocols.io URL: [Link]
-
Title: Dose Response Studies Source: ClinSkill URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]
-
Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]
-
Title: Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]
-
Title: Elevated Plus Maze Source: MMPC.org URL: [Link]
-
Title: A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem Source: Frontiers in Behavioral Neuroscience URL: [Link]
-
Title: BehaviorCloud Protocols - Elevated Plus Maze Source: BehaviorCloud URL: [Link]
-
Title: Phenibut Source: Blue Ridge Poison Center URL: [Link]
-
Title: Phenibut Addiction, Side Effects, Withdrawal, and Treatment Source: American Addiction Centers URL: [Link]
-
Title: Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports Source: PubMed URL: [Link]
Sources
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. What is Phenibut? Mechanisms, Side Effects, Risks [californiaprimerecovery.com]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 9. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 10. Dose Response Studies [clinskill.com]
- 11. cafermed.com [cafermed.com]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. Elevated plus maze protocol [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 16. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 20. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 21. Open Field Test [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 25. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Introduction: Deciphering the Molecular Targets of (S)-phenibut
An Application Guide to the Cellular Pharmacology of (S)-phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug utilized for its anxiolytic and nootropic properties.[1][2] It exists as two stereoisomers, (R)- and (S)-phenibut. The pharmacological activity of racemic phenibut is complex, arising from a dual mechanism of action. The primary targets are the γ-aminobutyric acid type B (GABA-B) receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][4][5]
Scientific literature indicates a stereospecificity for these targets. (R)-phenibut is the more potent agonist at the GABA-B receptor, while both (R)- and (S)-phenibut bind to the α2δ subunit of VGCCs with similar affinity, classifying them as gabapentinoids.[4][6][7] Therefore, to fully characterize the cellular activity of (S)-phenibut, it is essential to employ distinct cell-based assays that can independently query each of these molecular targets.
This guide provides detailed principles and step-by-step protocols for researchers, scientists, and drug development professionals to functionally characterize the activity of (S)-phenibut on its two primary molecular targets in a controlled, in vitro setting. The assays described herein are designed to be robust, reproducible, and amenable to a high-throughput screening format.
Section 1: Characterizing (S)-phenibut Activity at the GABA-B Receptor
Scientific Background: The Gi/o-Coupled Signaling Cascade
The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits.[8] Upon agonist binding, the receptor couples to inhibitory Gi/o proteins.[9][10] This initiates a signaling cascade with two key downstream effects that can be readily measured in cell-based assays:
-
Inhibition of Adenylyl Cyclase : The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11]
-
Activation of GIRK Channels : The Gβγ subunit dissociates and directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions.[8] This leads to hyperpolarization of the cell membrane, making the neuron less excitable.
GABA-B Receptor Signaling Pathway Diagram
Caption: Signaling cascade of the Gi/o-coupled GABA-B receptor.
Assay 1.1: cAMP Reduction Assay
This assay quantifies the ability of (S)-phenibut to inhibit adenylyl cyclase. To measure a decrease, the enzyme is first stimulated with forskolin, which creates a high, detectable level of cAMP. The agonist activity of (S)-phenibut is then measured by its ability to reduce this forskolin-stimulated cAMP production.[12]
Experimental Protocol
-
Cell Culture :
-
Plate HEK293 or CHO cells stably co-expressing human GABA-B1 and GABA-B2 subunits into a 96-well or 384-well white, opaque assay plate.[13]
-
Culture overnight to allow for adherence (target confluency: 80-90%).
-
-
Compound Preparation :
-
Prepare a 10 mM stock solution of (S)-phenibut in sterile water or PBS.
-
Perform serial dilutions in assay buffer to create a concentration-response curve (e.g., 10 µM to 100 mM).
-
Prepare control compounds: vehicle (assay buffer), a known GABA-B agonist (e.g., Baclofen, 100 µM), and forskolin (10 µM).
-
-
Assay Procedure (Example using HTRF cAMP Assay) :
-
Remove culture medium from the cells.
-
Add 20 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 20 µL of the (S)-phenibut dilutions or controls to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Add 20 µL of forskolin (final concentration ~10 µM) to all wells except the basal control. Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, GloSensor).[14][15]
-
-
Data Analysis :
-
Convert raw fluorescence or luminescence signals to cAMP concentrations using a standard curve.
-
Normalize the data: Set the forskolin-only wells to 100% response and the basal (no forskolin) wells to 0%.
-
Plot the percent inhibition of the forskolin response against the log concentration of (S)-phenibut.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Expected Result for (S)-phenibut |
| IC50 | The concentration of (S)-phenibut that produces 50% inhibition of the forskolin-stimulated cAMP response. | Higher IC50 than (R)-phenibut or Baclofen, indicating lower potency at the GABA-B receptor. |
| Emax | The maximum percentage of inhibition achieved. | May be a partial agonist, showing less than 100% inhibition compared to a full agonist like Baclofen. |
Assay 1.2: Membrane Potential Assay
This functional assay measures the hyperpolarizing effect of GIRK channel activation downstream of GABA-B receptor engagement. A fluorescent membrane potential-sensitive dye is used, which changes its fluorescence intensity in response to changes in the cell's electrical potential.[16][17]
Experimental Protocol
-
Cell Culture :
-
Plate HEK293 cells stably expressing human GABA-B1, GABA-B2, and a GIRK channel subunit (e.g., Kir3.1/3.2) into a black-walled, clear-bottom 96-well or 384-well plate.
-
Culture overnight to allow for adherence.
-
-
Dye Loading :
-
Remove culture medium.
-
Add a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in assay buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light, according to the manufacturer's instructions.
-
-
Compound Preparation :
-
Prepare a 2X concentration plate of (S)-phenibut dilutions and controls (vehicle, positive control like Baclofen) in assay buffer.
-
-
Assay Procedure (Using a FLIPR or FlexStation) :
-
Place the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for 60-120 seconds.
-
The instrument will automatically add the compounds from the 2X plate to the cell plate.
-
Immediately begin recording the change in fluorescence for 5-10 minutes. Agonist-induced hyperpolarization will cause a change in fluorescence signal.
-
-
Data Analysis :
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the log concentration of (S)-phenibut.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
| Parameter | Description | Expected Result for (S)-phenibut |
| EC50 | The concentration of (S)-phenibut that produces 50% of the maximal change in membrane potential. | Higher EC50 than a potent agonist like Baclofen, reflecting lower potency. |
| Signal Direction | The direction of fluorescence change (increase or decrease). | Dependent on the specific dye used. The key is a dose-dependent change relative to the vehicle control. |
Section 2: Characterizing (S)-phenibut Activity at Voltage-Gated Calcium Channels (VGCCs)
Scientific Background: Blockade of Depolarization-Induced Calcium Influx
(S)-phenibut is known to bind to the α2δ auxiliary subunit of high voltage-activated calcium channels (e.g., N-type and P/Q-type).[18][19][20] This interaction is thought to reduce the trafficking and function of these channels at the cell surface, similar to gabapentin and pregabalin.[19][20] A functional consequence of this action is the inhibition of calcium influx when the cell is depolarized. This can be measured by loading cells with a calcium-sensitive fluorescent indicator and then artificially depolarizing them to trigger channel opening.
VGCC Calcium Influx Assay Workflow
Caption: Workflow for the depolarization-induced calcium influx assay.
Assay 2.1: Depolarization-Induced Calcium Influx Assay
This assay directly measures the ability of (S)-phenibut to block calcium entry through VGCCs upon membrane depolarization. A high concentration of extracellular potassium (K+) is used to depolarize the cell membrane, which opens the voltage-gated channels.
Experimental Protocol
-
Cell Culture :
-
Dye Loading :
-
Compound Incubation :
-
After dye loading, replace the loading buffer with a physiological salt solution (e.g., HBSS) containing the desired concentrations of (S)-phenibut.
-
Prepare controls: vehicle, and a known VGCC blocker like Gabapentin or Pregabalin.
-
Incubate for 15-30 minutes to allow the compound to bind to the channels.
-
-
Assay Procedure (Using a FLIPR or FlexStation) :
-
Prepare a high-potassium stimulation buffer. This buffer will have an identical composition to the physiological salt solution, but with KCl replacing NaCl to achieve a final K+ concentration of ~50-90 mM to induce depolarization.
-
Place the cell plate into the instrument and establish a stable baseline fluorescence reading.
-
The instrument will automatically add the high-potassium buffer to trigger depolarization and calcium influx.
-
Record the resulting sharp increase in fluorescence for 2-3 minutes.
-
-
Data Analysis :
-
Calculate the peak fluorescence response over baseline for each well.
-
Normalize the data: Set the vehicle-treated, K+-stimulated wells as 0% inhibition and non-stimulated wells as 100% inhibition.
-
Plot the percent inhibition against the log concentration of (S)-phenibut.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Expected Result for (S)-phenibut |
| IC50 | The concentration of (S)-phenibut that produces 50% inhibition of the depolarization-induced calcium influx. | An IC50 in the micromolar range, similar to that reported for gabapentinoids.[6][26] |
| Emax | The maximum percentage of inhibition achieved. | Should demonstrate significant, dose-dependent blockade of the calcium signal. |
Summary and Discussion
The dual-target nature of phenibut necessitates a multi-assay approach to fully delineate the activity of its (S)-enantiomer. The protocols outlined in this guide provide a robust framework for achieving this. The cAMP and membrane potential assays directly probe the functional consequences of GABA-B receptor activation, while the depolarization-induced calcium influx assay specifically measures the blockade of VGCCs.
When conducting these experiments, it is crucial to include appropriate controls. A known potent GABA-B agonist like Baclofen and a known gabapentinoid like Pregabalin should be run in parallel as positive controls to validate assay performance and provide a benchmark for potency and efficacy. Furthermore, using the parental cell line lacking the recombinant receptors is essential to confirm that the observed effects are target-specific and not due to off-target or endogenous activities. By employing these carefully controlled cellular assays, researchers can accurately quantify the pharmacological profile of (S)-phenibut and contribute to a clearer understanding of its mechanism of action.
References
-
Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1830. [Link]
-
Cassidy, J. S., & Dolphin, A. C. (2020). The α2δ auxiliary subunits of voltage-gated calcium channels: a validated therapeutic target for neurological and sensory disorders. Expert Opinion on Therapeutic Targets, 24(7), 635-649. [Link]
-
Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., England, S., Winks, J., & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
-
Ribosome Studio. (2021). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
-
Wikipedia. (2023). CACNA2D1. [Link]
-
Trinquet, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]
-
Tu, J. C., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. ResearchGate. [Link]
-
Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423-462. [Link]
-
Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. PubMed. [Link]
-
Pinard, A., et al. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Reactome. (n.d.). Activation of GABAB receptors. [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Tang, W., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. PubMed. [Link]
-
Rajagopal, S., et al. (2017). cAMP Assays in GPCR Drug Discovery. PubMed. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal. [Link]
-
New, D. C., & Wong, Y. H. (2004). Characterization of CHO Cells Stably Expressing a Gα16/z Chimera for High Throughput Screening of GPCRs. ResearchGate. [Link]
-
Reddit. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. r/AskDrugNerds. [Link]
-
New, D. C., & Wong, Y. H. (2004). Characterization of CHO cells stably expressing a Gα 16/z Chimera for high throughput screening of GPCRs. HKUST Research Portal. [Link]
-
O'Hayre, M., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. PubMed. [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
California Prime Recovery. (n.d.). What is Phenibut: History, Mechanisms, Side Effects, Risks. [Link]
-
Wikipedia. (2024). Phenibut. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. [Link]
-
Element Sarms. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL. [Link]
-
Wikipedia. (2024). Baclofen. [Link]
-
Ahuja, T., et al. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Psychiatry. [Link]
-
antibodies-online.com. (n.d.). Calcium Channel Blockers (CCB) ELISA Kit. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Semantic Scholar. [Link]
-
Nercessian, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed. [Link]
-
Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. [Link]
-
GenScript. (n.d.). GPCR Stable Cell Lines. [Link]
-
Tang, W., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Semantic Scholar. [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. ResearchGate. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. PubMed. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. [Link]
-
Felix, R., et al. (2008). Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. PubMed. [Link]
-
Tennessee Poison Center. (2018). Phenibut: Is It a Smart Drug To Take?. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. [Link]
-
Nercessian, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central. [Link]
-
Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]
-
ResearchGate. (n.d.). Effects of GABA concentration on membrane potential. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is Phenibut? Mechanisms, Side Effects, Risks [californiaprimerecovery.com]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. science.rsu.lv [science.rsu.lv]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. neurology.org [neurology.org]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Activation of GABAB receptors [reactome.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gosset.ai [gosset.ai]
- 20. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. | Semantic Scholar [semanticscholar.org]
- 21. CACNA2D1 - Wikipedia [en.wikipedia.org]
- 22. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 24. Fluo-4 No Wash Calcium Assay Kit, MAK552, 10 Test Plates, Sigma-Aldrich [sigmaaldrich.com]
- 25. Screen Quest™ Fluo-4 No Wash Calcium Assay Kit | AAT Bioquest [aatbio.com]
- 26. Baclofen - Wikipedia [en.wikipedia.org]
Application Note: A Robust Protocol for the Enantioselective Synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride, the biologically active enantiomer of Phenibut. As a valuable chiral γ-amino acid and an analog of the neurotransmitter GABA, its stereospecific synthesis is of paramount importance for pharmaceutical research and development.[1][2] This protocol details a reliable and scalable synthetic route, beginning with commercially available starting materials. The key stereochemistry-defining step is an organocatalyzed asymmetric Michael addition of a malonate to a nitroalkene, which consistently delivers high enantiomeric excess.[3][4] Subsequent reduction and hydrolysis steps yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying mechanistic principles to ensure reproducibility and facilitate troubleshooting.
Introduction and Strategic Overview
(S)-4-Amino-3-phenylbutanoic acid is a chiral derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[5] While the racemic mixture is used in some applications, pharmacological studies have indicated that the biological activity, particularly as a GABAB receptor agonist, resides primarily in one enantiomer.[6][7] Consequently, developing efficient methods to access the single, optically pure isomer is a critical objective in medicinal chemistry.
The synthetic strategy outlined herein is a robust, multi-step sequence designed for both high yield and excellent stereochemical control. The overall workflow is depicted below.
Caption: High-level overview of the synthetic pathway.
This pathway was chosen for its reliability and the well-established nature of each transformation. The critical step is the asymmetric conjugate addition, which leverages the power of organocatalysis to create the chiral center with high fidelity.
Mechanism of Enantioselection: The Chiral Organocatalyst at Work
The success of this synthesis hinges on the asymmetric Michael addition (Step 2). We employ a chiral amine-based organocatalyst, such as a derivative of proline or a squaramide catalyst.[4][8] The catalyst's role is to create a chiral environment that forces the reaction to proceed along a stereochemically favored pathway.
The mechanism proceeds via a dual-activation model:
-
Enamine Formation: The chiral secondary amine catalyst reacts with the diethyl malonate nucleophile to form a transient, nucleophilic chiral enamine intermediate.[9]
-
Stereodirected Attack: Simultaneously, the catalyst's acidic proton (e.g., from a thiourea or squaramide moiety) forms a hydrogen bond with the nitro group of the β-nitrostyrene electrophile. This locks the nitroalkene into a specific orientation.[4]
-
Transition State: The chiral enamine then attacks one face of the oriented β-nitrostyrene. The steric bulk of the catalyst's chiral scaffold effectively shields the other face, leading to the preferential formation of the (S)-enantiomer of the adduct.
-
Catalyst Regeneration: Following the C-C bond formation, the intermediate hydrolyzes to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for the asymmetric Michael addition.
Detailed Experimental Protocols
Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Step 1: Synthesis of (E)-β-nitrostyrene
This initial step is a classic Knoevenagel condensation.[10][11]
-
Materials and Reagents:
-
Benzaldehyde (1.0 eq)
-
Nitromethane (1.2 eq)
-
Ammonium acetate (0.4 eq)
-
Glacial acetic acid (solvent)
-
Methanol
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
-
-
Procedure:
-
To a round-bottom flask, add benzaldehyde, nitromethane, and ammonium acetate to glacial acetic acid.
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring. A yellow solid will precipitate.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the solid from hot methanol to afford pure (E)-β-nitrostyrene as bright yellow crystals.
-
Step 2: Asymmetric Michael Addition of Diethyl Malonate
This is the critical enantioselective step. A bifunctional squaramide catalyst is recommended for high yields and enantioselectivity.[8]
-
Materials and Reagents:
-
(E)-β-nitrostyrene (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Chiral squaramide catalyst (e.g., (R,R)-dehydroabietyl pyrrolidin-2-yl squaramide, 1-2 mol%)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel
-
-
Equipment:
-
Oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes for liquid transfer
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral squaramide catalyst in anhydrous toluene.
-
Add (E)-β-nitrostyrene to the solution and stir for 5 minutes.
-
Add diethyl malonate dropwise via syringe.
-
Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the chiral nitro-malonate adduct as a viscous oil or low-melting solid.
-
Step 3: Reduction of the Nitro Group
Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to a primary amine.[1]
-
Materials and Reagents:
-
Chiral nitro-malonate adduct (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Parr hydrogenator or a flask with a balloon filled with hydrogen
-
Magnetic stirrer
-
Celite® pad for filtration
-
-
Procedure:
-
Dissolve the chiral nitro-malonate adduct in methanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-diester. This product is often used directly in the next step without further purification.
-
Step 4: Hydrolysis, Decarboxylation, and Salt Formation
The final step involves acidic hydrolysis of the esters, decarboxylation, and formation of the hydrochloride salt.[10]
-
Materials and Reagents:
-
Crude amino-diester (1.0 eq)
-
Concentrated Hydrochloric Acid (6M to 12M HCl)
-
Ethanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
-
Procedure:
-
Add the crude amino-diester to a round-bottom flask containing concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. This step achieves both ester hydrolysis and decarboxylation.
-
After cooling to room temperature, concentrate the solution to dryness under reduced pressure.
-
To the resulting solid, add ethanol and heat to dissolve.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator (4 °C) to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound.
-
Quantitative Data Summary
The following table summarizes the expected outcomes for this synthetic sequence.
| Step | Key Transformation | Expected Yield | Expected Enantiomeric Excess (ee%) |
| 1 | Knoevenagel Condensation | 80-90% | N/A |
| 2 | Asymmetric Michael Addition | 85-95% | >95% |
| 3 | Nitro Group Reduction | >95% (crude) | Maintained from Step 2 |
| 4 | Hydrolysis & Salt Formation | 75-85% | Maintained from Step 2 |
| Overall | Benzaldehyde to Final Product | ~50-65% | >95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 2 | Inactive catalyst; wet solvent/reagents; insufficient reaction time. | Use freshly opened or purified reagents; ensure anhydrous conditions; extend reaction time and monitor by TLC. |
| Low Enantioselectivity (ee%) in Step 2 | Incorrect catalyst; reaction temperature too high; catalyst degradation. | Verify the catalyst's identity and chirality; run the reaction at or below room temperature; use fresh catalyst. |
| Incomplete Reduction in Step 3 | Inactive Pd/C catalyst; insufficient hydrogen pressure; poor stirring. | Use fresh catalyst; increase H₂ pressure; ensure vigorous stirring to maintain catalyst suspension. |
| Product Fails to Crystallize in Step 4 | Impurities present; incorrect solvent concentration. | Re-purify the intermediate from Step 3 if necessary; try different recrystallization solvents (e.g., ethanol/ether mixture); try seeding with a small crystal. |
References
- CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google P
-
World Health Organization (WHO) - Pre-Review Report: PHENIBUT. [Link]
-
Sci-Hub - An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen). [Link]
-
Chemical Communications (RSC Publishing) - Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. [Link]
-
Organic Chemistry Portal - Amine synthesis by nitrile reduction. [Link]
-
PubMed Central (PMC) - Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]
-
PubMed Central (PMC) - An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. [Link]
-
ResearchGate - Stereoselective Synthesis of γ-Amino Acids | Request PDF. [Link]
-
MDPI - Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. [Link]
-
ResearchGate - Asymmetric formal synthesis of (R)‐baclofen. | Download Scientific Diagram. [Link]
-
Chemguide - reduction of nitriles. [Link]
-
CCS Chemistry - Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. [Link]
-
MDPI - Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. [Link]
-
PubMed Central (NIH) - Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. [Link]
-
Organic Chemistry Portal - Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. [Link]
- Google Patents - Prepar
-
Organic Chemistry Portal - Nitrile to Amine - Common Conditions. [Link]
-
PubMed Central (PMC) - Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Link]
-
Brieflands - Synthesis of Baclofen; an Alternative Approach. [Link]
-
PubMed Central (NIH) - Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes. [Link]
-
YouTube - How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. [Link]
-
ACS Publications - Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]
Sources
- 1. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. RUA [rua.ua.es]
- 4. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. brieflands.com [brieflands.com]
Application Note: Solution-State Stability Testing of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
Abstract
This document provides a comprehensive guide and detailed protocols for assessing the chemical stability of (S)-4-Amino-3-phenylbutanoic acid hydrochloride, also known as Phenibut HCl, in aqueous solutions. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing.[1][2][3][4][5] This note is intended for researchers, scientists, and drug development professionals, offering a framework for conducting forced degradation studies and establishing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a derivative of the inhibitory neurotransmitter γ-Aminobutyric Acid (GABA).[6][7] It is recognized for its anxiolytic and nootropic properties.[8][9] As with any active pharmaceutical ingredient (API), ensuring its stability is critical for safety, efficacy, and determining an appropriate shelf life.[10] The hydrochloride salt form is generally more stable and water-soluble compared to its free amino acid counterpart.[11][12]
Stability testing provides essential evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] This application note details the process of subjecting an aqueous solution of (S)-4-Amino-3-phenylbutanoic acid HCl to stress conditions to identify potential degradation pathways and validate an analytical method capable of separating the intact API from its degradation products.[10][13]
Experimental Design & Rationale
The overall stability testing process is a multi-stage workflow designed to first identify potential degradation products and then monitor the API's stability under defined storage conditions.
Overall Workflow
The workflow begins with the preparation of the API solution, followed by forced degradation studies to intentionally degrade the sample. Concurrently, a stability-indicating HPLC method is developed and validated. This validated method is then used to analyze samples from long-term and accelerated stability studies.
Caption: High-level workflow for stability testing.
Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, mandated by regulatory bodies to understand the intrinsic stability of a molecule.[10][14][15] By subjecting the API to conditions more severe than accelerated testing, we can rapidly identify likely degradation products and establish degradation pathways.[10] This is crucial for developing a truly "stability-indicating" analytical method—one that can accurately measure the decrease of the active ingredient and the simultaneous increase of degradation products.[13] The target degradation is typically between 5-20%; excessive degradation can lead to secondary degradation products that may not be relevant to real-world storage conditions.[14][16]
Caption: Experimental design for forced degradation studies.
Materials and Methods
Reagents and Materials
-
This compound (Reference Standard, >99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Sodium Acetate, analytical grade
-
Triethylamine, analytical grade
-
Phosphoric Acid, analytical grade
Instrumentation
-
Analytical Balance (4-decimal place)
-
HPLC system with UV or DAD detector, autosampler, and column oven (e.g., Agilent 1200 series or equivalent)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Calibrated stability chambers (for long-term and accelerated studies)
-
Photostability chamber compliant with ICH Q1B guidelines
Detailed Experimental Protocols
Protocol: Stock Solution Preparation
-
Accurately weigh approximately 25.00 mg of (S)-4-Amino-3-phenylbutanoic acid HCl reference standard.
-
Transfer the powder to a 25-mL volumetric flask.
-
Add approximately 20 mL of HPLC-grade water and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with HPLC-grade water to obtain a final concentration of 1.0 mg/mL. This is the Stock Solution .
Protocol: Forced Degradation Sample Preparation
For each condition, prepare a sample in a suitable vial (e.g., 10-mL glass vial).
-
Control Sample: Dilute 1 mL of Stock Solution with 9 mL of water.
-
Acid Hydrolysis: Dilute 1 mL of Stock Solution with 9 mL of 0.1 M HCl. Cap the vial and place it in a water bath at 60°C.
-
Base Hydrolysis: Dilute 1 mL of Stock Solution with 9 mL of 0.1 M NaOH. Cap the vial and place it in a water bath at 60°C.
-
Oxidative Degradation: Dilute 1 mL of Stock Solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of Stock Solution with 9 mL of water. Cap the vial and place it in an oven at 80°C.
-
Photolytic Degradation: Dilute 1 mL of Stock Solution with 9 mL of water. Place the solution in a photostability chamber and expose it to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16]
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Protocol: Stability-Indicating HPLC Method
A stability-indicating method is one that is validated to be specific, allowing for the accurate measurement of the API in the presence of its impurities, excipients, and degradation products.[17][18][19] The following method is a starting point and must be fully validated according to ICH Q2(R1) guidelines.[17][20]
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH adjusted to 6.4 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 22.0 95 5 | 27.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 209 nm[8]
-
Injection Volume: 10 µL
Rationale: As an amino acid derivative, the compound lacks a strong chromophore, necessitating detection at a lower UV wavelength.[8] A buffered mobile phase is used to ensure consistent ionization state and reproducible retention times. The gradient elution is designed to separate the relatively polar parent compound from potentially less polar degradation products.
Data Analysis and Interpretation
The primary goal is to calculate the percentage of the API remaining and identify the formation of degradation products.
-
Percent Assay: % Assay = (Peak Area of API in Stressed Sample / Peak Area of API in Control) x 100
-
Percent Degradation: % Degradation = 100 - % Assay
-
Peak Purity: Utilize a Diode Array Detector (DAD) to assess peak purity and ensure the main API peak is not co-eluting with any degradants.
Example Data Summary
The following table illustrates hypothetical results from a forced degradation study.
| Stress Condition | Time (hr) | % Assay of API | No. of Degradation Peaks | RRT of Major Degradant |
| 0.1 M HCl, 60°C | 24 | 91.2% | 1 | 0.78 |
| 0.1 M NaOH, 60°C | 8 | 85.5% | 2 | 1.15, 1.32 |
| 3% H₂O₂, RT | 48 | 95.8% | 1 | 0.91 |
| Thermal, 80°C | 48 | 98.1% | 0 | N/A |
| Photolytic | - | 99.5% | 0 | N/A |
RRT = Relative Retention Time (Retention Time of Degradant / Retention Time of API)
Interpretation: The hypothetical data suggests that (S)-4-Amino-3-phenylbutanoic acid HCl is most susceptible to degradation under basic hydrolytic conditions, followed by acidic conditions. It shows relative stability against oxidation, heat, and light. The developed HPLC method successfully separated the degradation products from the parent peak, demonstrating its stability-indicating nature.
Conclusion
This application note provides a robust framework for evaluating the stability of this compound in solution. The protocols for forced degradation and the starting parameters for a stability-indicating HPLC method are based on established scientific principles and regulatory guidelines.[1][14][15] Successful execution of these studies is a critical step in the pharmaceutical development process, ensuring the quality and safety of the final product by identifying potential degradation pathways and establishing a validated analytical method for quality control.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Phenibut HCl vs. Phenibut FAA: A Comparative Analysis for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
-
Phenibut FAA vs HCL: Let's Compare the Two Nootropic Compounds. Gravity Wave.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
-
Forced Degradation Testing. SGS Malaysia.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
Certificate of Analysis F-Phenibut HCL. Amazon S3.
-
4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1. ChemicalBook.
-
Phenibut (hydrochloride) (CAS 3060-41-1). Cayman Chemical.
-
4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1. ChemicalBook.
-
Phenibut hydrochloride - Product Data Sheet. MedChemExpress.
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]
- 7. 4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 11. nbinno.com [nbinno.com]
- 12. absolutenootropics.com [absolutenootropics.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
- 20. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-phenibut synthesis
Technical Support Center: (S)-Phenibut Synthesis
Introduction: Navigating the Challenges of (S)-Phenibut Synthesis
Welcome to the technical support guide for the synthesis of (S)-4-amino-3-phenylbutanoic acid, or (S)-phenibut. As a chiral γ-aminobutyric acid (GABA) analogue, the biological activity of phenibut resides primarily in the (S)-enantiomer, making stereocontrol a paramount objective in its synthesis.[1] Researchers frequently encounter two primary hurdles: achieving a high chemical yield and maintaining excellent enantiomeric excess (ee%).
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind synthetic pitfalls and offer field-proven strategies for optimization, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Core Synthetic Workflow & Critical Control Points
A prevalent and effective strategy for synthesizing (S)-phenibut involves a multi-step sequence beginning with an asymmetric Michael addition. This approach establishes the critical stereocenter early in the synthesis. The workflow below highlights the key transformations and identifies stages where yield and purity are most vulnerable.
Caption: General workflow for asymmetric (S)-phenibut synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q1: My overall yield is low (<40%), but the final product's purity and ee% are high. Where should I investigate?
A1: This common scenario suggests that while your stereocontrol and purification are effective, you are experiencing significant material loss in one or more intermediate steps. The issue is likely chemical (incomplete reactions) or mechanical (loss during workup).
Troubleshooting Steps:
-
Isolate and Characterize Intermediates: Do not proceed with the entire sequence without confirming the success of each step. After the Michael addition (Step 1) and the reductive cyclization (Step 2), take an aliquot for analysis (TLC, ¹H NMR, LC-MS) and calculate the yield of the crude intermediates 1 and 2. This will pinpoint the problematic transformation.
-
Investigate the Reductive Cyclization (Step 2): The conversion of the nitro group to an amine followed by intramolecular cyclization is often a source of yield loss.[2]
-
Cause: Incomplete reduction of the nitro group. The use of freshly activated zinc powder is crucial for this reaction's efficiency.[3]
-
Solution: Ensure your zinc powder is activated immediately prior to use (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum). Consider increasing the equivalents of zinc.
-
-
Review Workup & Extraction Procedures:
-
Cause: Emulsion formation during aqueous workups or insufficient extraction can lead to significant mechanical loss. (S)-phenibut and its precursors have both amino and carboxyl groups, giving them amphipathic properties.
-
Solution: During extractions, add brine (saturated NaCl solution) to break emulsions. Increase the number of extractions with a smaller solvent volume (e.g., 4 x 50 mL is more effective than 2 x 100 mL). Ensure the pH of the aqueous layer is optimized for partitioning your specific intermediate into the organic phase.
-
Q2: My final product has low enantiomeric excess (ee%). What are the common causes and how can I fix it?
A2: Low enantioselectivity is a critical failure. The issue almost always originates from the stereocenter-forming step (the Michael addition) or racemization under harsh conditions later in the synthesis.
Troubleshooting Steps:
-
Verify Chiral Catalyst Integrity:
-
Cause: The chiral catalyst may be degraded, impure, or used at a suboptimal loading. Organocatalysts like thiourea derivatives are powerful but can be sensitive to moisture and air.[4]
-
Solution: Use a freshly opened bottle of catalyst or purify your existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Perform a small catalyst loading screen (e.g., 2 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
-
Strictly Control Reaction Temperature:
-
Cause: Asymmetric reactions are often highly temperature-dependent.[5] A higher temperature can provide enough energy to overcome the activation barrier for the formation of the undesired (R)-enantiomer, thus lowering the ee%.
-
Solution: Run the Michael addition at the recommended temperature, or consider lowering it. Reactions run at 0 °C or -20 °C often show significantly improved enantioselectivity compared to room temperature. Use a cryostat for precise temperature control.
-
-
Optimize the Final Purification:
-
Cause: Simple precipitation or chromatography may not be sufficient to separate a nearly racemic mixture.
-
Solution: Recrystallization can sometimes enrich the enantiomeric excess of the final product or a key intermediate.[2] If the ee% is consistently low, consider a classical resolution of the final racemic product using a chiral resolving agent like tartaric acid or by employing enzymatic resolution techniques.[6][7]
-
Q3: I am observing a persistent impurity that co-elutes with my product. What could it be?
A3: The most likely impurity is the unreacted γ-lactam intermediate ((S)-β-phenyl-γ-lactam).
Troubleshooting Steps:
-
Confirm Impurity Identity: Use LC-MS to check for a mass corresponding to the lactam (C₁₀H₁₁NO, MW: 161.20 g/mol ). The ¹H NMR of the lactam will have distinct amide proton signals that differ from the ammonium and carboxylic acid protons of phenibut HCl.
-
Force the Hydrolysis to Completion (Step 3):
-
Cause: Incomplete hydrolysis of the lactam is a common issue. This can be due to insufficient acid concentration, reaction time, or temperature.[3]
-
Solution: Increase the reflux time (e.g., from 3.5 hours to 6 hours) and monitor the reaction by TLC until the lactam starting material spot has completely disappeared. Ensure you are using a sufficiently concentrated acid (e.g., 6N HCl).[2][3] After the initial reaction period, consider adding a small amount of fresh HCl and refluxing for an additional hour to drive the reaction to completion.
-
Section 3: Key Experimental Protocol
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
Accurate determination of ee% is vital. This protocol provides a general method for analyzing the chiral purity of the β-phenyl-γ-lactam intermediate, a common precursor to the final product.
-
Sample Preparation: Dissolve ~1 mg of the dried lactam intermediate in 1 mL of the mobile phase solvent mixture. Filter through a 0.22 µm syringe filter.
-
HPLC System & Column:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase is highly effective. The Chiralcel OD-H column is frequently cited for this separation.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane/Isopropanol (typically 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
The two enantiomers will appear as distinct peaks. For the (S)-lactam, the major peak should correspond to the retention time of the desired enantiomer, and the minor peak to the (R)-enantiomer.[3]
-
Calculate the ee% using the peak areas (A) from the chromatogram: ee% = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Section 4: Data Summaries & Optimization Tables
Table 1: Troubleshooting Summary for Low Yield in (S)-Phenibut Synthesis
| Symptom | Potential Cause | Recommended Action & Rationale |
| Low overall yield, high purity/ee% | Incomplete reaction at an intermediate step. | Isolate and check the yield at each step (Michael addition, cyclization) to identify the bottleneck. |
| Mechanical loss during workup. | Use brine to break emulsions; increase the number of extractions. | |
| Low enantiomeric excess (ee%) | Inactive or insufficient chiral catalyst. | Use fresh catalyst under an inert atmosphere; perform a catalyst loading optimization. |
| Suboptimal reaction temperature. | Run the asymmetric Michael addition at a lower, controlled temperature (e.g., 0 °C) to improve stereoselectivity.[5] | |
| Co-eluting enantiomer. | Attempt enantiomeric enrichment via recrystallization of the final product or a key intermediate.[2] | |
| Unreacted lactam in final product | Incomplete hydrolysis. | Increase reflux time and/or acid concentration for the final hydrolysis step. Monitor by TLC until completion.[3] |
Section 5: Troubleshooting Decision Tree & FAQ
The following diagram provides a logical path for diagnosing yield issues.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
-
Q: What are the most critical reagents to check for purity?
-
A: The starting β-nitrostyrene and the chiral catalyst are most critical. Impurities in the nitrostyrene can interfere with the Michael addition, while an impure catalyst will directly lead to poor enantioselectivity.
-
-
Q: How can I reliably confirm the absolute configuration of my final product?
-
A: The most definitive method is X-ray crystallography of a suitable crystalline salt. However, a practical and reliable method is to compare the optical rotation of your sample with the literature value. For (S)-Phenibut HCl, a positive specific rotation is expected (e.g., [α]D²⁵ = +6.1 (c = 0.25, H₂O)).[3] Chiral HPLC comparison with an authenticated standard is also a valid method.
-
-
Q: Are there alternatives to harsh acidic hydrolysis for the final step?
-
A: While strong acid is standard for lactam hydrolysis, enzymatic methods could be explored, although they are less common for this specific transformation. Basic hydrolysis (e.g., with LiOH) followed by acidic workup is another possibility, but care must be taken to avoid racemization at the α-carbon to the phenyl ring, which can be labile under basic conditions. For most lab-scale syntheses, refluxing in 6N HCl is the most straightforward and reported method.[2][3]
-
References
-
Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
Lapin, I. (2001) Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Aller, E., et al. (2021) Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(23), 7268. [Link]
-
Rio, J., et al. (2019) Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis, 9(7), 6218-6223. [Link]
-
Kim, H., et al. (2018) Synthesis of the inhibitory neurotransmitter Phenibut. ResearchGate. [Link]
- Grifols, S.A. (2007) Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
- 7. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
Technical Support Center: Phenibut Synthesis & Purity
Abstract: This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-amino-3-phenylbutanoic acid (Phenibut). Purity of the final active pharmaceutical ingredient (API) is paramount for reproducible research and clinical safety. This document provides a structured, in-depth exploration of common impurities encountered during typical phenibut synthesis routes, their mechanisms of formation, and robust analytical and preparative methods for their identification and removal. The guide is presented in a practical, question-and-answer format, supplemented with detailed troubleshooting protocols, data tables, and process diagrams to address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) on Phenibut Purity
This section addresses the most common questions and issues that arise during and after the synthesis of phenibut, providing concise answers grounded in organic chemistry principles.
Q1: My crude phenibut hydrochloride is off-white or yellowish. What are the likely contaminants?
An off-white or yellowish hue in the crude product typically indicates the presence of colored organic impurities. One of the most common culprits arises from the catalytic hydrogenation of the nitro intermediate (e.g., from the Michael addition of a malonate equivalent to β-nitrostyrene). During the reduction of a nitro group with catalysts like Raney® Nickel, hydroxylamine intermediates are formed. If the reaction is incomplete or conditions are not optimal, these hydroxylamine intermediates can condense with remaining nitroso species on the catalyst surface to form colored azo or azoxy byproducts[1].
Q2: My NMR spectrum shows signals that don't correspond to phenibut. What could they be?
Unexpected signals often correspond to unreacted starting materials or incompletely converted intermediates. Depending on your specific synthetic route, common culprits include:
-
Benzaldehyde: If you started with a Knoevenagel or Henry condensation, residual benzaldehyde may be present.
-
Diethyl Malonate or Nitromethane: These starting materials may carry through if the initial condensation or Michael addition is incomplete.
-
4-Phenyl-2-pyrrolidone: A key intermediate in several routes is the lactam, 4-phenyl-2-pyrrolidone. Incomplete acid-catalyzed hydrolysis (the final step) is a very common reason for this impurity to be present in the final product[2]. Its presence is often indicated by characteristic amide proton signals in the 1H NMR spectrum.
Q3: I'm observing a peak in my HPLC chromatogram with a different retention time than my phenibut standard. How do I identify it?
Identifying unknown peaks requires a systematic approach.
-
Spiking Study: Co-inject your sample with known starting materials and key intermediates (like 4-phenyl-2-pyrrolidone). If the unknown peak's area increases, you have identified it.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, allowing you to deduce its molecular formula and propose a structure based on the reactants and transformations involved[3].
-
Forced Degradation: To check for degradation products, subject a pure sample of phenibut to stress conditions (acid, base, heat, oxidation) and analyze the resulting mixture. This can help confirm if the impurity is a degradant.
Q4: Why is my final yield low after purification, even though the crude yield was high?
High crude yield with low recovery after purification often points to two main issues:
-
High Impurity Load: The crude product may contain a significant percentage of byproducts or unreacted starting materials, which are then removed during purification, leading to a substantial mass loss.
-
Suboptimal Purification Protocol: The chosen recrystallization solvent or conditions may be causing significant loss of the desired product. Phenibut hydrochloride has moderate solubility in alcohols like ethanol[4][5]. Using an excessive volume of hot solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step workflows for addressing specific purity-related challenges.
Impurity Identification Workflow
This workflow provides a logical sequence for characterizing an unknown contaminant in your final product.
Caption: Workflow for systematic identification of unknown impurities.
Protocol for Purification by Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities from solid phenibut. The goal is to choose a solvent system where phenibut is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. An ethanol/water system is highly effective for phenibut hydrochloride.
Rationale: Phenibut HCl has good solubility in hot 95% ethanol, but its solubility decreases significantly as the solution cools. Many non-polar organic impurities (like residual benzaldehyde) and some polar intermediates have different solubility profiles, allowing for their separation[6]. Water is added as an anti-solvent to further decrease the solubility of phenibut HCl upon cooling, maximizing recovery.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude phenibut hydrochloride. For every 1 gram of crude material, begin by adding 2-3 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions (0.5 mL increments) until all the solid has just dissolved. Causality Check: It is critical to add the minimum amount of hot solvent required for complete dissolution to ensure the solution is saturated. Adding too much solvent is a common error that will dramatically reduce the final yield[7].
-
Hot Filtration (Optional): If insoluble impurities (dust, catalyst remnants) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities[7].
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via HPLC and/or NMR analysis against a reference standard.
Common Impurities Data Sheet
The following table summarizes the most probable impurities based on common synthetic routes, their origin, and key properties.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin | Rationale for Removal by Recrystallization |
| Benzaldehyde | C₆H₅CHO | 106.12 | Starting Material | High solubility in ethanol, even when cold, allows it to remain in the mother liquor. Sparingly soluble in water[6][8]. |
| β-Nitrostyrene | C₈H₇NO₂ | 149.15 | Intermediate | Formed from condensation of benzaldehyde and nitromethane. Generally has good solubility in organic solvents. |
| 4-Phenyl-2-pyrrolidone | C₁₀H₁₁NO | 161.20 | Intermediate | Incomplete hydrolysis of the lactam ring. Soluble in alcohols, allowing it to be washed away during filtration[9]. |
| Azo/Azoxy Byproducts | Ar-N=N-Ar | Variable | Side-Reaction | Formed from condensation of hydroxylamine/nitroso intermediates during Raney Ni reduction. Often highly colored and can be removed by crystallization or charcoal treatment[1][2]. |
| Di-addition Product | C₁₁H₁₅NO₄ | 225.24 | Side-Reaction | Result of a second Michael addition, particularly when nitromethane is the nucleophile. Polarity and solubility will differ significantly from the mono-adduct product. |
Synthesis & Impurity Formation Pathway
The diagram below illustrates a common synthetic pathway for phenibut, highlighting the stages where key impurities are introduced.
Caption: Typical phenibut synthesis pathway showing impurity entry points.
References
-
Raut, C., Qureshi, S. K., Kadam, N., Mungase, K., Marepu, N., Jagtap, A., & Ambhaikar, N. (2024). Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen through C–C Bond Formation. Synlett, 35(14), 1713-1718. [Link]
- Google Patents. (2015). Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride. (CN104478745A).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Reagent Guides. [Link]
- Google Patents. (1981).
-
World Health Organization. (2021). Unedited - Advance copy Pre-Review Report: PHENIBUT. [Link]
-
PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. [Link]
-
Sridar, V., & Sivananda, S. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry - Section B, 39B, 690-691. [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. 14(2). [Link]
-
Ballini, R., Barboni, L., Giarlo, G., & Tifi, D. (2002). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in water. Green Chemistry, 4(5), 475-477. [Link]
-
Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry, 2(2), 255-258. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
- Google Patents. (2018). Method for obtaining phenibut production semi-products. (EA026591B1).
- Google Patents. (2011). Preparation method for 4-amino-3-phenylbutyric acid. (CN102115450A).
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Phenibut and Phenibut·H2O from Phenibut·HCl. [Link]
-
Cheméo. (n.d.). Benzaldehyde Mixtures - Chemical & Physical Properties. [Link]
- Google Patents. (2015). Synthetic method for 4-phenyl-2-pyrrolidone. (CN105153006A).
-
ResearchGate. (2021). Synthesis of the inhibitory neurotransmitter Phenibut. [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Separations, 10(1), 7. [Link]
Sources
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzaldehyde Mixtures - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Crystallization of (S)-4-Amino-3-phenylbutanoic Acid Hydrochloride
Welcome to the technical support center for the crystallization of (S)-4-Amino-3-phenylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As a chiral amino acid derivative, its crystallization behavior is governed by a delicate interplay of solubility, supersaturation, temperature, and solvent choice. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve optimal crystal form, purity, and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is the salt form of a zwitterionic parent compound. The hydrochloride salt form generally enhances its stability and aqueous solubility.[1][2] It is slightly soluble in water and has limited solubility in many common organic solvents.[3] One common recrystallization method involves dissolving the compound in a water/ethanol mixture.[4] The free base, for comparison, is soluble in DMSO, DMF, and water only at reflux temperatures.[5]
Q2: Why is controlling the cooling rate so critical for this compound?
A2: Rapid cooling can lead to "oiling out" or the formation of a supersaturated oil instead of crystals. It can also cause impurities to become trapped within the crystal lattice, thereby reducing the effectiveness of the purification.[6] An ideal crystallization process involves the slow formation of crystals, typically starting within 5-10 minutes and continuing over a 20-30 minute period, to ensure high purity and a well-defined crystal structure.[6]
Q3: Can polymorphism be an issue with this compound?
A3: Yes, polymorphism is a known phenomenon for the parent compound, baclofen.[7] Different crystalline forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability. The conditions of your crystallization (e.g., solvent system, temperature, pH) can influence which polymorph is obtained.[8] It is crucial to characterize your crystalline product using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure you have the desired, consistent form.
Q4: What is an anti-solvent, and when should I use it?
A4: An anti-solvent is a solvent in which your compound of interest is poorly soluble.[9] It is used in anti-solvent crystallization, a technique where the anti-solvent is added to a solution of your compound, reducing its solubility and inducing crystallization.[10] This method is particularly useful for compounds that are highly soluble in a primary solvent at room temperature, making cooling crystallization inefficient. For this compound, a common approach is to dissolve it in a solvent like ethanol or an ethanol/water mixture and then introduce an anti-solvent in which it is less soluble to initiate crystal formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying rationale and actionable protocols.
Problem 1: No Crystals Form Upon Cooling
Q: I've cooled my saturated solution, but no crystals have appeared. What are the likely causes and how can I induce crystallization?
A: This is a common issue that typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Causality and Strategy:
-
Insufficient Supersaturation: You may have used too much solvent.[6] The concentration of the solute is below the threshold required for spontaneous nucleation.
-
Nucleation Barrier: Even in a supersaturated solution, the initial formation of crystal nuclei can be energetically unfavorable. Techniques to overcome this barrier introduce energy or a template for crystal growth.
Troubleshooting Workflow:
Caption: Decision tree for inducing crystallization.
Detailed Protocols:
-
Protocol 1A: Inducing Nucleation by Scratching
-
Ensure the solution is at the target low temperature (e.g., in an ice bath).
-
Using a glass stirring rod, firmly scratch the inner surface of the flask at the air-liquid interface.
-
The microscopic glass fragments serve as nucleation sites for crystal growth.
-
-
Protocol 1B: Seeding the Solution
-
Obtain a very small crystal of this compound from a previous successful crystallization.
-
Add this "seed crystal" to the supersaturated solution.
-
The seed crystal provides a template, bypassing the initial nucleation energy barrier.
-
-
Protocol 1C: Reducing Solvent Volume
-
Gently warm the solution to re-dissolve any solids.
-
Using a stream of nitrogen or by gentle heating, evaporate a small portion of the solvent (e.g., 10-15% of the total volume).
-
Allow the solution to cool slowly again. This increased concentration should lead to supersaturation upon cooling.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling, my compound forms a viscous, oily layer at the bottom of the flask instead of solid crystals. How can I prevent this?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common for compounds that are highly soluble at high temperatures.
Causality and Strategy:
-
Excessive Supersaturation: The solution is too concentrated, or the cooling is too rapid.
-
Solvent Mismatch: The chosen solvent system may not be ideal for promoting crystalline order.
Troubleshooting Strategies:
-
Slower Cooling: The most straightforward approach. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.
-
Solvent System Modification: Adding a co-solvent can modulate the solubility curve, making it less steep and reducing the likelihood of oiling out.
-
Higher Crystallization Temperature: Starting the crystallization from a less concentrated solution at a slightly higher temperature can sometimes prevent oiling out.
Quantitative Solvent System Adjustment:
| Solvent System | Typical Observation | Recommended Adjustment | Rationale |
| 100% Ethanol | High solubility at reflux, may oil out on rapid cooling. | Add 5-10% water (v/v) to the hot solution. | Water acts as an anti-solvent, reducing solubility and promoting earlier, more controlled crystallization. |
| Isopropanol | Lower solubility than ethanol, less prone to oiling. | Use as a primary solvent if oiling is persistent in ethanol. | The slightly different polarity can alter intermolecular interactions favorably. |
| Ethanol/Heptane | Used in anti-solvent crystallization. | Dissolve in minimal hot ethanol, then add heptane dropwise at a slightly elevated temperature (e.g., 40-50°C). | Heptane is a non-polar anti-solvent. Adding it at a warmer temperature prevents a sudden crash-out. |
Protocol 2A: Controlled Cooling and Solvent Modification
-
Heat your solution of this compound in the primary solvent (e.g., 95% ethanol) until the solid is fully dissolved.
-
If you have previously experienced oiling, add a small amount of a co-solvent or anti-solvent (like water or isopropanol) to the hot solution.
-
Insulate the flask (e.g., by placing it in a larger beaker with cotton wool) to slow down the cooling process.
-
Allow the solution to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.
Problem 3: Poor Yield or Low Purity
Q: My crystallization worked, but the final yield is very low, or the purity has not improved significantly. What should I optimize?
A: Low yield is often due to using too much solvent, while low purity can result from crystallization that is too rapid or from the co-crystallization of impurities.[6][11]
Causality and Strategy:
-
Low Yield: A significant amount of the product remains dissolved in the mother liquor. This is caused by using an excessive volume of solvent.[6]
-
Low Purity: Impurities are trapped in the crystal lattice (inclusion) or are adsorbed onto the crystal surface. This is often exacerbated by rapid crystal growth.[6]
Optimization Workflow:
Caption: Workflow for optimizing yield and purity.
Protocol 3A: Maximizing Yield with Minimal Solvent
-
In a flask, add your crude solid and a small portion of the chosen solvent (e.g., 95% ethanol).
-
Heat the mixture to reflux with stirring.
-
Continue to add the solvent in small increments until the solid just dissolves. Avoid adding a large excess.
-
Once dissolved, proceed with slow cooling as described in Protocol 2A.
-
After filtering the crystals, the remaining solution (mother liquor) can be concentrated by about half and re-cooled to obtain a second, though likely less pure, crop of crystals.
Protocol 3B: Improving Purity with a Re-slurry Wash
-
After the initial filtration, transfer the crystalline solid to a clean flask.
-
Add a small amount of fresh, cold crystallization solvent. The compound should be poorly soluble in the cold solvent.
-
Stir the slurry vigorously for 15-30 minutes. This will wash away surface-adsorbed impurities without dissolving a significant amount of the product.
-
Filter the solid again and dry under vacuum.
References
- PubMed. (n.d.). Moderation of baclofen response by a GABAB receptor polymorphism: results from the BacALD randomized controlled trial.
- ResearchGate. (n.d.). Structure and absolute configuration of (R)-baclofen monohydrochloride.
- EvitaChem. (n.d.). Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1.
- Chemical Communications (RSC Publishing). (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? : r/Chempros.
- NIH. (2023, February 16). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- PubMed Central. (2019, March 1). Pharmacogenomic Variability of Oral Baclofen Clearance and Clinical Response in Children with Cerebral Palsy.
- Guide for crystallization. (n.d.).
- ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals.
- Google Patents. (n.d.). CN107721867B - Baclofen crystal form and preparation method thereof.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
- Shimadzu Chemistry & Diagnostics. (n.d.). 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards.
- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- Solubility of Things. (n.d.). Phenibut.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- PubMed. (2022, August 11). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development.
- PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499.
- DrugBank. (n.d.). 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry.
- Google Patents. (n.d.). US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations.
- Google Patents. (n.d.). EP3674287A1 - Cocrystals of (r)-baclofen.
- ChemicalBook. (n.d.). 4-Amino-3-phenylbutanoic acid hydrochloride synthesis.
- Google Patents. (n.d.). US7824697B2 - High concentration baclofen preparations.
Sources
- 1. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. US7824697B2 - High concentration baclofen preparations - Google Patents [patents.google.com]
- 4. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
- 5. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN107721867B - Baclofen crystal form and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcea.org [ijcea.org]
- 11. pubs.acs.org [pubs.acs.org]
Improving enantiomeric excess in chiral separation of phenibut
<
Welcome to the Technical Support Center for the chiral separation of phenibut. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome challenges in achieving high enantiomeric excess for phenibut enantiomers.
Introduction: The Importance of Enantiomerically Pure Phenibut
Phenibut, or 4-amino-3-phenylbutyric acid, is a neuropsychotropic drug with a chiral center, existing as (R)- and (S)-enantiomers.[1] The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which is a potent agonist of the GABA-B receptor.[2][3][4] In contrast, the (S)-enantiomer is significantly less active at this receptor.[2][3][4] Given these differences in pharmacological profiles, the development of enantiomerically pure (R)-phenibut is crucial for improving therapeutic efficacy and reducing potential side effects associated with the less active enantiomer. This necessitates robust and reliable methods for chiral separation and the accurate determination of enantiomeric excess (e.e.).
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of phenibut.
Question 1: Why am I observing poor or no separation between the (R)- and (S)-phenibut peaks?
Answer:
Poor resolution in the chiral separation of phenibut is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[5] For phenibut, which is a GABA analog, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point.[5] If you are not achieving separation, your current CSP may not provide the necessary enantioselective interactions.
-
Actionable Advice: Screen a variety of CSPs with different chiral selectors. Consider columns with different derivatized polysaccharide phases.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.[6]
-
Normal-Phase Chromatography: In normal-phase mode, the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol, isopropanol) is critical. Small changes in this ratio can significantly impact resolution.[7]
-
Actionable Advice:
-
Systematically vary the percentage of the alcohol modifier.
-
Evaluate different alcohol modifiers (e.g., ethanol vs. isopropanol).
-
For basic compounds like phenibut, the addition of a small amount of a basic additive (e.g., diethylamine or ethylenediamine) can improve peak shape and selectivity by minimizing interactions with residual silanol groups on the silica support.[8]
-
-
-
Incorrect Flow Rate: A lower flow rate often allows for more interactions between the enantiomers and the CSP, which can lead to improved resolution.[8]
-
Actionable Advice: Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on resolution.
-
-
Temperature Effects: Temperature can influence the thermodynamics of chiral recognition.[8]
-
Actionable Advice: If your HPLC system has a column thermostat, experiment with different temperatures (e.g., 25°C, 30°C, 40°C). The effect of temperature can be unpredictable, so it is worth investigating.
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Question 2: My phenibut peaks are broad and/or tailing, which is affecting the accuracy of my enantiomeric excess calculation. What can I do?
Answer:
Poor peak shape is a common problem that can compromise both resolution and the precision of quantification.
Root Causes & Solutions:
-
Secondary Interactions: Phenibut, being an amino acid derivative, can exhibit secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based CSPs, leading to peak tailing.[8]
-
Actionable Advice: As mentioned previously, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase, typically at a concentration of 0.1%.[8] This will help to mask the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including broadening and tailing.[9] Chiral separations are particularly sensitive to overloading.
-
Actionable Advice: Reduce the concentration of your sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.
-
Actionable Advice: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.[8]
-
Data Summary: Impact of Mobile Phase Additive on Peak Shape
| Mobile Phase Composition | Peak Shape Observation |
| Hexane:Isopropanol (90:10) | Significant Tailing |
| Hexane:Isopropanol:DEA (90:10:0.1) | Symmetrical Peaks |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of phenibut?
A1: The most common and effective method for the chiral separation of phenibut is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10] This direct method is generally preferred over indirect methods that require derivatization.[11] While other techniques like enzymatic resolution exist, HPLC with a CSP offers a more direct and often more efficient analytical and preparative solution.[12]
Q2: Which type of chiral column is generally most effective for phenibut?
A2: Polysaccharide-based chiral stationary phases are widely regarded as the most versatile and successful for a broad range of chiral compounds, including those with structures similar to phenibut.[5][13] These columns, typically based on derivatives of cellulose or amylose, offer a good starting point for method development.
Q3: How do I choose between normal-phase and reversed-phase chromatography for phenibut?
A3: The choice between normal-phase and reversed-phase mode depends on the specific CSP and the solubility of your sample. Polysaccharide-based CSPs can often be used in both modes.[5]
-
Normal-Phase (e.g., Hexane/Alcohol): Often provides better selectivity for many chiral compounds.
-
Reversed-Phase (e.g., Acetonitrile/Water): May be necessary if your sample is not soluble in non-polar organic solvents.
A systematic screening approach that evaluates both modes is often the most effective strategy.[14]
Q4: What is a typical starting HPLC method for the chiral separation of phenibut?
A4: While the optimal method will depend on the specific column and system, a good starting point for a polysaccharide-based CSP would be:
Example Experimental Protocol: Chiral HPLC of Phenibut
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A common starting point is n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (or controlled at 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the phenibut sample in the mobile phase at a concentration of approximately 1 mg/mL.
Logical Relationship of Method Development Parameters
Caption: Interrelated parameters for chiral method development.
References
-
Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
-
RSU Research Portal. (2008). Comparative pharmacological activity of optical isomers of phenibut. [Link]
-
ResearchGate. (2008). Comparative pharmacological activity of optical isomers of phenibut. [Link]
-
Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
-
Chiral Technologies. Troubleshooting Chiral Column Performance: Efficiency & Resolution. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
SIELC Technologies. HPLC Method for Determination of Gamma-aminobutyric acid (GABA), Vigabatrin, Phenibut, Pregabalin, Baclofen on Primesep 100 Column. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
-
Wiley. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]
-
Scribd. (2020). Phenibut HCL (200330), HPLC FTIR 05-24-2020. [Link]
-
ResearchGate. (2025). Enantiomer separation of phenyllactic acid by HPLC with Hp-b-cyclodextrin as chiral mobile phase additive. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Longdom Publishing. Crucial Role of Mobile Phase Composition in Chromatography. [Link]
-
OUCI. Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. [Link]
-
ResearchGate. Influence of the mobile phase composition on retention times, enantioselectivities and resolutions of b-blockers and benzodiazepin. [Link]
- Google Patents. (2007). Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
-
ResearchGate. Representations of the two enantiomeric forms of Phenibut. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.rsu.lv [science.rsu.lv]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Technical Support Center: (S)-Phenibut Hydrochloride Solubility in PBS
Welcome to the technical support guide for utilizing (S)-phenibut hydrochloride in your research. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with (S)-phenibut hydrochloride in Phosphate-Buffered Saline (PBS). Our goal is to equip you with the foundational knowledge and actionable protocols to ensure consistent and reproducible experimental outcomes.
Understanding the Molecule: (S)-Phenibut Hydrochloride
(S)-phenibut, or (S)-4-amino-3-phenylbutanoic acid, is a derivative of the inhibitory neurotransmitter GABA.[1][2] The hydrochloride (HCl) salt form is commonly used in research due to its stability and generally good water solubility.[3][4][5][6] However, its behavior in buffered solutions like PBS can be complex due to its zwitterionic nature, meaning it possesses both an acidic carboxylic acid group and a basic amino group.[4] The pH of the solution critically influences which of these groups is protonated or deprotonated, thereby affecting the molecule's overall charge and solubility.[4][7]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [8][9] |
| Molecular Weight | 215.68 g/mol | [3][8][9] |
| Appearance | White crystalline powder | [3][4][9] |
| pKa (Predicted) | 4.10 ± 0.10 | [10][11] |
| Solubility in Water | Highly soluble; 100 mg/mL (may require sonication) | [3][8] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [10][11][12][13] |
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-phenibut HCl not dissolving completely in standard PBS (pH 7.4)?
Answer: While (S)-phenibut HCl is highly soluble in water, its solubility can decrease in buffered systems like PBS, especially at physiological pH.[10][11][12][13] This phenomenon is rooted in the molecule's chemical structure and its response to pH.
-
The Zwitterionic Nature: (S)-phenibut has two ionizable groups: a carboxylic acid and an amino group. The hydrochloride salt means the amino group is protonated (NH₃⁺). When dissolved in a neutral to slightly alkaline solution like PBS (pH ~7.4), the carboxylic acid group (pKa ≈ 4.1) will be deprotonated (COO⁻). The molecule exists predominantly as a zwitterion (a neutral molecule with both a positive and a negative charge). This zwitterionic form can have lower solubility than the fully protonated cationic form that exists at a lower pH.
-
Common Ion Effect: While less pronounced, the high concentration of chloride ions in some PBS formulations could slightly suppress the dissolution of a hydrochloride salt.
Q2: The product datasheet says the solubility is 10 mg/mL in PBS (pH 7.2), but I'm struggling to reach that concentration. What could be wrong?
Answer: Several factors can contribute to this discrepancy:
-
PBS Formulation: "PBS" is not a single, universally defined formulation. The concentration of phosphate and sodium chloride can vary. Ensure you are using a standard 1x PBS formulation. High salt concentrations can sometimes "salt out" dissolved compounds.
-
Temperature: Solubility is often temperature-dependent.[4] Preparing your solution at room temperature or gently warming it to 37°C can significantly aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Rate of Addition and Agitation: Adding the powder too quickly can cause clumping. It is best to add the solid (S)-phenibut HCl to the PBS vortexing or stirring.
-
Use of Mechanical Assistance: For higher concentrations, mechanical assistance like sonication can be necessary to break up aggregates and facilitate dissolution, as is often required even for dissolution in pure water.[8]
Q3: Can I adjust the pH of my PBS to improve the solubility of (S)-phenibut HCl?
Answer: Yes, pH adjustment is a primary and effective method for enhancing the solubility of ionizable compounds.[7][14]
-
Mechanism: By lowering the pH of the PBS solution (e.g., to pH 4-5), you ensure that the carboxylic acid group remains protonated (-COOH). This shifts the equilibrium away from the less soluble zwitterionic form towards the more soluble cationic form (NH₃⁺, -COOH).
-
Caution: You must consider the pH constraints of your specific experiment. If your cells or assay are sensitive to pH changes, this may not be a viable primary strategy. If you do adjust the pH to aid dissolution, you must readjust it back to the required experimental pH (e.g., 7.4) before use, typically with dilute NaOH. Be aware that this may cause the compound to precipitate if the final concentration is above its solubility limit at the final pH.
Troubleshooting Guide: Step-by-Step Protocols
If you are facing solubility issues, follow this tiered troubleshooting workflow.
Caption: Decision workflow for troubleshooting (S)-phenibut HCl solubility.
Protocol 1: Standard Dissolution with Mechanical Assistance
This protocol should be the first approach for concentrations up to 10 mg/mL.
-
Preparation: Bring your 1x PBS solution to room temperature or 37°C.
-
Weighing: Accurately weigh the required amount of (S)-phenibut HCl powder.
-
Addition: Place a stir bar in your PBS and create a vortex on a magnetic stir plate. Slowly add the powder into the side of the vortex to prevent clumping.
-
Agitation: Allow the solution to stir for 10-15 minutes.
-
Sonication: If solids remain, place the container in a bath sonicator for 5-10 minute intervals. Check for dissolution between intervals.
-
Filtration: Once fully dissolved, sterile filter the solution through a 0.22 µm filter if required for your application.
Protocol 2: pH-Mediated Dissolution
Use this method if Protocol 1 fails or if you require a concentration slightly above the 10 mg/mL limit at pH 7.2.
-
Initial Step: Start with a volume of PBS slightly less than your final target volume.
-
Acidification: While monitoring with a calibrated pH meter, add small aliquots of 0.1 M HCl to the PBS to lower the pH to between 4.0 and 5.0.
-
Dissolution: Add the (S)-phenibut HCl powder to the acidified PBS. It should dissolve much more readily.
-
Neutralization: Once the powder is fully dissolved, slowly add 0.1 M NaOH dropwise to bring the pH back up to your desired final pH (e.g., 7.4). Crucially, watch for any signs of precipitation (cloudiness).
-
Final Volume: Adjust to the final volume with 1x PBS.
-
Filtration: Sterile filter the final solution. If precipitation occurred, this method is not suitable for your target concentration.
Protocol 3: Utilizing a Co-Solvent System
This is an advanced technique for situations where high concentrations are required or when pH modification is not possible. The use of co-solvents can enhance the solubility of poorly soluble drugs.[15][16][17][18]
-
Solvent Selection: (S)-phenibut HCl has good solubility in Dimethyl Sulfoxide (DMSO) (20 mg/mL) and Ethanol (14 mg/mL).[12][13] Choose a co-solvent compatible with your experimental system. DMSO is a common choice but can have cellular effects.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mg/mL or 463.65 mM) in your chosen co-solvent (e.g., DMSO).[8] Sonication may be needed.[8]
-
Serial Dilution: Perform a serial dilution of the stock solution into your final PBS buffer to achieve the desired working concentration.
-
Final Solvent Concentration: It is critical to calculate the final percentage of the organic co-solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid toxicity. Always run a vehicle control (PBS with the same final percentage of co-solvent) in your experiments.
Caption: Example of preparing a working solution using a co-solvent.
Final Recommendations & Best Practices
-
Always Prepare Fresh: Due to the potential for hydrolysis or degradation in aqueous solutions over time, it is best practice to prepare your (S)-phenibut HCl solutions fresh for each experiment.
-
Verify Purity: Ensure you are using high-purity (≥98%) (S)-phenibut HCl, as impurities can affect solubility and experimental results.[12]
-
Document Everything: Keep detailed notes of your dissolution method, including the specific PBS formulation used, final pH, temperature, and use of co-solvents. This is crucial for reproducibility.
-
Consider the Free Amino Acid Form: For applications sensitive to pH or chloride ions, (S)-phenibut free amino acid (FAA) is an alternative. However, be aware that the FAA form is generally less water-soluble than the HCl salt and will require different solubilization strategies, often starting from a co-solvent stock.[6][19]
By systematically applying these principles and protocols, you can overcome the solubility challenges of (S)-phenibut hydrochloride in PBS and ensure the integrity and success of your research.
References
- GHP News. (2025, June 5). Phenibut HCL Nootropics: Detailed Research Resource for Labs. GHP News.
- MedChemExpress.
- Solubility of Things. Phenibut. Solubility of Things.
- Journal of the American Pharmaceutical Association. (2025, August 7). The Effect of pH upon the Solubility of Phenobarbital in Alcohol-Aqueous Solutions.
- Chesen Biochem Co.,Ltd. (2017, March 17). Phenibut hydrochloride is powdered form of the supplement. Chesen Biochem Co.,Ltd.
- ChemicalBook. Phenibut | 1078-21-3. ChemicalBook.
- ChemicalBook. Phenibut CAS#: 1078-21-3. ChemicalBook.
- CymitQuimica. Phenibut (hydrochloride). CymitQuimica.
- Seedhar, N., & Bhatia, S. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Chemsrc. (2025, August 26). CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. Chemsrc.
- Pharma Focus America. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus America.
- PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- NootropicsTrade.com.
- Cayman Chemical. Phenibut (hydrochloride) (CAS 3060-41-1). Cayman Chemical.
- MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Amazon S3. CERTIFICATE OF ANALYSIS F-Phenibut HCL. Amazon S3.
- PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- ResearchGate. (2025, August 7). Solubility and dissolution enhancement strategies: Current understanding and recent trends.
- NINGBO INNO PHARMCHEM CO.,LTD. Phenibut FAA vs. Phenibut HCl: Understanding the Differences for Optimal Use. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem - NIH. Phenibut | C10H13NO2 | CID 14113. PubChem - NIH.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Pharmaguideline. Solubility Enhancement Techniques. Pharmaguideline.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- World Health Organization (WHO). Pre-Review Report: PHENIBUT.
- Wikipedia. Phenibut. Wikipedia.
- Bluelight.org. (2016, May 28). Misc - Neutralizing phenibut acid. Bluelight.org.
Sources
- 1. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. ghpnews.digital [ghpnews.digital]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chesenbio.com [chesenbio.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Phenibut (hydrochloride) | CymitQuimica [cymitquimica.com]
- 10. Phenibut | 1078-21-3 [chemicalbook.com]
- 11. Phenibut CAS#: 1078-21-3 [m.chemicalbook.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.who.int [cdn.who.int]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bluelight.org [bluelight.org]
Technical Support Center: (S)-4-Amino-3-phenylbutanoic Acid Hydrochloride NMR Analysis
This guide serves as a specialized resource for researchers, medicinal chemists, and drug development professionals encountering artifacts in the NMR spectra of (S)-4-Amino-3-phenylbutanoic acid hydrochloride (also known as Phenibut HCl). Our objective is to provide not just solutions, but a foundational understanding of why these artifacts occur, enabling you to conduct robust, reproducible, and accurate spectroscopic analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the NMR analysis of this compound.
Q1: What are the expected ¹H NMR signals for a clean sample of this compound?
A1: The expected proton NMR spectrum is relatively straightforward, though solvent choice will significantly influence the chemical shifts of labile protons (NH₃⁺ and COOH). In Methanol-d₄ (CD₃OD), a common solvent for this compound, you should observe the signals outlined in Table 1.
Data Presentation Table 1: Expected ¹H NMR Chemical Shifts for this compound in Methanol-d₄.[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl | 7.43 - 7.37 | Multiplet (m) | 5H | C₆H₅ |
| CH₂ (C4) | ~3.40 | Multiplet (m) | 2H | -CH(Ph)-CH₂ -NH₃⁺ |
| CH (C3) | ~3.25 | Quartet (q) | 1H | -CH (Ph)-CH₂-NH₃⁺ |
| CH₂ (C2) | 2.84 - 2.75 | Doublet of doublets (dd) | 2H | -CH₂ -COOH |
Note: The labile protons from the amine hydrochloride and carboxylic acid are often exchanged with the deuterium in CD₃OD and may not be visible, or may appear as a very broad signal combined with the residual water peak.
Q2: My spectrum has a "rolling" or distorted baseline. What is the cause and how do I fix it?
A2: A distorted baseline is one of the most common NMR artifacts and typically points to an issue in the very early stages of the signal processing.
-
Causality: The raw NMR signal is an exponentially decaying sine wave known as the Free Induction Decay (FID). If the first few data points of the FID are corrupted or too intense, the subsequent Fourier Transform (FT) will result in a rolling baseline. This can be caused by a pulse breakthrough (receiver overload) or an improperly set acquisition delay (d1) that is too short, preventing the signal from decaying sufficiently before the next pulse.[2]
-
Solution:
-
Reprocess the FID: In your NMR processing software, apply a "backward linear prediction" to recalculate the corrupted initial data points of the FID before performing the Fourier Transform.
-
Re-acquire the Spectrum: If reprocessing is insufficient, increase the number of "dummy scans" (ds) to 2 or 4. This allows the spin system to reach a steady state before acquisition begins. Also, ensure your receiver gain (rg) is set appropriately to avoid clipping the FID.[2] An automated receiver gain setting is often the most reliable approach.
-
Q3: All the peaks in my spectrum appear broad and poorly resolved. What's wrong?
A3: Peak broadening can stem from several factors, ranging from sample preparation to instrument settings.[3]
-
Causality & Solutions:
-
Poor Shimming: The most frequent cause. The magnetic field (B₀) across the sample is not perfectly homogeneous. Shimming adjusts smaller magnetic coils to counteract these inhomogeneities. Poor shimming leads to a range of B₀ fields being experienced by the sample, resulting in a spread of frequencies for the same nucleus, and thus, broad peaks.[2] Solution: Re-shim the instrument, focusing on the Z1 and Z2 shims, or use an automated shimming routine. For difficult samples, gradient shimming is highly effective.
-
Sample Concentration/Viscosity: A sample that is too concentrated can become viscous, slowing molecular tumbling.[3] Slower tumbling leads to more efficient relaxation and broader lines. Solution: Dilute your sample. For this compound, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient.
-
Undissolved Particulate Matter: Suspended solids in the NMR tube disrupt magnetic field homogeneity.[3] Solution: Ensure your compound is fully dissolved. If necessary, filter the sample through a small plug of glass wool directly into the NMR tube.
-
Q4: I see a very large, broad singlet in my spectrum. Is this an impurity?
A4: This is almost certainly a residual solvent or water peak, a common feature in NMR spectra.
-
Causality: Even highly deuterated NMR solvents contain trace amounts of their protonated counterparts.[4][5] Furthermore, many polar solvents like DMSO-d₆ are hygroscopic and readily absorb atmospheric moisture.[6] The labile protons of your analyte (NH₃⁺ and COOH) can also exchange with residual water, contributing to the intensity and broadness of this peak.[7]
-
Identification & Solution:
-
Check a Solvent Reference Chart: The chemical shift of the peak is the best indicator. Common shifts are ~2.50 ppm for H₂O in DMSO-d₆, ~4.79 ppm for HOD in D₂O, and ~4.87 ppm for HOD/CH₃OH in Methanol-d₄.[8]
-
Solvent Suppression: If the peak is obscuring signals of interest, re-acquire the spectrum using a solvent suppression pulse sequence (e.g., presaturation).
-
Sample Handling: To minimize water content, use freshly opened ampoules of deuterated solvent and dry your glassware thoroughly.
-
Section 2: Troubleshooting Guide: Specific Artifacts & Solutions
This section provides a deeper dive into more complex or specific spectral artifacts you may encounter with this compound.
Q5: Problem: My integrations are incorrect, particularly for the aromatic region relative to the aliphatic signals.
A5: Inaccurate integration is a critical issue that can lead to incorrect structural elucidation or purity assessment. It signals a problem with relaxation delays.
-
Causality: For quantitative integration, all protons must fully relax back to their equilibrium state along the z-axis before the next radiofrequency pulse is applied. The time allowed for this is the relaxation delay (d1). Protons in different chemical environments have different relaxation times (T₁). Aromatic protons and quaternary carbons often have longer T₁ values than aliphatic protons. If d1 is too short, protons with long T₁ values will not have fully relaxed, leading to their signal being attenuated and integrating to a lower value.
-
Solution: The Self-Validating Protocol
-
Set a Sufficient Relaxation Delay: A robust starting point is to set d1 to be at least 5 times the longest T₁ value of any proton in your molecule. For small molecules like this, a d1 of 10-15 seconds is generally safe for quantitative results.
-
Reduce the Flip Angle: Instead of a standard 90° pulse, use a smaller flip angle (e.g., 30°). This disturbs the magnetization less, requiring less time for recovery and allowing for a shorter d1 while maintaining quantitative accuracy.
-
Ensure Proper Phasing and Baseline Correction: Before integrating, ensure the spectrum is perfectly phased (all peaks are in pure absorption mode) and the baseline is flat and at zero. Any error in these corrections will lead to integration errors.
-
Q6: Problem: I see extra multiplets that don't correspond to my product or common solvents. Could they be synthetic impurities?
A6: Yes, this is highly likely. The synthetic route to (S)-4-Amino-3-phenylbutanoic acid can leave characteristic impurities.
-
Causality: A common synthesis involves the condensation of benzaldehyde with an acetoacetate derivative, followed by several steps.[9] Another route involves nitrostyrene intermediates.[10] Residual starting materials or byproducts from these reactions are the most probable source of unexpected signals.
-
Identification & Solution:
-
Identify Potential Impurities: Check the certificate of analysis for your starting materials and review the specific synthetic procedure used. Look for signals corresponding to reagents like benzaldehyde (~9-10 ppm for the aldehyde proton), diethyl malonate, or nitromethane.
-
Spiking Experiment: If you have a sample of the suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peaks confirms the impurity's identity.
-
2D NMR: A ¹H-¹³C HSQC experiment can be invaluable. It correlates protons with the carbons they are directly attached to. This can help you piece together the structure of the unknown impurity.
-
Repurification: If impurities are confirmed and problematic, repurify your sample using techniques like recrystallization or column chromatography.
-
Q7: Problem: My NH and COOH signals are either invisible or just a broad, rolling hump. How can I definitively identify them?
A7: This is expected behavior for labile (acidic) protons. Their chemical shift, multiplicity, and peak shape are highly sensitive to concentration, temperature, and solvent hydrogen-bonding.[7] The definitive method for their identification is a D₂O exchange experiment.
-
Causality: Labile protons can chemically exchange with deuterium from deuterated solvents like D₂O or CD₃OD. When a proton (¹H) is replaced by a deuteron (²H), its signal disappears from the ¹H NMR spectrum because deuterium resonates at a completely different frequency.
-
Solution: Follow the D₂O exchange protocol outlined below. The disappearance of a peak after the addition of D₂O is conclusive evidence that it was from an exchangeable proton (NH, OH, SH, or COOH).
Section 3: Protocols & Workflows
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The hydrochloride salt form enhances solubility in these polar solvents.[11]
-
Cap the tube and vortex for 30-60 seconds until the solid is completely dissolved.
-
If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new NMR tube.
-
Insert the tube into a spinner turbine, ensuring the depth is set correctly using the instrument's depth gauge.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Prepare and run a standard ¹H NMR spectrum of your sample in a protonated solvent that is miscible with water, such as DMSO-d₆ or Acetone-d₆, following Protocol 1.[6]
-
Carefully integrate all peaks, paying special attention to the suspected labile proton signals.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for 10-15 seconds to facilitate the exchange.
-
Re-insert the sample into the spectrometer and acquire a new ¹H NMR spectrum using the exact same parameters.
-
Compare the "before" and "after" spectra. The signals corresponding to the NH₃⁺ and COOH protons will have disappeared or significantly diminished in intensity.
Mandatory Visualization
Workflow Diagram The following diagram illustrates a systematic workflow for identifying and resolving common NMR artifacts.
Caption: A systematic workflow for NMR artifact troubleshooting.
Section 4: Reference Data
Data Presentation Table 2: Chemical Shifts of Common NMR Solvents and Impurities.[5][8]
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) |
| Water (H₂O/HOD) | CDCl₃ | 1.56 |
| Acetone-d₆ | 2.84 | |
| DMSO-d₆ | 3.33 | |
| CD₃OD | 4.87 | |
| D₂O | 4.79 | |
| Acetone | CDCl₃ | 2.17 |
| Dichloromethane | CDCl₃ | 5.30 |
| Diethyl Ether | CDCl₃ | 3.48 (q), 1.21 (t) |
| Ethyl Acetate | CDCl₃ | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexane | CDCl₃ | 1.25, 0.88 |
| Toluene | CDCl₃ | 7.17, 2.34 |
| Silicone Grease | All | ~0.07 |
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. Available at: [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Available at: [Link]
-
UC San Diego NMR Facility. Trouble Shooting Page. Available at: [Link]
-
D'Agostino, P. A., & Vander-Heyden, Y. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(11), 1087-1100. Available at: [Link]
-
ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Cluzeau Info Labo. 4-Amino-3-phenyl-butyric acid | 1078-21-3. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Scientific Research Publishing. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Available at: [Link]
-
SpectraBase. 4-Amino-3-phenylbutyric acid HCl - Spectrum. Available at: [Link]
-
PubChem. 4-Amino-3-phenylbutyric acid hydrochloride. Available at: [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
DrugBank Online. 4-Amino-3-Phenylbutanoic Acid | Drug Information. Available at: [Link]
-
ChemSrc. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. Available at: [Link]
-
ChemBK. 4-amino-3-phenylbutanoic acid. Available at: [Link]
-
PubChem. Phenibut. Available at: [Link]
-
World Health Organization (WHO). Unedited - Advance copy Pre-Review Report: PHENIBUT. Available at: [Link]
Sources
- 1. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.washington.edu [chem.washington.edu]
- 9. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 10. cdn.who.int [cdn.who.int]
- 11. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
Technical Support Center: Troubleshooting Inconsistent Behavioral Effects of (S)-Phenibut In Vivo
Document ID: TSG-SPHIB-001
Last Updated: January 17, 2026
Introduction: Understanding the Core Problem of Variability
Researchers using (S)-phenibut in preclinical in vivo models often report a frustrating degree of variability in behavioral outcomes. One study may show significant anxiolytic effects, while another shows none, or even paradoxical agitation. This guide is designed to serve as a technical support resource for scientists and drug development professionals encountering these inconsistencies. We will deconstruct the known pharmacology of (S)-phenibut and systematically address the critical experimental variables that can lead to divergent results.
The primary challenge stems from (S)-phenibut's unique and somewhat counterintuitive pharmacology. Unlike its enantiomer, (R)-phenibut, which is a potent agonist at GABA-B receptors, (S)-phenibut has negligible affinity for the GABA-B receptor .[1][2][3][4] Instead, its primary, well-documented mechanism of action is the binding to and blocking of the α2-δ subunit of voltage-dependent calcium channels (VDCCs), classifying it as a gabapentinoid.[1][4][5][6] This is the same target as gabapentin and pregabalin.[7]
This distinction is critical: many of the classic "GABAergic" effects associated with racemic phenibut (a mix of R and S forms) are driven by the R-enantiomer's action on GABA-B receptors.[2][3][8] The effects of the S-enantiomer are more nuanced and are mediated by the modulation of calcium influx. This fundamental difference is often the first source of experimental confusion and inconsistent outcomes.
Diagram: Mechanism of Action of Phenibut Enantiomers
Caption: Distinct binding profiles of (S)- and (R)-phenibut.
Troubleshooting Guide: A Systematic Approach to Variability
Inconsistent results are rarely random; they are typically a sign of an uncontrolled variable. Use this guide to systematically audit your experimental design and identify potential sources of error.
Diagram: Troubleshooting Workflow
Sources
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. science.rsu.lv [science.rsu.lv]
- 4. science.rsu.lv [science.rsu.lv]
- 5. researchgate.net [researchgate.net]
- 6. Baclofen - Wikipedia [en.wikipedia.org]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation and Stability of (S)-4-Amino-3-phenylbutanoic acid hydrochloride (Baclofen HCl)
An authoritative guide for researchers, scientists, and drug development professionals on the degradation pathways of (S)-4-Amino-3-phenylbutanoic acid hydrochloride.
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your experimental work with this compound, commonly known as Baclofen hydrochloride. The following sections are structured to anticipate and address the challenges you may encounter, ensuring the integrity and success of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the stability and degradation of Baclofen HCl.
Q1: What is the primary degradation pathway for Baclofen?
A1: The most well-documented degradation pathway for Baclofen is intramolecular cyclization, or lactamization, to form the degradation product 4-(4-chlorophenyl)-2-pyrrolidinone. This impurity is frequently referred to as "Impurity A" in pharmacopeial monographs and scientific literature.[1] This reaction involves the loss of a water molecule from the Baclofen molecule.
Q2: Under what conditions is Baclofen most susceptible to degradation?
A2: Baclofen demonstrates notable stability under many conditions. However, forced degradation studies have shown it is most susceptible to degradation under acidic and oxidative conditions.[2][3] Milder degradation has been observed under basic and thermal stress.[2]
Q3: How stable is Baclofen to photolytic and neutral hydrolytic stress?
A3: Baclofen is generally stable under photolytic (UV and visible light) and neutral hydrolytic conditions.[4] Studies have shown no significant degradation when solutions or the solid powder are exposed to light, or when dissolved in neutral pH water.[4]
Q4: Does the hydrochloride salt form influence the stability of Baclofen?
A4: The hydrochloride salt of Baclofen enhances its aqueous solubility and stability in the solid state. In solution, the hydrochloride salt will create a mildly acidic environment. While extensive degradation is seen in strongly acidic conditions, the pH of a simple aqueous solution of Baclofen HCl is not typically low enough to cause significant spontaneous degradation under normal storage conditions.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: Yes, there is evidence of potential incompatibilities. A notable interaction is the Maillard reaction between the primary amine group of Baclofen and the carbonyl group of reducing sugars like lactose, a common filler.[3] This can lead to the formation of adducts. Thermal analysis studies have also been used to screen for incompatibilities with other excipients such as starch, microcrystalline cellulose, and magnesium stearate, though significant destabilizing interactions are not widely reported.[5]
Part 2: Troubleshooting Guide for Experimental Studies
This section addresses specific issues you may encounter during the analysis of Baclofen and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).
Q1: I'm seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A1: An unexpected peak can arise from several sources. Here is a systematic approach to troubleshooting:
-
Step 1: Verify System Purity: Inject a blank (your mobile phase) to ensure the peak is not from a contaminated solvent or a dirty injector.
-
Step 2: Check Your Sample Preparation: Was the sample fully dissolved? Could there be contamination from glassware or other equipment?
-
Step 3: Consider Known Degradants: The most likely degradation product is 4-(4-chlorophenyl)-2-pyrrolidinone (Impurity A). Depending on your HPLC method, its retention time will be different from that of Baclofen. For example, in one reported method, Baclofen had a retention time of approximately 2.8 minutes, while Impurity A eluted at 5.2 minutes.[6] Compare the retention time of your unknown peak to a reference standard of Impurity A if available.
-
Step 4: Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, you can obtain the UV spectrum of the unknown peak. Compare this to the spectrum of Baclofen. A different spectrum suggests a different chromophore and thus a potential degradation product or impurity.
-
Step 5: Employ Mass Spectrometry (MS): The most definitive way to identify an unknown peak is to use LC-MS. The mass-to-charge ratio (m/z) of the unknown peak can help elucidate its structure. For example, Baclofen has an m/z of 214.0629, and its fragmentation pattern can be used for confirmation.[7][8]
Q2: The retention time of my Baclofen peak is shifting between injections. What could be the cause?
A2: Retention time variability is a common HPLC issue and can often be traced back to the mobile phase or the column.
-
Mobile Phase Issues:
-
Inconsistent Composition: If you are mixing solvents online, ensure your pump is functioning correctly. If preparing the mobile phase manually, ensure the composition is accurate for each batch.[9]
-
pH Fluctuation: The retention of Baclofen, being a zwitterionic compound, can be sensitive to the pH of the mobile phase. If your mobile phase is buffered, ensure the buffer is correctly prepared and has not degraded.[10]
-
Temperature Changes: Column temperature can affect retention times. Use a column oven to maintain a consistent temperature.[10]
-
-
Column Issues:
-
Lack of Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Column Contamination: If your samples are not clean, contaminants can build up on the column, affecting retention. Consider using a guard column to protect your analytical column.[9]
-
Q3: My Baclofen peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for a basic compound like Baclofen is often due to secondary interactions with the silica support of the HPLC column.
-
Mobile Phase pH: The amine group in Baclofen can interact with residual silanol groups on the column packing. Operating the mobile phase at a lower pH (e.g., around 3) will ensure the silanols are not ionized, reducing these interactions.
-
Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.[11]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q4: I am not seeing any degradation of Baclofen in my forced degradation study, even under harsh conditions. What should I do?
A4: While Baclofen is relatively stable, significant degradation (typically targeted at 5-20% as per ICH guidelines) should be achievable under appropriate stress conditions.[12]
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH does not yield degradation, you may need to increase the concentration to 1 M or even higher.
-
Increase Temperature: Heating the sample during acid or base hydrolysis can significantly accelerate degradation. Try refluxing the sample for a set period.
-
Extend Exposure Time: If initial time points (e.g., 24 hours) show no degradation, extend the study duration.
-
Check Analytical Method: Ensure your analytical method is capable of separating the degradants from the parent peak. If a degradant co-elutes with Baclofen, you will not observe a decrease in the main peak area.
Part 3: Experimental Protocols
This section provides a standardized protocol for conducting a forced degradation study of Baclofen HCl, consistent with ICH guidelines.
Protocol: Forced Degradation Study of Baclofen Hydrochloride
1. Objective: To identify potential degradation products and pathways for Baclofen HCl under various stress conditions and to demonstrate the stability-indicating nature of the analytical method.
2. Materials:
-
Baclofen HCl reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffer salts for mobile phase (e.g., trifluoroacetic acid, potassium phosphate)
-
Class A volumetric flasks and pipettes
3. Stock Solution Preparation:
-
Prepare a stock solution of Baclofen HCl in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of approximately 1 mg/mL.
4. Stress Conditions (perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute to a final concentration of ~50 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid Baclofen HCl powder in an oven at 105°C for 48 hours.
-
After exposure, allow the powder to cool, then prepare a solution at a concentration of ~50 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid Baclofen HCl powder and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]
-
Prepare/dilute the samples to a final concentration of ~50 µg/mL with the mobile phase.
-
5. HPLC Analysis:
-
Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. An example of such a method is provided in the table below.
-
Monitor for the appearance of new peaks and the decrease in the area of the Baclofen peak.
Data Presentation
Table 1: Summary of Baclofen Degradation under Forced Conditions
| Stress Condition | Reagent/Temperature | Duration | % Degradation (Approx.) | Degradation Products Observed |
| Acid Hydrolysis | 1 M HCl | 24 hrs @ 60°C | 5-15% | Impurity A and other minor peaks |
| Base Hydrolysis | 1 M NaOH | 24 hrs @ 60°C | 5-10% | Impurity A |
| Oxidation | 30% H₂O₂ | 24 hrs @ RT | ~7.5% | Unidentified polar degradants |
| Thermal (Solid) | 105°C | 48 hrs | <5% | Impurity A |
| Photolytic | ICH Guidelines | - | No significant degradation | None |
Note: The % degradation is an approximate range based on literature and may vary depending on the exact experimental conditions.[1][2]
Table 2: Example HPLC Method Parameters for Baclofen and Impurity Analysis
| Parameter | Condition |
| Column | Inertsil ODS 3V (150 x 4.6 mm, C18) |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in water : Acetonitrile (65:35 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 27°C |
| Injection Volume | 10 µL |
| Typical Retention Time | Baclofen: ~2.8 min, Impurity A: ~5.2 min, Impurity B: ~10.8 min |
Source: Adapted from a reported analytical method.[6]
Mandatory Visualizations
Caption: Workflow for a forced degradation study of Baclofen HCl.
Caption: Primary degradation pathway of Baclofen to Impurity A.
Part 4: References
-
Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. ResearchGate. [Link]
-
Chromatograms of Baclofen after (a) acidic hydrolysis; (b) basic... ResearchGate. [Link]
-
VALIDATION OF A SIMPLE REVERSED PHASE-HPLC METHOD FOR THE DETERMINATION OF BACLOFEN IN TABLETS. Drug Analytical Research. [Link]
-
General characterization of baclofen and the excipients under study... ResearchGate. [Link]
-
Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies. National Institutes of Health. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication. PubMed Central. [Link]
-
Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication. ResearchGate. [Link]
-
Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. IOSR Journals. [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
[Identification and quantitative determination of baclofen in human blood by HPLC with mass spectrometry detection]. PubMed. [Link]
-
Formulation of Controlled-Release Baclofen Matrix Tablets II: Influence of Some Hydrophobic Excipients on the Release Rate and In Vitro Evaluation. PubMed Central. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar. [Link]
-
Classics in Chemical Neuroscience: Baclofen. PubMed. [Link]
-
Baclofen. PubChem. [Link]
-
HPLC Troubleshooting Guide. Chromatography Forum. [Link]
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. VALIDATION OF A SIMPLE REVERSED PHASE-HPLC METHOD FOR THE DETERMINATION OF BACLOFEN IN TABLETS | Drug Analytical Research [seer.ufrgs.br]
- 12. US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations - Google Patents [patents.google.com]
- 13. hakon-art.com [hakon-art.com]
- 14. researchgate.net [researchgate.net]
Preventing racemization during (S)-phenibut synthesis
Technical Support Center: (S)-Phenibut Synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (S)-phenibut. As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount. This document provides in-depth, troubleshooting-focused answers to common challenges encountered during the synthesis of this important GABA analogue, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is stereochemical control so critical in the synthesis of phenibut?
The biological activity of phenibut is highly dependent on its absolute configuration. The two enantiomers, (R)-phenibut and (S)-phenibut, exhibit different pharmacological profiles. The primary activity as a GABA-B receptor agonist is attributed to the (R)-enantiomer, which is significantly more potent than the racemic mixture.[1] The (S)-enantiomer is reported to be inactive or significantly less active at the GABA-B receptor.[1] However, both enantiomers appear to interact with voltage-dependent calcium channels.[2]
Therefore, synthesizing the enantiomerically pure (S)-phenibut is essential for:
-
Pharmacological Studies: To accurately investigate its specific biological roles without confounding effects from the more active (R)-enantiomer.
-
Use as a Chiral Building Block: For the synthesis of other complex molecules where stereochemistry is critical.
-
Regulatory Approval: For therapeutic applications, regulatory agencies require well-characterized, single-enantiomer active pharmaceutical ingredients (APIs) to ensure predictable efficacy and safety profiles.
Contamination with the (R)-enantiomer due to racemization can lead to misleading experimental results and represents a critical impurity.
Q2: What is the primary chemical mechanism responsible for racemization during phenibut synthesis?
Racemization in phenibut, like other amino acids, primarily occurs through the deprotonation of the chiral center—the α-carbon (the carbon atom adjacent to the carboxyl group). This leads to the formation of a planar, achiral carbanion or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a mixture of both (S) and (R) enantiomers.[3]
This process can be catalyzed by both acids and bases:[3][4]
-
Base Catalysis: A base directly removes the acidic α-proton, creating the planar carbanion. The strength of the base, steric hindrance, and reaction temperature significantly influence the rate of racemization.[4]
-
Acid Catalysis: Under acidic conditions, protonation of the carbonyl oxygen of the carboxylic acid group makes the α-proton more acidic and susceptible to removal by a weak base (like the solvent), facilitating the formation of the planar enol intermediate.
Any synthetic step involving strong basic or acidic conditions, particularly at elevated temperatures, is a potential hotspot for racemization.
Caption: General mechanism of racemization at the α-carbon.
Q3: My asymmetric Michael addition is giving low enantiomeric excess (e.e.). How can I troubleshoot this?
The asymmetric Michael addition is a powerful method for establishing the chiral center in phenibut precursors.[5][6][7] Low e.e. in this step typically points to issues with the catalyst system or reaction conditions.
Troubleshooting Workflow:
Sources
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creation.com [creation.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Stereochemical Disparity in GABA-B Receptor Affinity: A Comparative Analysis of (S)- and (R)-Phenibut
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction: The Significance of Chirality in Phenibut's Pharmacology
Phenibut (β-phenyl-γ-aminobutyric acid), a derivative of the inhibitory neurotransmitter GABA, is a clinically used neuropsychotropic drug with anxiolytic and nootropic effects.[1] Its structure features a chiral center, giving rise to two stereoisomers: (S)-phenibut and (R)-phenibut. Commercially available phenibut is typically a racemic mixture of both enantiomers.[2] However, emerging research indicates that the pharmacological activity of phenibut is not equally distributed between these two mirror-image molecules. This guide provides a detailed comparison of the GABA-B receptor affinity of (S)- and (R)-phenibut, supported by experimental data, to elucidate the stereoselective nature of its primary mechanism of action. Understanding this disparity is crucial for the rational design of more selective and efficacious therapeutic agents targeting the GABA-B receptor.
The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), plays a critical role in modulating neuronal excitability throughout the central nervous system.[3][4] Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, which collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.[3] The affinity of a ligand for the GABA-B receptor is a key determinant of its potency and pharmacological profile.
Comparative Affinity of Phenibut Enantiomers for the GABA-B Receptor
Experimental evidence from radioligand binding studies has definitively established that the (R)-enantiomer of phenibut is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[5] In fact, the majority of the GABA-B-mediated effects of racemic phenibut can be attributed to the activity of (R)-phenibut.[2][6]
A key study by Dambrova et al. (2008) provided quantitative data on the binding affinities of the phenibut enantiomers using [3H]CGP54626, a selective GABA-B receptor antagonist.[6] The results demonstrated a marked difference in affinity, with (R)-phenibut exhibiting a significantly lower inhibition constant (Ki) compared to racemic phenibut. The (S)-enantiomer was found to be inactive at the GABA-B receptor in this assay.[6]
| Compound | GABA-B Receptor Affinity (Ki) in µM |
| (R)-Phenibut | 92 ± 3 |
| Racemic Phenibut | 177 ± 2 |
| (S)-Phenibut | Inactive |
| Baclofen (Reference Agonist) | 6.0 ± 1 |
| Data from Dambrova et al., 2008.[6] |
These findings are further supported by other studies, which indicate that (R)-phenibut has an affinity for the GABA-B receptor that is more than 100-fold higher than that of (S)-phenibut.[7] It is noteworthy that while (R)-phenibut is the active enantiomer at the GABA-B receptor, both (R)- and (S)-phenibut have been shown to bind to the α2δ subunit of voltage-dependent calcium channels, indicating a multimodal mechanism of action for the racemic mixture.[2][8]
Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity
The determination of binding affinities for (S)- and (R)-phenibut at the GABA-B receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compounds (phenibut enantiomers) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the GABA-B receptor.
Step-by-Step Methodology
-
Membrane Preparation:
-
Whole rat brains are homogenized in a sucrose buffer at 4°C.
-
The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction.
-
The membrane pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances. This washing step is critical for obtaining accurate binding data.[9]
-
The final membrane preparation is resuspended in the binding buffer and the protein concentration is determined using a standard method, such as the Bradford assay.
-
-
Binding Assay:
-
The assay is performed in tubes or a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer containing 2.5 mM CaCl2 (calcium ions are essential for ligand binding to the GABA-B receptor).[9]
-
A fixed concentration of the radioligand, such as [3H]CGP54626, a high-affinity GABA-B antagonist.
-
Increasing concentrations of the unlabeled competitor ligands ((R)-phenibut, (S)-phenibut, or a reference compound like GABA or baclofen).
-
The prepared brain membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GABA-B agonist (e.g., 10 µM GABA).
-
The reaction mixture is incubated at 4°C for a sufficient period to reach equilibrium (e.g., 45 minutes).[10]
-
-
Termination and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value for each competitor, which is the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand.
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Causality Behind Experimental Choices
-
Choice of Radioligand: [3H]CGP54626 is a selective antagonist for the GABA-B receptor, providing a stable and high-affinity probe for the binding site. The use of an antagonist can sometimes offer advantages over an agonist radioligand, as it is less likely to induce receptor conformational changes that could affect binding kinetics.
-
Incubation Temperature: The assay is performed at 4°C to minimize the activity of proteases in the membrane preparation and to ensure the stability of the receptor-ligand complex.
-
Washing Steps: Thorough washing of the membrane preparation is crucial to remove endogenous GABA, which would otherwise compete with the radioligand and the test compounds, leading to an underestimation of their true affinities.[9]
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified GABA-B receptor signaling pathway.
Conclusion and Future Directions
The stereoselective binding of phenibut to the GABA-B receptor, with (R)-phenibut being the pharmacologically active enantiomer, underscores the importance of chirality in drug-receptor interactions. This knowledge has significant implications for drug development, suggesting that the clinical use of enantiomerically pure (R)-phenibut could offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to the racemic mixture. Future research should focus on further characterizing the downstream functional consequences of GABA-B receptor activation by (R)-phenibut and exploring the clinical implications of its stereoselective pharmacology. The development of more potent and selective GABA-B receptor agonists, guided by the structure-activity relationships of compounds like phenibut, remains a promising avenue for the treatment of various neurological and psychiatric disorders.
References
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1-3), 128-134. [Link]
-
Chemia Corp. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]
-
World Health Organization. (2020). Pre-Review Report: PHENIBUT. [Link]
-
Wikipedia. (n.d.). Phenibut. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 40-46. [Link]
-
Bowery, N. G. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience, 1(9), 595-603. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. [Link]
-
Frølund, B., et al. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 24(15), 2791. [Link]
-
Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.4. [Link]
-
Podlewska, A., et al. (2016). Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain. Pharmacological Reports, 68(3), 643-649. [Link]
-
Padgett, C. L., & Lummis, S. C. R. (2008). Unnatural amino acid mutagenesis of the GABA(A) receptor binding site residues reveals a novel cation-pi interaction between GABA and beta 2Tyr97. Journal of Neuroscience, 28(41), 10446-10453. [Link]
-
Gjoni, T., & Schetz, J. A. (2006). Point mutations in either subunit of the GABAB receptor confer constitutive activity to the heterodimer. Molecular Pharmacology, 70(4), 1386-1396. [Link]
-
Papasergi, S., et al. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Biophysical Journal, 120(10), 1859-1871. [Link]
-
Li, Z., et al. (2021). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. [Link]
-
McDonald, P. H., & Connolly, P. J. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Topics in Medicinal Chemistry, 39, 1-36. [Link]
Sources
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
A Comparative Guide to the Mechanisms of Action: Baclofen vs. (S)-4-Amino-3-phenylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two closely related γ-aminobutyric acid (GABA) analogues: Baclofen and (S)-4-Amino-3-phenylbutanoic acid hydrochloride, the active enantiomer of Phenibut. By synthesizing technical data with field-proven insights, this document will elucidate the nuanced pharmacological differences that underpin their distinct therapeutic profiles.
Introduction: Structural Analogues with Divergent Functions
Baclofen, or β-(4-chlorophenyl)-GABA, is a widely prescribed medication primarily used as a muscle relaxant to treat spasticity.[1][2] this compound, a salt of the R-enantiomer of Phenibut (β-phenyl-GABA), is recognized for its anxiolytic and nootropic properties.[3] While both compounds are derivatives of the principal inhibitory neurotransmitter GABA, a subtle alteration in their chemical structures—the presence of a chlorine atom on the phenyl ring of Baclofen—leads to significant differences in their pharmacological activity and clinical applications.[2] The addition of a phenyl ring to the GABA structure in both molecules allows them to cross the blood-brain barrier more effectively than GABA itself.[4]
Primary Mechanism of Action: GABA-B Receptor Agonism
Both Baclofen and Phenibut exert their primary effects by acting as agonists at the GABA-B receptor.[4][5] The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[6][7]
Signaling Cascade:
Activation of the GABA-B receptor by an agonist initiates a downstream signaling cascade through its coupling with Gαi/o proteins.[7][8] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[7]
-
Presynaptic Inhibition: The Gβγ subunit directly inhibits high-voltage-activated N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels.[8] This reduction in calcium influx at the presynaptic terminal inhibits the release of excitatory neurotransmitters.[5][6]
-
Postsynaptic Inhibition: The Gβγ subunit also activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[7][9] This leads to an efflux of potassium ions, causing hyperpolarization of the postsynaptic membrane and reducing neuronal excitability.[9][10]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine monophosphate (cAMP) and reduced protein kinase A (PKA)-mediated signaling.[7][8]
Potency and Affinity:
A critical distinction between Baclofen and Phenibut lies in their affinity and potency at the GABA-B receptor. Baclofen is a significantly more potent agonist.[5] Experimental data shows that Baclofen has a much higher binding affinity for the GABA-B receptor compared to Phenibut. For instance, (R)-Phenibut, the active enantiomer, is responsible for the majority of the agonist activity at the GABA-B receptor.[11] Even so, Baclofen's affinity is substantially higher. This difference in potency is reflected in their clinical dosages, with Baclofen being administered at much lower doses.[5]
Secondary Mechanism of Action: Voltage-Gated Calcium Channels (VGCCs)
A key point of divergence in their mechanisms is the interaction with the α2δ subunit of voltage-gated calcium channels. This interaction is characteristic of the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[12]
-
(S)-4-Amino-3-phenylbutanoic acid (Phenibut): Both the R- and S-enantiomers of Phenibut have been found to bind to the α2δ subunit of VGCCs.[13][14] The binding of Phenibut to this subunit is thought to contribute significantly to its anxiolytic and anti-nociceptive effects, independent of its action at the GABA-B receptor.[13][14]
-
Baclofen: While Baclofen has been shown to have some weak activity at the α2δ subunit, its affinity is considerably lower than that of Phenibut.[13][5] Therefore, this interaction is generally not considered to be clinically relevant to Baclofen's primary therapeutic effects.[5]
Comparative Pharmacological Data
The following table summarizes the key quantitative differences in the binding affinities of Baclofen and Phenibut at their primary and secondary targets.
| Compound | Target | Binding Affinity (Ki) | Reference |
| Baclofen | GABA-B Receptor | ~6 µM (racemic) | [11] |
| α2δ Subunit of VGCC | 156 µM | [13][14] | |
| (R)-Phenibut | GABA-B Receptor | 92 µM | [11] |
| α2δ Subunit of VGCC | 23 µM | [13][14] | |
| (S)-Phenibut | GABA-B Receptor | No significant binding | [13] |
| α2δ Subunit of VGCC | 39 µM | [13][14] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols for Mechanistic Investigation
To empirically determine and compare the mechanistic properties of these compounds, the following validated experimental workflows are recommended.
Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of Baclofen and Phenibut for the GABA-B receptor.
-
Causality: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity, a fundamental parameter for characterizing any receptor ligand.
-
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing recombinant human GABA-B receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15] Perform a series of centrifugations to isolate a crude membrane fraction, washing repeatedly to remove endogenous GABA.[16] Resuspend the final pellet in a binding buffer to a protein concentration of approximately 1 mg/mL.[16]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable GABA-B radioligand (e.g., [³H]CGP54626 or [³H]Baclofen), and varying concentrations of the unlabeled test compound (Baclofen or Phenibut).[16][17]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.[18] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional G-Protein Activation
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of Baclofen and Phenibut in stimulating G-protein activation downstream of the GABA-B receptor.
-
Causality: This functional assay directly measures the initial step of signal transduction following receptor activation: the exchange of GDP for GTP on the Gα subunit.[19][20] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins, providing a reliable measure of agonist activity.[21]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GABA-B receptor as described in Protocol 1.
-
Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The presence of GDP is crucial for maintaining the G-protein in its inactive state prior to agonist stimulation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the agonist (Baclofen or Phenibut), and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. During this time, agonist-bound receptors will catalyze the binding of [³⁵S]GTPγS to the Gα subunits.[19]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, similar to the binding assay.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values for each compound.
-
Conclusion: A Tale of Two GABA Analogues
While Baclofen and this compound (Phenibut) share a primary mechanism as GABA-B receptor agonists, their pharmacological profiles are distinctly different. Baclofen is a potent, selective GABA-B agonist, with its therapeutic effects as a muscle relaxant directly attributable to this action.[1][5] In contrast, Phenibut is a much weaker GABA-B agonist but possesses a clinically relevant secondary mechanism: the binding to the α2δ subunit of voltage-gated calcium channels.[13][14] This dual mechanism likely underlies its unique anxiolytic and nootropic profile. These fundamental differences in receptor affinity and target engagement underscore the importance of subtle molecular modifications in drug design and provide a clear rationale for their divergent clinical applications.
References
- Vertex AI Search. (2025). Pharmacology of Baclofen ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Wikipedia. (n.d.). Baclofen.
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?.
- ResearchGate. (n.d.).
- Dr.Oracle. (2025).
- Neurology. (2012).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs.
- RSU Research Portal. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL.
- YouTube. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor.
- Reactome Pathway Database. (n.d.).
- PMC - PubMed Central. (n.d.).
- PubMed. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects.
- PMC - PubMed Central. (n.d.).
- PMC - PubMed Central. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- Semantic Scholar. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.
- PMC - PubMed Central. (n.d.). Activation of the γ-Aminobutyric Acid Type B (GABAB)
- NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.
- ResearchGate. (2025). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF.
- LongeCity. (2016). Phenibut and Baclofen cross addictive? - Brain Health.
- Quora. (2016). Does phenibut have the same muscle-relaxing properties as Baclofen?.
- PubMed Central. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
- PMC - PubMed Central. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Springer Nature Experiments. (n.d.).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- World Health Organization (WHO). (n.d.). Unedited - Advance copy Pre-Review Report: PHENIBUT.
- PDSP. (n.d.). GABA.
- Wikipedia. (n.d.). Phenibut.
- ACS Omega. (2025).
- Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
- RxList. (n.d.). Phenibut: Health Benefits, Side Effects, Uses, Dose & Precautions.
- PubMed. (n.d.). Functional biology of the alpha(2)
- PubMed. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Baclofen - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. science.rsu.lv [science.rsu.lv]
- 14. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Researcher's Guide to Differentiating Phenibut Enantiomers Using NMR with a Chiral Solvating Agent
In the realm of pharmaceutical analysis and development, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles. A case in point is Phenibut (4-Amino-3-phenylbutanoic acid), a neuropsychotropic drug used in its racemic form, yet its therapeutic effects are overwhelmingly attributed to one of its enantiomers. This guide provides an in-depth, technical comparison and a detailed experimental workflow for the differentiation and quantification of phenibut enantiomers using Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral solvating agent (CSA).
The Imperative of Chiral Discrimination: The Case of Phenibut
Phenibut is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is prescribed for conditions like anxiety, insomnia, and post-traumatic stress disorder. It is commercially available as a racemic mixture, containing equal amounts of (R)- and (S)-phenibut. However, research has unequivocally demonstrated that the pharmacological activity resides almost exclusively in the (R)-enantiomer.
Studies have shown that (R)-phenibut is approximately twice as potent as the racemic mixture, while (S)-phenibut is largely inactive in pharmacological tests for locomotor activity, antidepressant effects, and pain relief.[1][2] The therapeutic action of (R)-phenibut is linked to its affinity for the GABAB receptor, whereas (S)-phenibut shows no significant binding.[1][2] Furthermore, both enantiomers have been found to bind to the α2-δ subunit of voltage-dependent calcium channels, though with different affinities, which may contribute to some of the compound's effects.[3] This stark difference in bioactivity underscores the importance of robust analytical methods to determine the enantiomeric purity of phenibut for quality control, research, and the development of potentially more effective, single-enantiomer therapeutics.
Principle of Enantiomeric Differentiation by NMR
Standard NMR spectroscopy is inherently "blind" to chirality; in an achiral solvent, enantiomers are isochronous and produce identical spectra.[4] To overcome this, a chiral environment must be introduced to induce anisochrony, or non-equivalence, between the enantiomers.[2] This is achieved by adding a chiral solvating agent (CSA).
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte's enantiomers.[1] These diastereomeric complexes have different spatial arrangements and, consequently, distinct physicochemical properties. In the NMR experiment, this difference manifests as separate resonance signals for the corresponding nuclei of each enantiomer, allowing for their individual quantification. The general principle is illustrated below:
-
Analyte (Racemic): R-enantiomer (R) and S-enantiomer (S)
-
Chiral Solvating Agent: CSA (enantiopure, e.g., S-CSA)
-
Interaction:
-
R + S-CSA ⇌ [R---S-CSA] (Diastereomeric Complex 1)
-
S + S-CSA ⇌ [S---S-CSA] (Diastereomeric Complex 2)
-
Because [R---S-CSA] and [S---S-CSA] are diastereomers, they are energetically and structurally distinct, leading to different chemical shifts (δ) for the protons of R and S in the NMR spectrum.
Selecting the Optimal Chiral Solvating Agent for Phenibut
The choice of CSA is critical and depends on the functional groups and overall structure of the analyte. For phenibut, which is an amino acid derivative with a phenyl group, cyclodextrins are an excellent class of CSAs. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5]
Beta-cyclodextrin (β-CD) is particularly well-suited for this application. Its cavity size is appropriate to include the phenyl ring of phenibut. The chiral environment of the cyclodextrin, with its numerous stereocenters, interacts differently with the (R)- and (S)-enantiomers, leading to the formation of diastereomeric inclusion complexes with varying stability and geometry.[6] This differential interaction is the key to resolving their NMR signals.
Experimental Protocol: Differentiating Phenibut Enantiomers with β-Cyclodextrin
This section provides a detailed, step-by-step methodology for the enantiomeric differentiation of racemic phenibut hydrochloride using ¹H NMR spectroscopy and β-cyclodextrin as the CSA.
Materials and Equipment
-
Racemic (±)-Phenibut Hydrochloride
-
(R)-Phenibut Hydrochloride (for reference)
-
(S)-Phenibut Hydrochloride (for reference)
-
β-Cyclodextrin (high purity)
-
Deuterium Oxide (D₂O, 99.9%)
-
NMR Spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Workflow Diagram
Caption: Host-guest complexation leading to distinct NMR signals.
Method Validation and Applications
To ensure the reliability of this method, it is essential to perform validation experiments. This includes analyzing enantiomerically pure samples of (R)- and (S)-phenibut with the β-cyclodextrin to unambiguously assign the resolved peaks in the racemic mixture's spectrum. Furthermore, preparing and analyzing samples with known, non-racemic ratios of the enantiomers can be used to create a calibration curve and confirm the linearity and accuracy of the integration.
This NMR-based method is a powerful, non-destructive, and relatively rapid alternative to chiral chromatography. It is particularly valuable in drug development for monitoring the stereochemical outcome of asymmetric syntheses and for the quality control of raw materials and final products, ensuring that the pharmacological profile is consistent and predictable.
References
-
Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1-3), 128-134. [Link]
- D'Oca, C. R. M., et al. (2017). Synthesis and pharmacological evaluation of enantiopure phenibut and its analogues. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.
-
Uccello-Barretta, G., Balzano, F., et al. (2010). Permethylated β-Cyclodextrin as Chiral Solvating Agent for the NMR Assignment of the Absolute Configuration of Chiral Trisubstituted Allenes. The Journal of Organic Chemistry, 75(2), 443-450. [Link]
- Ghislieri, D., et al. (2015). Enantioselective synthesis of (R)-phenibut. Tetrahedron: Asymmetry, 26(12-13), 655-659.
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. Expert Committee on Drug Dependence. [Link]
- Harata, K., & Uedaira, H. (1975). The Structures of the Cyclodextrin Complexes with Drugs. Bulletin of the Chemical Society of Japan, 48(2), 375-378.
- Wenzel, T. J. (2017). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
-
PubChem. (n.d.). Phenibut. National Center for Biotechnology Information. [Link]
-
Elbashir, A. A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Analytical Methods, 16(3), 2663-2670. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]
-
Ye, Y., et al. (2012). Chiral metabonomics: 1H NMR-based enantiospecific differentiation of metabolites in human urine via direct cosolvation with β-cyclodextrin. Analytical Chemistry, 84(7), 3195-3199. [Link]
- Dodziuk, H. (Ed.). (2006).
- Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875-1918.
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000336). [Link]
-
Lapin, I. (2001). Phenibut (β-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Schneider, H. J., Hacket, F., & Rüdiger, V. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1786. [Link]
-
Zazybin, A., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences, 4(75). [Link]
-
Bencsura, A., et al. (2022). Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study. Molecules, 27(7), 2216. [Link]
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
-
Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]
-
Bull, S. D., et al. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(2), 358-361. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07410J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral metabonomics: 1H NMR-based enantiospecific differentiation of metabolites in human urine via direct cosolvation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral discrimination in cyclodextrin complexes of amino acid derivatives: β-cyclodextrin/ N-acetyl-l-phenylalanine and N-acetyl- d-phenylalanine complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenibut and Gabapentin in Preclinical Models of Neuropathic Pain
A Technical Guide for Researchers and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] While various pharmacological agents are employed for its management, a clear understanding of their comparative efficacy and underlying mechanisms in relevant preclinical models is crucial for advancing novel therapeutics. This guide provides an in-depth, head-to-head comparison of two such agents, phenibut and gabapentin, focusing on their performance in established rodent models of neuropathic pain.
Mechanistic Underpinnings: A Tale of Two Gabapentinoids
Both phenibut and gabapentin are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] However, their primary mechanisms of analgesic action are now understood to extend beyond simple GABAergic modulation.
Gabapentin , a first-line treatment for neuropathic pain, exerts its effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction inhibits the trafficking of these channels to the presynaptic terminal, thereby reducing the release of excitatory neurotransmitters like glutamate and substance P, which are key mediators of pain signaling.[4][5] While structurally a GABA analogue, gabapentin does not directly bind to GABA receptors or influence GABA uptake or degradation.[5]
Phenibut , a neuropsychotropic drug developed in the 1960s, has a more complex pharmacological profile.[6][7] It acts as a GABA-B receptor agonist, although with significantly lower affinity than baclofen.[2] More pertinent to its analgesic properties, research has revealed that phenibut, much like gabapentin, also binds to the α2δ-1 subunit of VGCCs, classifying it as a gabapentinoid.[2][8][9] The (R)-enantiomer is the more pharmacologically active form at the GABA-B receptor, while both (R)- and (S)-enantiomers exhibit affinity for the α2δ-1 subunit.[2][9]
Signaling Pathway Diagram
Caption: Mechanisms of action for gabapentin and phenibut.
Preclinical Neuropathic Pain Models: Inducing a Painful State
To evaluate the analgesic efficacy of phenibut and gabapentin, robust and reproducible animal models of neuropathic pain are essential. The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are two of the most widely used and well-characterized surgical models in rodents.[10][11][12]
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to inflammation, swelling, and subsequent peripheral pain.[13][14] This procedure results in a partial nerve injury that mimics chronic nerve compression conditions in humans.[1]
Spared Nerve Injury (SNI) Model
In the SNI model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, while the sural nerve is left intact.[15][16] This creates a highly consistent and long-lasting mechanical allodynia in the territory of the spared sural nerve.[11][15]
Assessing Analgesic Efficacy: Behavioral Readouts
The primary behavioral endpoints for assessing neuropathic pain in these models are mechanical allodynia and thermal hyperalgesia.
-
Mechanical Allodynia: This is the perception of pain from a normally non-painful stimulus. It is commonly measured using the von Frey test , where calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[10][17][18]
-
Thermal Hyperalgesia: This refers to an increased sensitivity to a painful heat stimulus. The Hargreaves test is the standard method for its assessment, measuring the latency of paw withdrawal from a radiant heat source.[19][20][21]
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical comparison.
Head-to-Head Comparison: Efficacy Data
While direct, side-by-side comparative studies of phenibut and gabapentin in the same neuropathic pain models are limited in the published literature, inferences can be drawn from their individual performances.
| Neuropathic Pain Model | Species | Pain Assessment | Phenibut Findings | Gabapentin Findings |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia (von Frey) | Significant inhibitory effect on tactile allodynia, with the R-isomer showing a stronger, dose-dependent effect.[22] | Dose-dependent reversal of tactile allodynia.[1] |
| Spared Nerve Injury (SNL) | Mouse | Mechanical Allodynia (von Frey) | Data not readily available in published literature | Effective in reducing allodynia at its peak.[23] |
| Streptozotocin-induced Diabetic Neuropathy | Rat | Mechanical Allodynia & Thermal Hyperalgesia | Data not readily available in published literature | Significant reduction in both mechanical allodynia and thermal hyperalgesia.[24] |
| Formalin Test (Chronic Phase) | Rat | Nociceptive Behaviors | Data not readily available in published literature | Significantly suppressed the late phase response, which is indicative of chronic inflammatory pain.[25] |
Note: The table above summarizes findings from various studies. Direct comparison should be made with caution due to potential variations in experimental protocols.
Discussion and Future Directions
The available preclinical data suggests that both phenibut and gabapentin are effective in attenuating neuropathic pain behaviors in rodent models. Their shared mechanism of action at the α2δ-1 subunit of VGCCs likely underlies this analgesic efficacy.[22]
A key area for future research is the direct, head-to-head comparison of these two compounds within the same study, using identical neuropathic pain models and behavioral assessment paradigms. This would provide a more definitive understanding of their relative potencies and efficacies. Furthermore, exploring the contribution of phenibut's GABA-B receptor agonism to its overall analgesic profile in neuropathic pain states warrants further investigation.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Surgery (Rat Model)
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a skin incision on the dorsal aspect of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the muscle to expose the common sciatic nerve.[1]
-
Free approximately 7 mm of the nerve proximal to its trifurcation.[12]
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.[12][26] The ligatures should be tight enough to elicit a brief twitch in the respective muscle.[12]
-
Close the muscle layer with sutures and the skin incision with wound clips.[13]
-
Allow the animal to recover for a minimum of 3 days before behavioral testing.[13]
Spared Nerve Injury (SNI) Surgery (Mouse Model)
-
Anesthetize the mouse as described for the CCI model.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[27]
-
Carefully isolate the tibial and common peroneal nerves.[27]
-
Tightly ligate these two nerves with a suture (e.g., 6-0 silk).[27]
-
Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.[15]
-
Ensure the sural nerve remains untouched and intact.[15][27]
-
Close the muscle and skin layers as previously described.
Von Frey Test for Mechanical Allodynia
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[18]
-
Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.[10]
-
Begin with a filament below the expected withdrawal threshold and present it with enough force to cause a slight buckling.
-
A positive response is characterized by a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[28]
Hargreaves Test for Thermal Hyperalgesia
-
Place the animal in a plexiglass enclosure on a glass plate and allow for acclimation.[29]
-
Position a radiant heat source underneath the glass plate, targeting the plantar surface of the hind paw.[21]
-
Activate the heat source and start a timer.[21]
-
The timer stops automatically when the animal withdraws its paw.[21]
-
Record the paw withdrawal latency. A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[21]
References
-
Manik, L., Naz, F., & Garg, S. (2021). Implications and mechanism of action of gabapentin in neuropathic pain. PubMed. [Link]
-
Richner, M., Bjerrum, O. J., Nykjaer, A., & Vaegter, C. B. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2773. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gabapentin?. [Link]
-
Dr.Oracle. (2023). What is the mechanism of gabapentin (Neurontin) in treating neuropathic pain?. [Link]
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1938. [Link]
-
Yang, P. P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(14), e3688. [Link]
- Manners, T. W. (2003). The mechanism of action of gabapentin in neuropathic pain.
-
Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. [Link]
-
Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. [Link]
-
Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(16), e2507. [Link]
-
Gatch, M. B. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Psychiatry, 2018, 9864285. [Link]
-
Richner, M., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), 3092. [Link]
-
Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. [Link]
-
Richner, M., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), 3092. [Link]
-
MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. [Link]
-
JoVE. (2022). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. [Link]
-
BioMed. (2023). How to conduct Von Frey Test?. [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [Link]
-
Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. [Link]
-
Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]
-
Creative Biolabs. (n.d.). Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service. [Link]
-
Martin, L., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3778. [Link]
-
Wu, J., et al. (2014). Thermal nociception using a modified Hargreaves method in primates and humans. Neural Regeneration Research, 9(12), 1229–1234. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Hargreaves-Nociception Test. [https://mmpc.org/ FAIR/mmpc_sop.php?sop_id=100]([Link] FAIR/mmpc_sop.php?sop_id=100)
-
Belozertseva, I., et al. (2015). Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain. Pharmacological Reports, 68(3), 681-685. [Link]
-
Gahr, M., et al. (2023). Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks. Deutsches Ärzteblatt International, 120(24), 417-422. [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Wikipedia. (n.d.). Phenibut. [Link]
- Swarup, A., et al. (2016). A comparative study of efficacy of gabapentin in inflammation induced neuropathic animal pain models with conventional analgesic diclofenac. International Journal of Research in Medical Sciences, 4(6), 2097-2100.
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Swarup, A., Agarwal, R., Malhotra, S., & Dube, A. S. (2016). A comparative study of efficacy of gabapentin in inflammation induced neuropathic animal pain models with conventional analgesic diclofenac. International Journal of Research in Medical Sciences, 4(6), 2097-2100. [Link]
-
Al-Shdefat, A. M., et al. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Medicina, 59(11), 1937. [Link]
-
Tiziano, F. D., et al. (2021). Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A. Medicina, 57(1), 66. [Link]
-
Lahav CRO. (n.d.). Peripheral Neuritis Trauma in Pigs: A Neuropathic Pain Model. [Link]
-
Amjad, M. A., & Reddy, P. N. (2024). Gabapentin. In StatPearls. StatPearls Publishing. [Link]
-
Rodríguez-Muñoz, M., et al. (2023). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology, 14, 1288732. [Link]
Sources
- 1. aragen.com [aragen.com]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 4. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. mdbneuro.com [mdbneuro.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. msjonline.org [msjonline.org]
- 26. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 29. mmpc.org [mmpc.org]
A Comparative Guide to the Bioanalytical Validation of (S)-Phenibut in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise and accurate quantification of (S)-phenibut in plasma is paramount for pharmacokinetic, toxicokinetic, and clinical studies. As the pharmacologically active enantiomer of phenibut, its selective measurement provides crucial data for understanding its efficacy and safety profile. This guide offers a comprehensive comparison of two primary analytical methodologies for the validation of (S)-phenibut in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of their performance characteristics. This document is intended to serve as a practical resource for researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs.
Introduction: The Significance of (S)-Phenibut Quantification
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug used for a variety of indications, including anxiety and insomnia. It possesses a chiral center, existing as two enantiomers: (S)-phenibut and (R)-phenibut. The pharmacological activity of phenibut is primarily attributed to the (S)-enantiomer. Therefore, the stereospecific quantification of (S)-phenibut in biological matrices such as plasma is critical for accurately characterizing its pharmacokinetic and pharmacodynamic properties. A validated bioanalytical method ensures that the data generated is reliable and can be used to make informed decisions in drug development and clinical practice.
The validation of a bioanalytical method is a regulatory requirement and is essential for ensuring the integrity of study data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, which outline the necessary parameters to be evaluated. These include selectivity, sensitivity, accuracy, precision, linearity, and stability.
This guide will compare and contrast two powerful analytical techniques for the determination of (S)-phenibut in plasma, providing the technical details and rationale to assist in methodological selection and implementation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision in bioanalytical method development, with significant implications for sensitivity, selectivity, and sample throughput. Here, we compare the gold standard, LC-MS/MS, with the more accessible HPLC-UV for the specific application of (S)-phenibut quantification in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other components in the plasma extract on an HPLC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored, providing a high degree of certainty in identification and quantification.
Advantages:
-
High Sensitivity: LC-MS/MS offers excellent sensitivity, often achieving lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range. This is particularly advantageous for studies with low dosage administration or for characterizing the terminal elimination phase of the drug.
-
High Selectivity: The use of multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing the potential for interference from endogenous plasma components or co-administered drugs.
-
High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation, can analyze a large number of samples in a relatively short time.
Considerations:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect accuracy and precision. This necessitates careful method development and validation, often employing a stable isotope-labeled internal standard.
-
Cost and Complexity: LC-MS/MS instruments are a significant capital investment and require specialized expertise for operation and maintenance.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV separates the analyte of interest based on its affinity for a stationary phase within an HPLC column. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is proportional to the absorbance. For chiral separations, a chiral stationary phase (CSP) is employed to resolve the enantiomers.
Advantages:
-
Accessibility and Cost-Effectiveness: HPLC-UV systems are more widely available and less expensive to purchase and operate than LC-MS/MS instruments.
-
Robustness: The technique is generally robust and less susceptible to certain types of matrix effects compared to LC-MS/MS.
Considerations:
-
Lower Sensitivity: The sensitivity of HPLC-UV is typically in the µg/mL to high ng/mL range, which may not be sufficient for all pharmacokinetic studies.
-
Potential for Interference: The selectivity of UV detection is lower than that of mass spectrometry, making the method more prone to interference from compounds that absorb at the same wavelength as the analyte. This necessitates more rigorous sample cleanup and chromatographic separation.
-
Chiral Separation Challenges: Achieving baseline separation of enantiomers on a chiral column can require significant method development, including screening of different columns and mobile phases.
Performance Comparison: LC-MS/MS vs. HPLC-UV for (S)-Phenibut
The following table summarizes the expected performance characteristics of validated LC-MS/MS and HPLC-UV methods for the analysis of (S)-phenibut in plasma. The data presented is a synthesis of values reported in the literature for racemic phenibut and similar chiral compounds, providing a benchmark for method development.
| Parameter | LC-MS/MS | HPLC-UV (with Chiral Separation) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 50 - 500 ng/mL |
| Linearity Range | 0.1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Sample Volume | 50 - 200 µL | 100 - 500 µL |
| Analysis Time per Sample | 2 - 10 minutes | 10 - 30 minutes |
| Internal Standard | Stable Isotope-Labeled (e.g., Phenibut-d4) | Structural Analog |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of (S)-phenibut in plasma using both LC-MS/MS and HPLC-UV. These protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.
Sample Preparation: A Critical First Step
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest. The choice of technique depends on the required level of cleanliness and the analytical method being used.
A simple and rapid method suitable for initial cleanup, particularly for LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Phenibut-d4 for LC-MS/MS or a structural analog for HPLC-UV).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Provides a cleaner extract than PPT and is often preferred for HPLC-UV analysis to minimize interferences.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Diagram of the Sample Preparation Workflow:
Caption: General workflow for plasma sample preparation.
LC-MS/MS Method Protocol
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based)
-
Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 25 - 40°C
-
Injection Volume: 5 - 20 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
(S)-Phenibut: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard (e.g., Phenibut-d4): Precursor ion (m/z) → Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or ligand exchange).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal phase chromatography, or a mixture of aqueous buffer and organic solvent for reversed-phase chromatography. The choice will depend on the chiral stationary phase.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 20 - 35°C
-
Detection Wavelength: Determined by acquiring the UV spectrum of (S)-phenibut (typically around 210-220 nm).
-
Injection Volume: 20 - 100 µL
Bioanalytical Method Validation: A Framework for Trustworthiness
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The following parameters, as outlined in the ICH M10 guideline, must be thoroughly evaluated.
Diagram of the Bioanalytical Method Validation Process:
Caption: Key parameters for bioanalytical method validation.
Detailed Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Linearity and Range: The relationship between the instrument response and the concentration of the analyte. A calibration curve is constructed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple concentration levels (low, medium, and high quality control samples).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is a critical parameter for LC-MS/MS methods.
-
Extraction Recovery: The efficiency of the extraction procedure in recovering the analyte from the plasma matrix.
Conclusion and Recommendations
Both LC-MS/MS and HPLC-UV can be successfully validated for the quantification of (S)-phenibut in plasma. The choice of method will ultimately depend on the specific requirements of the study.
-
LC-MS/MS is the recommended method for regulated bioanalytical studies due to its superior sensitivity and selectivity. This is particularly important for pharmacokinetic studies that require characterization of the full concentration-time profile, including the elimination phase where concentrations are low. The use of a stable isotope-labeled internal standard is strongly advised to mitigate potential matrix effects.
-
HPLC-UV with chiral separation offers a viable alternative when high sensitivity is not a primary requirement or when access to LC-MS/MS instrumentation is limited. This method can be suitable for studies where plasma concentrations are expected to be in the higher ng/mL to µg/mL range. Careful optimization of the chiral separation and rigorous sample cleanup are essential to ensure selectivity and minimize interferences.
By carefully considering the principles, performance characteristics, and detailed protocols outlined in this guide, researchers can confidently select and validate a robust and reliable analytical method for the quantification of (S)-phenibut in plasma, thereby ensuring the generation of high-quality data for their research and development programs.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29. [Link]
- Grinberga, S., Zvejniece, L., Liepinsh, E., Dambrova, M., & Pugovics, O. (2008).
Navigating the Nuances of GABAergic Modulation: A Comparative Guide to (S)-Phenibut's Cross-Reactivity in GABA Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, understanding the precise interactions of novel compounds with their biological targets is paramount. This guide offers a deep dive into the cross-reactivity profile of (S)-phenibut, a GABA analogue, in GABA receptor binding assays. As Senior Application Scientists, we recognize the critical need for objective, data-driven comparisons to inform research and development. Herein, we dissect the binding affinities of (S)-phenibut and its enantiomeric counterpart, (R)-phenibut, at GABA-A and GABA-B receptors, and explore its engagement with the α2-δ subunit of voltage-gated calcium channels (VDCCs), providing a comprehensive perspective on its mechanism of action.
The Enantiomeric Specificity of Phenibut: A Tale of Two Molecules
Phenibut, chemically known as β-phenyl-γ-aminobutyric acid, is a chiral molecule existing as two stereoisomers: (R)-phenibut and (S)-phenibut. Experimental evidence robustly demonstrates that the pharmacological activity of racemic phenibut is primarily attributable to the (R)-enantiomer, which exhibits significantly higher affinity for the GABA-B receptor.[1][2] Conversely, (S)-phenibut is largely inactive at the GABA-B receptor.[1][2] This stereoselectivity is a crucial consideration in the interpretation of binding assay data and in understanding the compound's overall pharmacological profile.
While phenibut is primarily recognized as a GABA-B receptor agonist, it also exhibits activity as a gabapentinoid, binding to the α2-δ subunit of VDCCs.[3][4][5] Interestingly, both enantiomers display affinity for this site, adding another layer of complexity to their pharmacological actions.[3][4]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values in µM) of phenibut enantiomers and related compounds for GABA-B receptors and the α2-δ subunit of VDCCs, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Radioligand | Ki (µM) | Reference |
| (R)-Phenibut | GABA-B Receptor | [3H]CGP54626 | 92 ± 3 | [1][2] |
| (S)-Phenibut | GABA-B Receptor | [3H]CGP54626 | Inactive | [1][2] |
| Racemic Phenibut | GABA-B Receptor | [3H]CGP54626 | 177 ± 2 | [1][2] |
| Baclofen | GABA-B Receptor | [3H]CGP54626 | 6.0 ± 1 | [1][2] |
| (R)-Phenibut | α2-δ of VDCC | [3H]Gabapentin | 23 | [3][4] |
| (S)-Phenibut | α2-δ of VDCC | [3H]Gabapentin | 39 | [3][4] |
| Baclofen | α2-δ of VDCC | [3H]Gabapentin | 156 | [3][4] |
| Gabapentin | α2-δ of VDCC | [3H]Gabapentin | 0.05 | [3][4] |
It is important to note that direct, side-by-side comparative binding assays of (S)-phenibut at GABA-A versus GABA-B receptors under identical experimental conditions are not extensively reported in the literature. However, it is widely accepted that phenibut's activity at GABA-A receptors is significantly lower than at GABA-B receptors.[6][7]
Dissecting the Signaling Pathways: GABA-A vs. GABA-B Receptors
The functional consequences of a ligand binding to GABA-A and GABA-B receptors are fundamentally different, owing to their distinct structures and signaling mechanisms.
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels, specifically chloride (Cl⁻) channels.[8][9][10] Upon binding of an agonist like GABA, the channel opens, allowing an influx of Cl⁻ ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[11]
Caption: GABA-A receptor signaling cascade.
GABA-B Receptor Signaling Pathway
In contrast, GABA-B receptors are G-protein coupled receptors (GPCRs).[12][13][14] Upon agonist binding, they activate intracellular signaling cascades through G-proteins (Gi/o).[12][14][15] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, primarily the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[12][15][16][17] These actions result in a slower, more prolonged inhibitory effect on neuronal activity.
Caption: GABA-B receptor signaling cascade.
Experimental Protocols: A Guide to GABA Receptor Binding Assays
The following protocols provide a framework for conducting radioligand binding assays to determine the affinity of test compounds for GABA-A and GABA-B receptors. These are standardized methods that ensure reproducibility and reliability of the obtained data.
GABA-A Receptor Binding Assay ([3H]Muscimol)
This assay measures the ability of a test compound to displace the radiolabeled GABA-A agonist, [3H]muscimol, from its binding site on the receptor.[18][19][20][21][22]
Caption: GABA-A receptor binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension and recentrifugation in fresh buffer to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes, a fixed concentration of [3H]muscimol (typically in the low nM range), and varying concentrations of the test compound ((S)-phenibut).
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of a known GABA-A agonist (e.g., unlabeled GABA or muscimol).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
GABA-B Receptor Binding Assay ([3H]CGP54626)
This assay is designed to measure the affinity of a test compound for the GABA-B receptor by its ability to compete with the high-affinity antagonist radioligand, [3H]CGP54626.[1][2][23][24][25][26]
Caption: GABA-B receptor binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Follow a similar procedure as for the GABA-A receptor assay, often using brain regions with high GABA-B receptor density, such as the cerebellum.
-
The buffer system typically includes divalent cations like Ca²⁺, which can modulate ligand binding to GABA-B receptors.
-
-
Binding Assay:
-
Combine the prepared membranes, a fixed concentration of [3H]CGP54626 (typically in the low nM range), and a range of concentrations of the test compound.
-
Define non-specific binding using a high concentration of a known GABA-B ligand (e.g., unlabeled baclofen or GABA).
-
Incubate the assay tubes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Employ rapid filtration to separate bound and free radioligand.
-
Wash the filters with cold buffer.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Perform the same data analysis steps as outlined for the GABA-A receptor binding assay to determine the IC50 and Ki values for the test compound.
-
Conclusion: A Nuanced Pharmacological Profile
The evidence from GABA receptor binding assays clearly indicates that (S)-phenibut exhibits a nuanced and stereoselective pharmacological profile. Its primary interaction is with the GABA-B receptor, where the (R)-enantiomer is the pharmacologically active form. The cross-reactivity with the GABA-A receptor is significantly lower. Furthermore, both enantiomers of phenibut demonstrate affinity for the α2-δ subunit of voltage-gated calcium channels, a mechanism shared with gabapentinoids. This dual mechanism of action underscores the importance of comprehensive binding studies to fully elucidate the pharmacological effects of novel compounds. For researchers in drug development, a thorough understanding of these interactions is essential for designing compounds with improved selectivity and for accurately predicting their in vivo effects.
References
-
GABAA receptors: ligand-gated Cl- ion channels modulated by multiple drug-binding sites. Trends in Pharmacological Sciences. Available at: [Link]
-
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Cellular and Molecular Life Sciences. Available at: [Link]
-
R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]
-
R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal. Available at: [Link]
-
Structure, Function, and Modulation of GABAA Receptors. Physiological Reviews. Available at: [Link]
-
GABAB receptor coupling to G-proteins and ion channels. Current Neuropharmacology. Available at: [Link]
-
GABAA Receptor Chloride Ion Channels. ResearchGate. Available at: [Link]
-
GABAB Receptor Coupling to G-proteins and Ion Channels. ResearchGate. Available at: [Link]
-
Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Modulation of mammalian dendritic GABAA receptor function by the kinetics of Cl− and HCO3− transport. The Journal of Physiology. Available at: [Link]
-
GABA and the GABAA Receptor. Alcohol Health and Research World. Available at: [Link]
-
R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Semantic Scholar. Available at: [Link]
-
Determination of GAB A Levels by a [3H]Muscimol Radioreceptor Assay. ResearchGate. Available at: [Link]
-
Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Neuropsychopharmacology. Available at: [Link]
-
R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. Available at: [Link]
-
Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Available at: [Link]
-
Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Available at: [Link]
-
Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British Journal of Pharmacology. Available at: [Link]
-
Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry. Available at: [Link]
-
[3H]CGP54626 competition binding assay of compounds 23 and 28 in... ResearchGate. Available at: [Link]
-
Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells. British Journal of Pharmacology. Available at: [Link]
-
Determination of GAB A Levels by a [3H]Muscimol Radioreceptor Assay. ResearchGate. Available at: [Link]
-
Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
-
Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana). Brain Research. Available at: [Link]
-
F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. Available at: [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules. Available at: [Link]
-
Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry. Available at: [Link]
-
Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj. ResearchGate. Available at: [Link]
-
Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. Available at: [Link]
-
Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews. Available at: [Link]
-
Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Defining Affinity with the GABAA Receptor. The Journal of Neuroscience. Available at: [Link]
Sources
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. researchgate.net [researchgate.net]
- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptors: ligand-gated Cl- ion channels modulated by multiple drug-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of GABA levels by a [3H]muscimol radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Enantiomeric Purity of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
In the landscape of pharmaceutical development and quality control, the stereochemical integrity of a chiral drug substance is not merely a matter of purity, but a critical determinant of its therapeutic efficacy and safety. (S)-4-Amino-3-phenylbutanoic acid hydrochloride, a chiral molecule with significant pharmacological interest, is no exception. Its biological activity is intrinsically linked to its specific enantiomeric form. Therefore, robust and reliable analytical methodologies are paramount for confirming its enantiomeric purity. This guide provides a comparative analysis of established techniques, offering insights into the rationale behind experimental choices and presenting detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.[1] Consequently, regulatory bodies place stringent requirements on the control of enantiomeric impurities.[1] An accurate determination of enantiomeric purity, often expressed as enantiomeric excess (% ee), is a cornerstone of quality assurance throughout the drug development lifecycle.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to determine the enantiomeric purity of this compound. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample matrix, and the stage of drug development. Here, we compare the three most prevalent and effective approaches: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Polarimetry.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries | Optical Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[2] | Formation of diastereomers with a chiral derivatizing or solvating agent, resulting in distinct NMR signals.[3][4] | Measurement of the rotation of plane-polarized light by a chiral compound in solution.[5] |
| Primary Advantage | High accuracy, precision, and resolving power for direct quantification of enantiomers.[6] | Rapid analysis, requires no chromatographic separation, and provides structural information.[3] | Simple, non-destructive, and provides a bulk measure of optical activity.[7] |
| Key Limitation | Requires specialized and often expensive chiral columns; method development can be time-consuming.[1] | Lower sensitivity compared to HPLC; requires a chiral auxiliary and may have overlapping signals.[6] | Insensitive for compounds with low specific rotation or at low concentrations; requires a known standard of the pure enantiomer for % ee calculation.[6][8] |
| Typical Application | Gold standard for quality control, release testing, and stability studies.[1] | High-throughput screening, reaction monitoring, and confirmation of stereochemistry. | Rapid initial assessment of enantiomeric purity, particularly for well-characterized compounds. |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the most recommended methods for confirming the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and definitive method for determining enantiomeric purity due to its high resolution and accuracy.[2] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[2] For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[9][10]
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Direct Chiral HPLC
This protocol is based on established methods for the chiral separation of baclofen, a structurally related compound.[11][12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T) is a good starting point, as these have shown success in resolving underivatized amino acids.[10]
-
Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.1:0.1, v/v/v), has been used for similar compounds.[12] An alternative could be a mixture of acetonitrile and an aqueous buffer like sodium acetate with copper sulfate.[11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the compound has significant absorbance, for example, 220 nm.[11][12]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 4-Amino-3-phenylbutanoic acid hydrochloride to confirm the elution order and resolution of the enantiomers.
-
Dilute the sample solution to a suitable concentration for analysis (e.g., 10-100 µg/mL).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the sample solution.
-
Integrate the peak areas of the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present).
-
-
Calculation of Enantiomeric Purity (% ee): % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Rationale for Experimental Choices:
-
Direct vs. Indirect Methods: Direct chiral HPLC is often preferred over indirect methods (derivatization) as it avoids the use of chiral derivatizing agents, which can introduce impurities and potential for kinetic resolution errors.[10]
-
Column Selection: Macrocyclic glycopeptide CSPs like teicoplanin are versatile and can separate a wide range of polar and ionic compounds, including underivatized amino acids, making them a suitable choice.[10]
-
Mobile Phase Composition: The use of polar organic solvents and additives like acids and bases helps to control the ionization state of the analyte and the stationary phase, which is crucial for achieving good separation.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a rapid method for determining enantiomeric excess.[3] This technique relies on converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification by integration.[3]
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for NMR Analysis with a CDA.
Detailed Protocol: ¹H NMR with a Chiral Derivatizing Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A common choice for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. Alternatively, chiral aldehydes can be used to form diastereomeric imines.[13]
-
Deuterated Solvent: A suitable solvent that dissolves both the sample and the CDA, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound.
-
Add a slight molar excess of the chosen CDA.
-
Add a non-chiral base (e.g., triethylamine) if necessary to facilitate the reaction.
-
Allow the reaction to go to completion.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a set of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.
-
Carefully integrate the areas of these distinct signals.
-
-
Calculation of Enantiomeric Purity (% ee): % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Rationale for Experimental Choices:
-
Choice of CDA: The selection of the CDA is crucial for achieving good separation of the diastereomeric signals in the NMR spectrum. The choice depends on the functional group of the analyte.
-
Quantitative Reaction: It is essential that the derivatization reaction proceeds to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.[8]
-
Signal Selection: For accurate integration, it is important to choose signals that are baseline-resolved and free from overlap with other signals in the spectrum.
Optical Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5] The magnitude and direction of the rotation are proportional to the concentration of the chiral substance and its specific rotation.[5] While it is a relatively simple and rapid method, its accuracy for determining high enantiomeric purities is limited.[6]
Detailed Protocol: Polarimetry
-
Instrumentation: A polarimeter.
-
Solvent: A suitable solvent in which the sample is soluble and that does not interfere with the measurement (e.g., water, methanol).
-
Sample Preparation:
-
Accurately prepare a solution of this compound of a known concentration.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Analysis:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation of the sample.
-
-
Calculation of Enantiomeric Purity (% ee): % ee = ( [α]observed / [α]max ) x 100 Where:
-
[α]observed is the specific rotation of the sample.
-
[α]max is the specific rotation of the pure (S)-enantiomer.
-
Rationale for Experimental Choices:
-
Requirement for a Standard: A significant drawback of polarimetry is the need for a literature value or an in-house standard of the pure enantiomer's specific rotation.[8] Any error in this reference value will directly impact the accuracy of the calculated % ee.
-
Limitations: This method is generally not suitable for detecting small amounts of the undesired enantiomer and is best used as a complementary technique or for a quick qualitative check.
Conclusion
The confirmation of the enantiomeric purity of this compound is a critical aspect of its quality control. While polarimetry can offer a rapid preliminary assessment, chiral HPLC stands out as the gold standard for its accuracy, precision, and reliability in quantifying the enantiomeric excess. NMR spectroscopy with chiral derivatizing agents provides a valuable alternative, particularly for high-throughput applications and for confirming stereochemical assignments. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the desired level of accuracy, available resources, and the stage of the research or development process. A thorough validation of the chosen method is essential to ensure the reliability of the results.[1]
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Scholar.
-
Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central. [Link]
-
Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. PubMed. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [Link]
-
Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. ResearchGate. [Link]
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Google Scholar.
-
Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]
-
Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material. PubMed. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed Central. [Link]
- Determination of Enantiomeric Purity by Direct Methods. Google Scholar.
-
From which instrument can we determine enantiomeric purity? ResearchGate. [Link]
-
Measuring Chiral Purity. OpenOChem Learn. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [https://www.researchgate.net/publication/230784277_Chiral_high-performance_liquid_chromatography_analysis_of_alpha-amino_acid_mixtures_using_a_novel_SH_reagent-N-R-mandelyl-L-cysteine_and_traditional_enantiomeric_thiols_for_precolumn_derivatization]([Link]_ chromatography_analysis_of_alpha-amino_acid_mixtures_using_a_novel_SH_reagent-N-R-mandelyl-L-cysteine_and_traditional_enantiomeric_thiols_for_precolumn_derivatization)
-
Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Journal of Chromatographic Science. [Link]
-
Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Semantic Scholar. [Link]
-
Handbook of Analytical Validation. Routledge. [Link]
- Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Google Scholar.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ibzmesstechnik.de [ibzmesstechnik.de]
- 6. researchgate.net [researchgate.net]
- 7. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Pharmacology of Phenibut and Its Analogs
This guide offers an in-depth comparison of the behavioral pharmacology of phenibut and its structural analogs, including baclofen, F-phenibut, and tolibut. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to elucidate the distinct and overlapping behavioral profiles of these compounds, grounded in their underlying molecular mechanisms.
Introduction: The Gabapentinoid Family and the Pursuit of Neuromodulation
Phenibut (β-phenyl-γ-aminobutyric acid), first synthesized in Russia in the 1960s, is a neuropsychotropic drug recognized for its anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) properties.[1] It is a derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), with the addition of a phenyl ring allowing it to cross the blood-brain barrier more effectively.[2] The clinical and research interest in phenibut has led to the development and investigation of several structural analogs, each with unique modifications that alter their pharmacological profiles.
This guide focuses on a comparative analysis of:
-
Phenibut: The parent compound, used clinically in some countries for anxiety, insomnia, and other neurological conditions.[1][2]
-
Baclofen (β-(4-chlorophenyl)-GABA): A chlorinated analog, widely prescribed as a muscle relaxant and antispasmodic.[2]
-
F-Phenibut (β-(4-fluorophenyl)-GABA): A fluorinated analog, noted for its increased potency.[3][4][5]
-
Tolibut (β-(4-methylphenyl)-GABA): A tolyl-containing analog that has been explored for its neuroprotective effects.[6]
Understanding the subtle yet significant differences in how these molecules interact with neural targets is paramount for predicting their behavioral outcomes, therapeutic potential, and side-effect profiles.
Mechanisms of Action: A Tale of Two Receptors
The primary behavioral effects of phenibut and its analogs stem from their interaction with two key targets in the central nervous system: the GABA-B receptor and the α2-δ subunit of voltage-gated calcium channels (VGCCs).
GABA-B Receptor Agonism
Phenibut, baclofen, and F-phenibut are all agonists at the metabotropic GABA-B receptor.[1][2][7] Activation of these G-protein coupled receptors leads to neuronal inhibition through the modulation of ion channels, primarily inhibiting calcium (Ca2+) influx and activating potassium (K+) channels.[8][9] This widespread inhibitory action is the foundation for their anxiolytic, sedative, and muscle-relaxant properties.
Caption: GABA-B receptor signaling pathway.
α2-δ Subunit of Voltage-Gated Calcium Channels (VGCCs)
More recently, phenibut has been identified as a ligand for the α2-δ subunit of VGCCs, a mechanism it shares with drugs like gabapentin and pregabalin.[4][10] This interaction is thought to reduce the release of excitatory neurotransmitters by modulating calcium channel trafficking and function.[11][12] Importantly, both the R- and S-enantiomers of phenibut bind to this target, whereas only R-phenibut is active at the GABA-B receptor.[10][13] This dual mechanism differentiates phenibut from baclofen, which has a much weaker affinity for the α2-δ subunit.[10]
Comparative Receptor Affinities
The potency and behavioral profile of each analog are directly related to their binding affinities for these targets. Structural modifications, such as the addition of a chlorine or fluorine atom, significantly alter these affinities.
| Compound | GABA-B Receptor (Ki, µM) | α2-δ Subunit of VDCC (Ki, µM) |
| (R)-Phenibut | 92[14] | 23[10] |
| (S)-Phenibut | Inactive[10][14] | 39[10] |
| Racemic Phenibut | 177[14] | - |
| Baclofen | 6.0[14] | 156[10] |
| F-Phenibut | EC50: 23.3 µM[5][15] | Comparable to Phenibut (Unpublished)[3][4] |
| Gabapentin | Inactive | 0.05[10] |
| Note: Data for F-Phenibut is presented as EC50 from a functional assay, not a binding affinity (Ki). A lower EC50 value indicates higher potency. |
This data reveals a critical distinction:
-
Baclofen is a potent and highly selective GABA-B agonist.
-
(R)-Phenibut has a mixed profile, acting as a ligand for both targets, with a notably higher affinity for the α2-δ subunit of VGCCs than for the GABA-B receptor.[10]
-
F-Phenibut demonstrates significantly higher potency at the GABA-B receptor compared to phenibut.[5][15]
Comparative Behavioral Effects
These differences in molecular targets and potencies translate into distinct behavioral profiles. The following sections compare the effects of these analogs across key behavioral domains, supported by data from standardized preclinical assays.
Anxiolytic (Anti-Anxiety) Effects
The anxiolytic properties of these compounds are primarily assessed using the Elevated Plus Maze (EPM) . This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[16][17] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Typical Anxiolytic Dose Range (Rodents) | Key Findings |
| Phenibut | 20-100 mg/kg | Demonstrates dose-dependent increases in open arm exploration. Also shows nootropic and neuroprotective effects at similar doses.[6] |
| Baclofen | 1-5 mg/kg | Effective anxiolytic, but often accompanied by sedation and motor impairment at higher doses.[18] |
| F-Phenibut | ~5-10x more potent than Phenibut | Preliminary data suggests significantly higher behavioral potency, requiring lower doses to achieve anxiolytic effects.[3][4] |
| Tolibut | 20 mg/kg | Shows some antiamnestic and neuroprotective activity but appears to have weaker anxiolytic effects compared to phenibut.[6] |
Causality: The anxiolytic effects are a composite of both GABA-B agonism and α2-δ ligand activity. While potent GABA-B agonism (as with baclofen) is anxiolytic, it can quickly lead to sedation. Phenibut's dual action may provide anxiolysis with a potentially wider therapeutic window before significant motor impairment occurs.
Experimental Protocol: Elevated Plus Maze (EPM)[16][19][20]
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-55 cm from the floor.[16][17] It consists of two open arms and two enclosed arms (with 15 cm high walls).[16][17]
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[19][20]
-
Drug Administration: The test compound or vehicle is administered via the appropriate route (e.g., intraperitoneally) at a predetermined time before testing (e.g., 30 minutes).[21]
-
Procedure: Each animal is placed individually in the center of the maze, facing an open arm.[21] The animal is allowed to explore the maze freely for a 5-minute session.[16][21]
-
Data Acquisition: An overhead camera records the session. Automated tracking software (e.g., ANY-maze) is used to measure parameters such as:
-
Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is interpreted as a reduction in anxiety-like behavior.
Caption: Experimental workflow for the Elevated Plus Maze test.
Sedative and Motor Coordination Effects
A key differentiating factor among these compounds is the dose at which they induce sedation and impair motor function. These effects are typically measured using Locomotor Activity chambers and the Rotarod test.
-
Locomotor Activity: Measures spontaneous movement in a novel environment. A significant decrease in distance traveled indicates sedation.[19][22][23]
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[24][25][26][27]
| Compound | Sedative/Motor Impairing Dose Range (Rodents) | Key Findings |
| Phenibut | >100 mg/kg | (R)-phenibut is more potent in reducing locomotor activity than racemic phenibut, an effect blocked by a GABA-B antagonist.[14] S-phenibut is inactive.[13][14] |
| Baclofen | 5-10 mg/kg | Induces significant sedation and motor impairment at doses slightly higher than those required for anxiolysis.[18] |
| F-Phenibut | Lower than phenibut | Expected to induce sedation at lower doses than phenibut due to higher GABA-B potency.[5] |
Causality: Sedation and motor impairment are strongly linked to potent GABA-B receptor activation. Baclofen's high affinity for this receptor explains its narrow window between therapeutic effect and sedation. Phenibut's activity at the α2-δ subunit may contribute less to motor impairment, potentially offering a better safety profile in this regard.
Experimental Protocol: Accelerating Rotarod Test[25][26]
-
Apparatus: A commercially available rotarod apparatus with a textured rod (approx. 3 cm diameter for mice) and sensors to automatically detect when an animal falls.[24]
-
Acclimation: Animals are habituated to the testing room for at least 15-30 minutes.[24][25]
-
Procedure:
-
The animal is placed on the rod while it is stationary or rotating at a slow, constant speed (e.g., 4 rpm).[24]
-
Once the animal is stable, the test begins, and the rod accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[24]
-
The latency to fall off the rod is recorded. The trial ends when the animal falls or passively rotates with the rod for a full revolution.[24]
-
-
Trial Structure: Typically, animals undergo 2-3 trials with an inter-trial interval of at least 15 minutes.[24][25]
-
Analysis: A decrease in the latency to fall compared to vehicle-treated controls indicates impaired motor coordination.
Abuse Liability and Reward
The rewarding properties and abuse potential of drugs are often studied using the Conditioned Place Preference (CPP) paradigm. GABA-B agonists are known to modulate the brain's reward pathways, primarily the mesolimbic dopamine system.[7][8]
-
Phenibut: Its dual mechanism, which may also involve stimulating dopamine receptors, could contribute to its reported mood-elevating effects and abuse potential.[1][2]
-
Baclofen: While not typically considered a primary drug of abuse, it can have euphoric side effects.[18] Interestingly, baclofen has been shown to reduce the self-administration of other drugs of abuse, like cocaine, in preclinical models, suggesting it modulates reward circuitry.[28]
-
F-Phenibut: Due to its higher potency, there is a theoretical risk of greater abuse liability and more severe withdrawal compared to phenibut.[5][15]
Causality: The interaction with the mesolimbic dopamine system is complex. Low doses of GABA-B agonists can paradoxically increase dopamine neuron activity, while higher doses are inhibitory.[8][9] This bimodal effect may explain some of the rewarding properties and the potential for these compounds to be used as anti-craving medications.[28]
Synthesis and Conclusion
The behavioral pharmacology of phenibut and its analogs is a clear demonstration of how subtle chemical modifications can produce significant shifts in biological activity.
-
Phenibut stands out due to its dual mechanism of action, targeting both GABA-B receptors and the α2-δ subunit of VGCCs. This may contribute to its unique profile of anxiolytic and nootropic effects.[1][6]
-
Baclofen is a more potent and selective GABA-B agonist.[14] Its behavioral profile is dominated by this mechanism, leading to effective muscle relaxation and anxiolysis, but with a narrower therapeutic window before sedation and motor impairment occur.[2][18]
-
F-Phenibut acts as a significantly more potent GABA-B agonist than phenibut, suggesting that its behavioral effects (anxiolysis, sedation) will occur at lower doses, which may also increase its potential for dependence and withdrawal.[3][5][15]
-
Tolibut appears to be a weaker agent overall, with more pronounced neuroprotective effects relative to its anxiolytic activity when compared directly with phenibut.[6]
For drug development professionals, this comparative analysis underscores the importance of receptor selectivity and potency. While targeting the GABA-B receptor is effective for inducing anxiolysis, a balanced profile that includes α2-δ activity, as seen in phenibut, may offer a more favorable separation between desired therapeutic effects and dose-limiting side effects like sedation. Future research should focus on further quantifying the behavioral effects of F-phenibut and Tolibut in these standardized assays to build a more complete comparative profile.
References
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
-
Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Semantic Scholar. [Link]
-
Boyle, D. (2010). GABAB receptors in reward processes. PubMed. [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPRESS. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
-
Unknown. (2023). (PDF) Elevated plus maze protocol v1. ResearchGate. [Link]
-
Labouèbe, G., et al. (2007). Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. PubMed. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC. [Link]
-
Oracle Laboratories. (2016). Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. #1 Oracle Laboratories. [Link]
-
Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. ASAP. [Link]
-
Deacon, R.M.J. (2013). Measuring Motor Coordination in Mice. PMC. [Link]
-
Unknown. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. SciSpace. [Link]
-
Unknown. (n.d.). Locomotor Activity TEST Groups of mice that will undergo Cardiac Arrest, or Stroke surgery will also be tested for their locomot. University of Rochester Medical Center. [Link]
-
Unknown. (n.d.). 4.4. Locomotor Activity Test. Bio-protocol. [Link]
-
Unknown. (2018). Pharmacology of F-Phenibut compared to Baclofen and Phenibut. Reddit. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. PubMed. [Link]
-
Tiurenkov, I.N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. PubMed. [Link]
-
Labouèbe, G., et al. (2007). (PDF) Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. ResearchGate. [Link]
-
Field, M.J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS. [Link]
-
Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. PDS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Patel, R., et al. (2021). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. PMC. [Link]
-
Roberts, D.C.S. (2005). A potential role for gaba b agonists in the treatment of psychostimulant addiction. Oxford Academic. [Link]
-
Wikipedia. (n.d.). Baclofen. Wikipedia. [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. PubMed. [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. PMC. [Link]
-
Unknown. (2022). Does anyone actually find Baclofen to have similar effects to Phenibut?. Reddit. [Link]
-
Risher, W.C., & Eroglu, C. (2020). (PDF) Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity. ResearchGate. [Link]
-
Unknown. (2016). Does phenibut have the same muscle-relaxing properties as Baclofen?. Quora. [Link]
-
Unknown. (2014). Misc - Baclofen vs Phenibut... experiences for anxiety, other?. Bluelight.org. [Link]
-
Patel, R., et al. (2017). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. The Physiological Society. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. [Link]
-
Shank, R.P., et al. (2012). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers. [Link]
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Read by QxMD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Neurochemical Dance: Understanding Phenibut's Interaction with GABA Receptors. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Downes, M.A., et al. (2019). A case of phenibut withdrawal and treatment with baclofen. PMC. [Link]
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Semantic Scholar. [Link]
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. PubMed. [Link]
Sources
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]
- 4. reddit.com [reddit.com]
- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD [read.qxmd.com]
- 6. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB receptors in reward processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Baclofen - Wikipedia [en.wikipedia.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. va.gov [va.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 25. mmpc.org [mmpc.org]
- 26. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 27. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
In vitro potency comparison of (S)-phenibut and other GABAB agonists
An In-Depth Guide to the In Vitro Potency of (S)-Phenibut and Comparative GABA-B Receptor Agonists
For researchers and drug development professionals navigating the complexities of GABA-B receptor pharmacology, a precise understanding of agonist potency is fundamental. This guide provides an objective, data-driven comparison of (S)-phenibut's in vitro activity against its more active enantiomer, (R)-phenibut, the benchmark clinical agonist baclofen, and the endogenous neurotransmitter GABA. We will delve into the standard experimental methodologies used to determine binding affinity and functional potency, explaining the rationale behind these protocols and presenting the resulting data for a clear comparative analysis.
The GABA-B Receptor: A Key Modulator of Neuronal Excitability
The γ-aminobutyric acid type B (GABA-B) receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[1] Unlike the ionotropic GABA-A receptor which facilitates rapid chloride influx, the GABA-B receptor modulates neuronal excitability through a more complex signaling cascade.[1] Functional GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, which must assemble to be trafficked to the cell surface and become active.[2] Agonist binding occurs on the GABA-B1 subunit, which induces a conformational change that activates the G-protein coupled to the GABA-B2 subunit.[3][4]
This activation initiates several downstream events, primarily through the Gαi/o family of G-proteins.[1] The G-protein dissociates into its Gα and Gβγ subunits, which then mediate the receptor's inhibitory effects:[1][2]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic neuron.[5] It also inhibits presynaptic P/Q- and N-type voltage-gated calcium channels (CaV2.1, CaV2.2), which reduces the release of neurotransmitters.[2]
This signaling pathway is the foundation upon which the following in vitro assays are built to quantify agonist potency.
Caption: GABA-B receptor signaling cascade.
Methodologies for Assessing In Vitro Potency
To compare GABA-B agonists, two primary categories of in vitro assays are employed: radioligand binding assays, which measure the affinity of a compound for the receptor, and functional assays, which quantify the cellular response following receptor activation.
Radioligand Binding Assays
Principle: These assays determine a compound's binding affinity (Ki) by measuring its ability to compete with a radiolabeled ligand for the receptor's binding site. A high-affinity compound will displace the radioligand at a lower concentration. For GABA-B receptors, a commonly used radioligand is a high-affinity antagonist, such as [³H]CGP54626.[6] The resulting measurement is often an IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand), which can be converted to a Ki value.
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-B receptors are homogenized and centrifuged to isolate cell membranes, which are rich in receptors.[7][8] Multiple washing steps are crucial to remove endogenous GABA that would otherwise interfere with the assay.[7]
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A fixed concentration of the radioligand (e.g., [³H]CGP54626).[9]
-
Varying concentrations of the unlabeled test compounds ((S)-phenibut, (R)-phenibut, baclofen).
-
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[9][10]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.[9][10]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. The IC50 is determined by fitting the competition data to a sigmoidal dose-response curve.
Caption: Workflow for a radioligand competition binding assay.
Functional Assays
Functional assays measure the biological effect of a ligand binding to its receptor. They are essential for determining not only potency (EC50) but also efficacy (Emax), distinguishing between full agonists, partial agonists, and antagonists.
Principle: This assay provides a direct measure of G-protein activation, the first step in the signaling cascade.[9][11] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds irreversibly to activated Gα subunits.[12] The accumulation of [³⁵S]GTPγS is therefore a direct and quantifiable index of receptor activation.[13] This method is highly valued as it measures an event proximal to the receptor, minimizing signal amplification that can occur in downstream assays.[11]
Experimental Protocol: [³⁵S]GTPγS Assay
-
Membrane Preparation: As with binding assays, isolated cell membranes containing the GABA-B receptor and associated G-proteins are used.[14]
-
Incubation: Membranes are incubated in a buffer containing:
-
GDP (to ensure G-proteins are in an inactive state).
-
Varying concentrations of the test agonist.
-
[³⁵S]GTPγS.
-
-
Reaction: The mixture is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.[14]
-
Separation & Quantification: The reaction is stopped by rapid filtration, and the amount of [³⁵S] bound to the G-proteins on the membranes is measured by scintillation counting.[12]
-
Data Analysis: Agonist potency (EC50) and efficacy (Emax, the maximal stimulation above basal levels) are determined from dose-response curves.
Principle: This assay measures a downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase.[15] Because GABA-B agonists decrease cAMP, the cellular system must first be stimulated to produce a measurable basal level of cAMP. This is typically achieved using forskolin, a direct activator of adenylyl cyclase.[16] The potency of a GABA-B agonist is then measured by its ability to inhibit this forskolin-stimulated cAMP accumulation.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Whole cells expressing GABA-B receptors are plated in multi-well plates.
-
Pre-treatment: Cells are incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX. This is a critical step to prevent the enzymatic degradation of cAMP, ensuring its accumulation to measurable levels.[16][17]
-
Stimulation: Cells are treated simultaneously with:
-
Forskolin (to stimulate adenylyl cyclase).[16]
-
Varying concentrations of the test agonist.
-
-
Lysis & Detection: After incubation, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[15][18] In this format, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.[17]
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP levels is plotted to determine the agonist's EC50 value.
Comparative In Vitro Potency Data
The following table summarizes data from published literature, comparing the in vitro potency of (S)-phenibut, (R)-phenibut, baclofen, and GABA at the GABA-B receptor.
| Compound | Assay Type | Potency (Ki or IC50 in µM) | Reference(s) |
| (S)-Phenibut | Binding ([³H]GABA displacement) | >1000 (Inactive) | [19] |
| Binding ([³H]Baclofen displacement) | Inactive | [19] | |
| Pharmacological Tests | Inactive in doses up to 500 mg/kg | [6][19] | |
| (R)-Phenibut | Binding ([³H]CGP54626) | 92 ± 3 | [6] |
| Baclofen | Binding ([³H]CGP54626) | 6.0 ± 1 | [6] |
| Electrophysiology (EC50) | 6.0 | [20] | |
| Racemic Phenibut | Binding ([³H]CGP54626) | 177 ± 2 | [6] |
Note: Data are presented as mean ± SEM where available. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Analysis and Interpretation
-
Pronounced Stereoselectivity: The activity of phenibut at the GABA-B receptor is almost exclusively due to the (R)-enantiomer. (S)-phenibut is considered inactive at this target.[6][19] This is a critical finding, as racemic phenibut, which is a mixture of both enantiomers, will have approximately half the potency of pure (R)-phenibut in GABA-B receptor-mediated effects.[6]
-
Potency Relative to Baclofen: The benchmark agonist baclofen is significantly more potent than (R)-phenibut. Binding data show that baclofen's affinity for the GABA-B receptor is over 15 times higher than that of (R)-phenibut (Ki of 6.0 µM vs. 92 µM).[6][19] This structural difference—a chloro-group on the phenyl ring in baclofen versus no substitution in phenibut—has a substantial impact on receptor affinity.[21]
-
Dual Mechanism of Action for Phenibut: It is crucial for researchers to recognize that phenibut's pharmacological profile is not solely defined by its GABA-B activity. Both (R)- and (S)-phenibut also bind to the α2-δ subunit of voltage-dependent calcium channels, the same target as gabapentin and pregabalin.[22][23] In fact, the binding affinity of (R)-phenibut for the α2-δ subunit (Ki ≈ 23 µM) is approximately four times higher than its affinity for the GABA-B receptor.[23] This dual mechanism complicates the interpretation of its overall effects.
Conclusion
In the context of in vitro GABA-B receptor activity, (S)-phenibut is an inactive compound. The pharmacological effects attributed to phenibut's interaction with this receptor are mediated by the (R)-enantiomer. Comparative analysis demonstrates that (R)-phenibut is a GABA-B agonist but is substantially less potent than the clinically established drug baclofen. Professionals in drug discovery and pharmacology should account for this pronounced stereoselectivity and the compound's secondary activity at voltage-gated calcium channel subunits when designing experiments and interpreting results. A thorough understanding of these molecular-level interactions, verified through robust in vitro assays, is essential for the rational development of new therapeutics targeting the GABAergic system.
References
- How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025). YouTube.
- Schematic representation of the signaling pathway mediated by GABA B... (n.d.).
- GABA B receptors: Structure, functions, and clinical implic
- Activation of GABAB receptors. (n.d.).
- Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (n.d.). PMC - PubMed Central.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Characterization of GABA Receptors. (n.d.). PMC - PubMed Central.
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
- GABA. (n.d.). PDSP.
- GABAB receptors and norepinephrine-stimulated cAMP production in r
- Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (n.d.). PMC - PubMed Central.
- F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). PubMed.
- Comparative pharmacological activity of optical isomers of phenibut. (2008). PubMed.
- Saturation assays of radioligand binding to receptors and their allosteric modul
- Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Liter
- cAMP Accumulation Assay. (n.d.).
- R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. (2015). PubMed.
- Comparative pharmacological activity of optical isomers of phenibut. (2025).
- Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain. (2025).
- Concentration-response curves for GABA in the [ 35 S]GTP S bind. (n.d.).
- Comparison of the Effect and Properties of GABA B Agonists and PAMs. (n.d.).
- GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf.
- Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2025).
- Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. (2025).
- GTPγS Binding Assay. (n.d.).
- Comparative Potencies of CGP 47654A and CGP 46165A as GABA(B)
- GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. (n.d.).
- Comparative in Vivo and in Vitro Studies With the Potent GABAB Receptor Antagonist, CGP 56999A. (n.d.). PubMed.
- The GABAB Receptor—Structure, Ligand Binding and Drug Development. (n.d.). PMC.
- cAMP - Guide to optimizing agonists of Gαs. (n.d.). Revvity.
- Guide to optimizing agonists of Gαi/o. (n.d.). Revvity.
- Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Liter
- Classics in Chemical Neuroscience: Baclofen. (n.d.).
Sources
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Reactome | Activation of GABAB receptors [reactome.org]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 23. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of (S)-4-Amino-3-phenylbutanoic acid hydrochloride (also known as Phenibut HCl), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a checklist, but a framework built on the principles of chemical compatibility, regulatory compliance, and scientific best practices.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
These classifications dictate the necessity for stringent handling procedures, including the use of appropriate Personal Protective Equipment (PPE), and inform the subsequent disposal pathway. The hydrochloride salt form also suggests a degree of corrosivity, particularly in aqueous solutions.
Table 1: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Information synthesized from multiple Safety Data Sheets.[1][2]
The Regulatory Landscape: RCRA and Waste Classification
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] A critical step in the disposal process is determining if the chemical waste is considered hazardous under RCRA.
This compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[4] Therefore, its classification as a hazardous waste would be based on whether it exhibits any of the four "characteristics" of hazardous waste:
-
Ignitability (D001) : This is not a primary concern for this compound.
-
Corrosivity (D002) : As a hydrochloride salt of an amino acid, aqueous solutions could be acidic and potentially exhibit corrosive properties (pH ≤ 2).[5] The pH of the waste solution must be tested.
-
Reactivity (D003) : The compound is not known to be reactive.[5]
-
Toxicity (D004-D043) : This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely to be performed in a standard laboratory setting for this compound.[5]
Given its irritant properties and potential corrosivity, it is best practice to manage this compound waste as hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Point-of-Generation Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions.
-
Do NOT mix this compound waste with other waste streams, especially:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing an acidic salt with a base can generate heat and potentially release fumes.
-
Oxidizing agents (e.g., nitrates, permanganates, peroxides): While not highly reactive, mixing with strong oxidizers is a poor laboratory practice.
-
Solvent waste: Keep aqueous waste separate from organic solvent waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Collect waste in a designated and properly labeled container at or near the point of generation.[6]
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and exposures.
-
Container Material: Use a chemically compatible container. For this compound waste, a high-density polyethylene (HDPE) or glass container is appropriate.[3] Do not use metal containers for acidic waste.[7]
-
Container Condition: Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw cap.[3]
-
Labeling: This is a critical compliance point. The label must be securely affixed to the container and contain the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The concentration (if in solution)
-
The primary hazard(s): Irritant, Corrosive (if applicable)
-
The date accumulation started (the date the first drop of waste was added)
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the direct control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[6]
-
Closure: Keep the waste container closed at all times, except when adding waste.[8] This minimizes the release of any potential vapors and prevents spills.
Step 4: Disposal Pathway: The Scientific Rationale
Direct disposal of this compound down the drain is strictly prohibited.[1] The recommended and most environmentally sound disposal method is through a licensed hazardous waste disposal company.
Primary Recommended Disposal Method: Controlled Incineration
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Why Incineration? this compound is an organic compound containing carbon, hydrogen, nitrogen, oxygen, and chlorine. High-temperature incineration breaks down the molecule into simpler, less harmful components.[9][10]
-
The Chemistry of Destruction: In a properly operated incinerator, the organic portion of the molecule is oxidized to carbon dioxide (CO₂) and water (H₂O).[9] The nitrogen content will primarily be converted to nitrogen gas (N₂), with the potential for some nitrogen oxides (NOx) formation, which are then removed by scrubbing systems.[9][11] The chlorine will form hydrogen chloride (HCl), which is a corrosive gas that must be neutralized in the incinerator's flue gas treatment system (scrubber).[9][10]
Alternative Disposal Considerations: Chemical Neutralization (Not Recommended for Pure Compound)
While neutralization is a common procedure for simple acid and base waste, it is not recommended as a primary disposal method for this compound waste in a standard laboratory setting without specific approval from your institution's EHS department.
-
Why Not Neutralize?
-
Incomplete Reaction: Simply neutralizing the hydrochloride with a base (e.g., sodium bicarbonate) would yield the free amino acid, which still requires proper disposal. It does not destroy the organic molecule itself.
-
Regulatory Complexity: The resulting solution would still need to be evaluated for its hazardous characteristics before it could be considered for sewer disposal.[12]
-
Safety Concerns: Neutralization reactions can be exothermic.
-
For very dilute aqueous solutions, your institution's EHS office may have specific neutralization protocols. However, for the pure compound or concentrated solutions, this is not an appropriate disposal route.
Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not an afterthought but an integral part of the research process. By adhering to the principles of hazard recognition, regulatory compliance, and scientifically sound disposal methodologies, we uphold our commitment to a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any questions or clarification.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
TCAT. (2015, December 9). P and U Listed Hazardous Wastes. Retrieved from [Link]
-
Arcwood Environmental. (n.d.). What are P and U Listed Wastes?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention. Retrieved from [Link]
-
Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (n.d.). Incineration Technology and Emissions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2010, August 10). Nitrogen oxides from waste incineration: Control by selective non-catalytic reduction. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. What are P and U Listed Wastes? | Arcwood Environmental™ [arcwoodenviro.com]
- 5. choicemedwaste.com [choicemedwaste.com]
- 6. vumc.org [vumc.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. legco.gov.hk [legco.gov.hk]
- 11. researchgate.net [researchgate.net]
- 12. uwlax.edu [uwlax.edu]
A Senior Application Scientist's Guide to the Safe Handling of (S)-4-Amino-3-phenylbutanoic acid hydrochloride
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. (S)-4-Amino-3-phenylbutanoic acid hydrochloride, a compound also known as Phenibut HCl, is a GABA analogue with significant effects on the central nervous system.[1][2][3] While its properties are of considerable interest, a thorough understanding of its hazard profile is paramount for anyone handling it in a laboratory setting. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Risks: A Proactive Approach to Safety
This compound is not a benign substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5][6][7][8] Beyond these immediate hazards, it is crucial to recognize its pharmacological activity as a central nervous system depressant.[1][9] This can lead to drowsiness, dizziness, and in cases of significant exposure, more severe effects such as respiratory depression.[1][9][10] Furthermore, there are documented risks of dependence and withdrawal associated with this compound.[1][3][9][11]
Our primary objective is to prevent exposure through inhalation, skin contact, and eye contact. The following sections will detail the necessary personal protective equipment (PPE) and handling procedures to achieve this.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with the rationale for each selection rooted in the compound's known hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][8] | Protects against splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[12] | Prevents skin contact, which can lead to irritation.[5][6][8] Gloves must be inspected before use and disposed of properly after handling the compound. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator is recommended, especially when handling the powder form or when there is a potential for aerosol generation.[12][13] | Minimizes the inhalation of fine particles that can cause respiratory tract irritation.[5][6][10] |
| Skin and Body Protection | A standard laboratory coat, long-sleeved shirt, and long pants.[12] | Provides a barrier against accidental skin contact with the compound. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk and ensuring reproducible results. The following procedure should be followed meticulously.
Preparation:
-
Ventilation is Key: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the most effective way to control airborne particles.
-
Assemble Materials: Before you begin, ensure all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily accessible within the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling the Compound:
-
Careful Weighing and Transfer: When weighing or transferring the solid material, do so with care to avoid creating dust. Use a micro-spatula for small quantities.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly while stirring to prevent splashing and aerosol formation.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4][8]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][8] If skin irritation persists, seek medical advice.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[4][13]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Unused this compound should be considered chemical waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not allow the product to enter drains or sewer systems.[4][10][13]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines. For prescription bottles, ensure all personal information is removed before disposal.[14]
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Safe Handling and Disposal Workflow.
References
- The Risk Profile of Phenibut Hydrochloride: Dependence, Withdrawal, and Interactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride. (2025). ChemicalBook.
- Phenibut (hydrochloride). (n.d.). AK Scientific, Inc.
- Phenibut Dangers. (n.d.). Public Health Warning About Phenibut Risks.
- 4-Amino-3-phenylbutyric acid hydrochloride. (n.d.). PubChem.
- Phenibut. (n.d.). PubChem.
- Safety Data Sheet - Phenibut (hydrochloride). (2025). Cayman Chemical.
- Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
- Personal protective equipment for handling 4-Phenylbutyric Acid-d11. (2025). Benchchem.
- Phenibut SDS, 1078-21-3 Safety Data Sheets. (n.d.). ECHEMI.
- MSDS of 4-amino-3-phenylbutyric acid. (2018).
- 4-Amino-3-phenylbutanoic acid. (n.d.). Biosynth.
- CAS No.1078-21-3,4-Amino-3-phenylbutanoic acid Suppliers. (n.d.). LookChem.
- 4-amino-3-phenylbutanoic acid. (2024). ChemBK.
- 4-Amino-3-phenyl-butyric acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration.
- 4-Amino-3-Phenylbutanoic Acid. (n.d.). Drug Information, Uses, Side Effects, Chemistry.
- Phenibut in dietary supplement products. (2022). Operation Supplement Safety.
- Understanding Phenibut (CAS 1078-21-3): From Anxiety Relief to Potential Dependence. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pre-Review Report: PHENIBUT. (n.d.). World Health Organization (WHO).
Sources
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Phenibut in dietary supplement products [opss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
